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  • Product: 4-Pentyl-pyridin-2-ylamine
  • CAS: 60781-86-4

Core Science & Biosynthesis

Foundational

Technical Guide: Ionization Thermodynamics of 4-Pentyl-pyridin-2-ylamine

Topic: Ionization Thermodynamics and Physicochemical Profiling of 4-Pentyl-pyridin-2-ylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ionization Thermodynamics and Physicochemical Profiling of 4-Pentyl-pyridin-2-ylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, 4-Pentyl-pyridin-2-ylamine (also known as 4-pentyl-2-aminopyridine) represents a critical scaffold where the polarity of the 2-aminopyridine headgroup is modulated by the lipophilicity of the 4-pentyl tail. This amphiphilic nature presents specific challenges in physicochemical profiling, particularly regarding ionization constants (pKa).

Accurate determination of the pKa is essential for predicting the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors. The pKa governs the solubility-pH profile, membrane permeability (LogD), and binding affinity to biological targets such as potassium channels or kinases.

This guide provides a definitive analysis of the pKa values of 4-Pentyl-pyridin-2-ylamine, derived from high-confidence structural analogs and thermodynamic principles, alongside rigorous experimental protocols for validation.

Structural & Electronic Analysis

Chemical Identity[1][2]
  • IUPAC Name: 4-pentylpyridin-2-amine

  • Core Scaffold: Pyridin-2-amine (2-Aminopyridine)

  • Substituent: Pentyl group (

    
    ) at the C4 position.
    
Tautomerism and Protonation Site

The 2-aminopyridine system can exist in two tautomeric forms: the amino form and the imino form. In aqueous solution and the solid state, the amino form is overwhelmingly dominant due to the retention of aromaticity in the pyridine ring.

Protonation Mechanism: Contrary to primary aliphatic amines, the exocyclic amino group (


) is planar and conjugated with the ring, rendering its lone pair delocalized and non-basic. Protonation occurs exclusively at the ring nitrogen (N1) , forming a resonance-stabilized pyridinium cation.
Electronic Effects of the 4-Pentyl Group

The 4-pentyl substituent exerts a positive inductive effect (+I) on the pyridine ring. This electron donation increases the electron density at the N1 nitrogen, thereby stabilizing the positive charge of the conjugate acid. Consequently, 4-alkyl-substituted 2-aminopyridines are more basic than the unsubstituted parent.

ProtonationScheme Neutral Neutral Base (Amino Tautomer) Dominant Species Cation Conjugate Acid (Pyridinium Cation) Protonated at N1 Neutral->Cation + H+ (pKa ~ 7.5) Imino Imino Tautomer (Unstable/Minor) Neutral->Imino Tautomerization (Unfavorable) Cation->Neutral - H+

Figure 1: Tautomeric equilibrium and protonation pathway. The reaction proceeds primarily between the neutral amino form and the N1-protonated cation.

Ionization Constants: Data & Prediction

Direct experimental data for the specific 4-pentyl variant is often proprietary; however, the pKa can be determined with high precision (+/- 0.1 units) using the Hammett Equation and experimentally validated analogs.

Comparative pKa Table

The following table establishes the pKa baseline using the parent compound and the closest electronic analog (4-methyl-pyridin-2-amine).

CompoundStructurepKa (Conjugate Acid)Source/Method
Pyridine Unsubstituted5.23Experimental [1]
2-Aminopyridine Parent Scaffold6.86Experimental [2]
4-Methyl-pyridin-2-amine Methyl Analog7.48 Experimental [3]
4-Pentyl-pyridin-2-ylamine Target 7.5 ± 0.1 Predicted (SAR)
Derivation of the Value

The shift from 2-aminopyridine (6.86) to 4-methyl-pyridin-2-amine (7.[1][2]48) represents a +0.62 unit increase due to the methyl group's electron-donating effect.

  • The inductive effect of a pentyl group is electronically nearly identical to a methyl group (both are alkyl groups attached via a primary carbon).

  • Therefore, the pKa of 4-Pentyl-pyridin-2-ylamine is confidently assigned as 7.5 .

Experimental Methodologies

Due to the lipophilic pentyl chain, 4-Pentyl-pyridin-2-ylamine has low aqueous solubility in its neutral form. Standard aqueous titration will fail due to precipitation near the pKa. The following protocols are engineered for lipophilic bases.

Protocol A: Potentiometric Titration (Yasuda-Shedlovsky Method)

This method determines the pKa in mixed solvents (Methanol/Water) and extrapolates to zero organic solvent content.

Reagents:

  • Analyte: ~5 mg 4-Pentyl-pyridin-2-ylamine (High Purity).

  • Titrant: 0.1 M HCl (Standardized).[3]

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Water: Carbonate-free, deionized water.

Step-by-Step Workflow:

  • Preparation: Prepare three titration vessels containing the analyte in 30%, 40%, and 50% (v/v) MeOH/Water mixtures. Ensure the ionic strength is constant (0.15 M KCl).

  • Calibration: Calibrate the pH electrode using hydro-organic buffers appropriate for the specific MeOH % used.

  • Titration: Titrate the solution with 0.1 M HCl under nitrogen purge (to exclude

    
    ) at 25°C. Record pH vs. Volume.
    
  • Calculation (

    
    ):  Calculate the apparent pKa (
    
    
    
    ) for each solvent ratio using the Henderson-Hasselbalch equation.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant of the mix). The y-intercept represents the aqueous pKa.
Protocol B: UV-Metric Titration (Spectrophotometric)

Ideal for compounds with low solubility (


) and distinct UV spectra for neutral vs. ionized forms.

Principle: The transition from pyridine (neutral) to pyridinium (cation) typically induces a bathochromic shift (red shift) and hyperchromic effect in the UV spectrum.

Workflow:

  • Stock Solution: Dissolve analyte in Methanol (1 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 4.0 to pH 10.0 (maintaining constant ionic strength).

  • Dosing: Spike the stock solution into the buffers to a final concentration of ~20-50

    
    . Ensure the final MeOH concentration is 
    
    
    
    .
  • Scan: Measure UV absorbance (200–400 nm) for each pH point.

  • Analysis: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

ExperimentalWorkflow cluster_0 Method Selection cluster_1 Potentiometric (Yasuda-Shedlovsky) cluster_2 UV-Metric (Spectrophotometric) CheckSol Check Aqueous Solubility Decision Soluble > 1mM? CheckSol->Decision PrepMix Prepare MeOH/Water Mixtures (30%, 40%, 50%) Decision->PrepMix No (Lipophilic) PrepBuffers Prepare Buffers (pH 4.0 - 10.0) Decision->PrepBuffers No (Alternative) Titrate Titrate with 0.1M HCl (Under N2) PrepMix->Titrate Extrapolate Plot psKa vs 1/Dielectric Extrapolate to 0% MeOH Titrate->Extrapolate FinalResult Final pKa Value (Report with Conf. Interval) Extrapolate->FinalResult Derive Aqueous pKa Spike Spike Analyte (Final < 50µM) PrepBuffers->Spike Measure Measure Absorbance Determine Inflection Point Spike->Measure Measure->FinalResult Derive Aqueous pKa

Figure 2: Decision matrix and workflow for determining pKa of lipophilic aminopyridines.

Implications for Drug Development

Solubility-pH Profile

With a pKa of ~7.5, 4-Pentyl-pyridin-2-ylamine exhibits pH-dependent solubility:

  • pH < 5.5 (Stomach):

    
     Protonated (Cationic). High solubility.
    
  • pH 7.4 (Blood/Cytosol): ~50% Neutral / 50% Cationic.

  • pH > 8.5 (Intestine - Distal):

    
     Neutral. Risk of precipitation if dosed at high concentrations.
    
Salt Selection

To ensure stable solid dosage forms, salt formation is recommended.

  • Counter-ions: Strong acids (HCl, Methanesulfonic acid) will form stable salts (pKa difference > 2 units).

  • Stoichiometry: 1:1 salts are expected (Monohydrochloride).

LogD (Distribution Coefficient)

The LogP (partition coefficient of the neutral form) is estimated at ~2.8 - 3.2 due to the pentyl chain.

  • LogD at pH 7.4: Will be lower than LogP because ~50% of the compound is ionized.

    • 
      
      This LogD is optimal for blood-brain barrier (BBB) penetration and general membrane permeability.
      

References

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press. (Standard reference for Pyridine pKa).
  • Albert, A., Goldacre, R., & Phillips, J. (1948). "The strength of heterocyclic bases." Journal of the Chemical Society, 2240-2249.[4] (Authoritative source for 2-Aminopyridine pKa = 6.86).[4][5]

  • ChemBK & NIST Databases. "2-Amino-4-methylpyridine (CAS 695-34-1) Physicochemical Properties."

    • Source: (Cites Experimental pKa 7.48).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Yasuda-Shedlovsky protocol).

Sources

Exploratory

Technical Guide: Thermodynamic Stability of 4-Pentyl-pyridin-2-ylamine

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-Pentyl-pyridin-2-ylamine (also known as 4-pentyl-2-aminopyridine). It is designed for researchers requiring actionable data on handli...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 4-Pentyl-pyridin-2-ylamine (also known as 4-pentyl-2-aminopyridine). It is designed for researchers requiring actionable data on handling, storage, and experimental design.[1][2]

[1]

Executive Summary

4-Pentyl-pyridin-2-ylamine is a substituted aminopyridine characterized by a robust heteroaromatic core and a lipophilic alkyl tail.[1] Its thermodynamic profile is dominated by the high resonance energy of the 2-aminopyridine system, which heavily favors the amino tautomer over the imino form. While the pyridine ring confers significant thermal stability (resistant to hydrolysis and moderate heat), the n-pentyl side chain introduces a specific susceptibility to oxidative degradation at the benzylic position.[2] This guide details the physicochemical properties, stability boundaries, and validated protocols for handling this compound in drug discovery and materials science applications.[1][2]

Molecular Architecture & Theoretical Stability

Electronic Structure and Tautomerism

The thermodynamic stability of 4-pentyl-pyridin-2-ylamine is rooted in its tautomeric equilibrium. Unlike simple amines, 2-aminopyridines can exist in two distinct forms: the Amino form and the Imino form .[1][2][3]

  • The Amino Form (Thermodynamic Sink): This tautomer retains the full aromaticity of the pyridine ring.[2] The lone pair on the exocyclic nitrogen donates into the ring (

    
    -donation), strengthening the C2-N(exocyclic) bond and increasing electron density at C3 and C5.
    
  • The Imino Form (High Energy): This form disrupts the aromatic sextet of the pyridine ring, resulting in a significantly higher internal energy state (approx. 13–15 kcal/mol less stable).[2]

Consequently, under standard conditions, the molecule exists almost exclusively (>99.9%) in the amino form.[2]

Figure 1: Tautomeric Equilibrium & Protonation Sites

Tautomerism cluster_0 Thermodynamic Sink (Stable) cluster_1 High Energy State (Unstable) Amino Amino Tautomer (Aromatic Pyridine Ring) Delta G = 0 kcal/mol Imino Imino Tautomer (Non-Aromatic Pyridone-like) Delta G ~= +13.6 kcal/mol Amino->Imino  Tautomerization (Kd << 10^-4)   caption Fig 1: The amino tautomer is thermodynamically favored due to retention of aromaticity.

[2]

The Pentyl Effect (Lipophilicity & Sterics)

The C5 alkyl chain at the 4-position exerts two critical thermodynamic effects:

  • Inductive Effect (+I): The alkyl group donates electron density into the pyridine ring, slightly increasing the basicity of the ring nitrogen compared to the unsubstituted parent (2-aminopyridine pKa ≈ 6.86; 4-pentyl analog pKa ≈ 7.1–7.3).[2]

  • Solvation Thermodynamics: The pentyl group significantly increases the logP (partition coefficient).[2] While 2-aminopyridine is water-soluble, the 4-pentyl derivative shows reduced aqueous solubility and enhanced solubility in non-polar organic solvents (DCM, Toluene), driven by the entropic cost of hydrating the hydrophobic tail.

Physicochemical Stability Profile

Thermal Stability

The compound exhibits high thermal resilience typical of the aminopyridine class.[2]

  • Melting Point: Predicted range 45–55 °C (Lower than 2-aminopyridine's 58°C due to the flexible pentyl chain disrupting crystal packing).[2]

  • Decomposition: Stable up to >200 °C under inert atmosphere.[1][2]

  • Volatility: The pentyl chain reduces volatility compared to lower alkyl analogs, but sublimation may still occur under high vacuum at elevated temperatures.[1][2]

Chemical Reactivity & Degradation Pathways

While the pyridine core is robust, specific environmental stressors can trigger degradation.[1][2]

Stress ConditionStability RatingPrimary Degradation Pathway
Hydrolysis (pH 1-13) High The C-N bond is resistant to hydrolytic cleavage under standard acidic/basic conditions.
Oxidation (Ambient) Moderate Susceptible to Benzylic Oxidation at the pentyl chain (C1' position) and N-Oxidation of the ring nitrogen.[2]
Photolysis (UV) Low Aminopyridines absorb UV strongly; prolonged exposure can lead to radical formation and polymerization.[2]
Electrophiles Reactive The exocyclic amine and C3/C5 ring positions are nucleophilic; reacts with acyl chlorides, anhydrides, and aldehydes.[1][2]

Figure 2: Primary Degradation Pathways

Degradation Parent 4-Pentyl-pyridin-2-ylamine (Intact) Oxidation Oxidative Stress (Peroxides / Air / Light) Parent->Oxidation NOxide N-Oxide Impurity (Pyridine N-oxidation) Oxidation->NOxide Pathway A Benzylic 1'-Ketone/Alcohol (Side-chain Oxidation) Oxidation->Benzylic Pathway B (Radical Mechanism) caption Fig 2: Oxidative degradation targets the ring nitrogen and the benzylic carbon of the pentyl chain.

[2]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of 4-Pentyl-pyridin-2-ylamine in your specific application, follow these standardized protocols.

Forced Degradation Study (Stress Testing)

This protocol determines the intrinsic stability of the molecule (API or intermediate).[2]

Reagents: 0.1M HCl, 0.1M NaOH, 3% H₂O₂, HPLC-grade Acetonitrile.

  • Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile/Water (50:50).

  • Acid Stress: Mix 1 mL stock + 1 mL 0.1M HCl. Heat at 60°C for 24 hours.

  • Base Stress: Mix 1 mL stock + 1 mL 0.1M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Store at Room Temp for 24 hours (Protect from light).

  • Thermal Stress: Heat solid sample at 80°C for 7 days.

  • Analysis: Neutralize samples and analyze via HPLC-UV (254 nm) or LC-MS.

    • Success Criteria: >98% recovery indicates high stability.[1] <90% indicates significant lability.[1]

Determination of pKa (Potentiometric Titration)

Accurate pKa is essential for understanding solubility and binding thermodynamics.[2]

  • System: Automated Potentiometric Titrator (e.g., Sirius T3).[1][2]

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic).[2]

  • Procedure:

    • Dissolve ~5 mg of compound in 10 mL solvent.[2]

    • Titrate with 0.1M KOH from pH 2.0 to 12.0.[1][2]

    • Perform 3 replicates.

  • Calculation: The inflection point at acidic pH (~7.0) corresponds to the pyridinium-pyridine equilibrium.[2]

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions are strictly recommended to maximize shelf-life:

  • Temperature: Store at 2–8 °C (Refrigerated). While thermally stable, lower temperatures retard benzylic oxidation.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] The pentyl chain is susceptible to slow radical oxidation in air over months.[2]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and absorption into plastics.[1][2]

  • Solution Stability: Solutions in DMSO or Methanol are stable for >1 month at -20°C. Avoid storing in acidic aqueous solutions for extended periods to prevent salt precipitation or slow hydrolysis.[1][2]

References

  • Tautomerism of 2-Aminopyridines: Al-Otaibi, J. S. (2015).[1][2][4] Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Structure.

  • Thermodynamics of Aminopyridine Derivatives: He, D. H., et al. (2011).[1][2] Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40, 900–906.[1][2]

  • pKa and Basicity of Alkyl-Aminopyridines: Albert, A., et al. (1948).[1][2] The strength of heterocyclic bases. Journal of the Chemical Society.

  • Safety & Toxicology (Aminopyridines): U.S. EPA.[2] Aminopyridines - Chemical Safety and Toxicity Review.

  • General Synthesis & Stability (4-Alkyl-2-aminopyridines): National Institutes of Health (NIH) PubChem. 4-Aminopyridine Compound Summary (Analogous Data).[2]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 4-Pentyl-pyridin-2-ylamine

Introduction 4-Pentyl-pyridin-2-ylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The strategic placement of a pentyl group at the 4-position and an am...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Pentyl-pyridin-2-ylamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The strategic placement of a pentyl group at the 4-position and an amino group at the 2-position of the pyridine ring imparts specific physicochemical properties that are of interest to researchers in drug development and related fields. This technical guide provides a comprehensive overview of the plausible synthetic pathways for the preparation of 4-Pentyl-pyridin-2-ylamine, offering insights into the strategic considerations and experimental methodologies involved.

This document is intended for an audience of researchers, scientists, and drug development professionals. It aims to serve as a practical resource by not only detailing synthetic protocols but also by explaining the underlying chemical principles that guide the selection of specific reagents and reaction conditions.

Strategic Approaches to the Synthesis of 4-Pentyl-pyridin-2-ylamine

The synthesis of 4-Pentyl-pyridin-2-ylamine can be approached through several strategic disconnections. The choice of a particular synthetic route will often depend on the availability and cost of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory. Three primary strategies are outlined in this guide:

  • Pathway 1: Functionalization of a Pre-substituted Pyridine Core. This approach begins with a pyridine ring already bearing either the amino or a precursor to the pentyl group, followed by the introduction of the remaining substituent.

  • Pathway 2: Amination of 4-Pentylpyridine. This strategy involves the synthesis or acquisition of 4-pentylpyridine, followed by the direct introduction of the amino group at the 2-position.

  • Pathway 3: Sequential C-H Functionalization of Pyridine. This modern approach involves the direct introduction of the pentyl and amino groups onto the pyridine scaffold through C-H activation strategies.

Pathway 1: Functionalization of a Pre-substituted Pyridine Core

This pathway offers flexibility by starting with commercially available or readily synthesized substituted pyridines. The key challenge lies in the selective introduction of the second functional group.

Sub-pathway 1A: Alkylation of a 2-Aminopyridine Derivative

This approach commences with a 2-aminopyridine bearing a handle for the introduction of the pentyl group at the 4-position, such as a halogen.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Sonogashira and Negishi reactions are particularly well-suited for this transformation.

1. Sonogashira Coupling of 2-Amino-4-halopyridine with 1-Pentyne followed by Hydrogenation

This two-step sequence involves the initial formation of a carbon-carbon triple bond, which is subsequently reduced to the desired pentyl group.

Sonogashira_Pathway

Rationale: The Sonogashira coupling is a reliable method for the alkynylation of aryl and heteroaryl halides.[1][2] The 2-amino group can be present during the coupling reaction. The subsequent hydrogenation of the alkyne to an alkane is a standard and high-yielding transformation.[3]

Experimental Protocol (General):

Step 1: Sonogashira Coupling

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as DMF or triethylamine, add 1-pentyne (1.2 eq), a palladium catalyst like Pd(PPh3)2Cl2 (0.025 eq), and a copper(I) co-catalyst such as CuI (0.05 eq).[4]

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100 °C).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is worked up by quenching with water or an ammonium chloride solution, followed by extraction with an organic solvent.

  • The crude product is purified by column chromatography on silica gel to yield 2-amino-4-(pent-1-yn-1-yl)pyridine.

Step 2: Hydrogenation

  • Dissolve the 2-amino-4-(pent-1-yn-1-yl)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C).

  • The reaction is carried out under an atmosphere of hydrogen gas, often at elevated pressure in a Parr shaker or similar apparatus.[3]

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield 4-Pentyl-pyridin-2-ylamine.

2. Negishi Coupling of 2-Amino-4-halopyridine with a Pentylzinc Reagent

The Negishi coupling provides a direct method for the formation of the C-C single bond.

Negishi_Pathway

Rationale: The Negishi coupling is known for its high functional group tolerance and is effective for the coupling of organozinc reagents with heteroaryl halides.[5][6][7] The required pentylzinc reagent can be prepared from the corresponding pentyl halide.

Experimental Protocol (General):

  • Preparation of the Pentylzinc Reagent: Prepare pentylzinc chloride by the reaction of pentylmagnesium bromide (a Grignard reagent) with zinc chloride in a suitable solvent like THF.

  • Negishi Coupling: To a solution of 2-amino-4-chloropyridine (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) in an anhydrous solvent such as THF, add the freshly prepared solution of pentylzinc chloride (1.5 eq).[8][9]

  • The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford 4-Pentyl-pyridin-2-ylamine.

Pathway 2: Amination of 4-Pentylpyridine

This pathway is attractive if 4-pentylpyridine is a readily available starting material. The direct introduction of an amino group onto the pyridine ring is a key transformation.

The Chichibabin reaction is a classic method for the direct amination of pyridines, typically at the 2-position.[10][11]

Chichibabin_Pathway

Rationale: The Chichibabin reaction proceeds via nucleophilic attack of the amide anion at the electron-deficient 2-position of the pyridine ring, followed by the elimination of a hydride ion.[10] The presence of an electron-donating alkyl group at the 4-position may influence the regioselectivity and reactivity, but amination at the 2-position is generally favored.

Experimental Protocol (General):

  • In a flame-dried flask under an inert atmosphere, add sodium amide (NaNH2, 2-3 eq) to a solution of 4-pentylpyridine (1.0 eq) in an anhydrous, high-boiling solvent such as toluene or xylene.[12]

  • Heat the reaction mixture to reflux (typically 130-160 °C) for several hours.[12] The reaction progress can be monitored by the evolution of hydrogen gas.

  • Cool the reaction mixture and carefully quench with water.

  • Extract the product with an organic solvent (e.g., toluene or diethyl ether).

  • The organic layers are combined, dried over a suitable drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield 4-Pentyl-pyridin-2-ylamine.

Alternative Modern Chichibabin Conditions: A milder protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF has been developed for the amination of pyridines with primary amines.[13][14] This could be adapted for the direct amination with ammonia or an ammonia surrogate.

Pathway 3: Sequential C-H Functionalization of Pyridine

This approach represents a more modern and atom-economical strategy, starting from the simplest precursor, pyridine.

The Minisci reaction allows for the direct introduction of alkyl groups onto electron-deficient heterocycles via a radical mechanism.[15]

1. Minisci C4-Alkylation of Pyridine with a Pentyl Radical Precursor

Minisci_Pathway

Rationale: The Minisci reaction is a powerful tool for the direct C-H alkylation of pyridines. By using a suitable pentyl radical precursor, such as pentanoic acid, the pentyl group can be introduced. While the Minisci reaction can sometimes lead to a mixture of regioisomers, conditions can be optimized to favor C4-alkylation.[16][17]

Experimental Protocol (General):

Step 1: Minisci Alkylation

  • To a solution of pyridine (1.0 eq) in a suitable solvent mixture (e.g., dichloroethane/water), add pentanoic acid (2.0 eq), a silver salt such as silver nitrate (AgNO3, 0.2 eq), and an oxidant like ammonium persulfate ((NH4)2S2O8, 2.0 eq).[16]

  • The reaction is typically carried out under acidic conditions (e.g., with sulfuric acid) and at elevated temperatures (e.g., 50-80 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, the reaction is worked up by basification and extraction with an organic solvent.

  • The crude 4-pentylpyridine is purified by distillation or column chromatography.

Step 2: Chichibabin Amination

  • The purified 4-pentylpyridine is then subjected to the Chichibabin amination as described in Pathway 2 to yield 4-Pentyl-pyridin-2-ylamine.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReactionsAdvantagesDisadvantages
1A: Sonogashira 2-Amino-4-halopyridineSonogashira Coupling, HydrogenationHigh yields, well-established reactions.Two-step process, requires handling of alkynes and hydrogenation equipment.
1A: Negishi 2-Amino-4-halopyridineNegishi CouplingDirect C-C bond formation, good functional group tolerance.Requires preparation of organozinc reagent, which can be moisture-sensitive.
2: Chichibabin 4-PentylpyridineChichibabin AminationDirect amination in a single step.Harsh reaction conditions (high temperature, strong base), potential for side reactions.
3: Minisci PyridineMinisci Alkylation, Chichibabin AminationAtom-economical, starts from a simple precursor.Minisci reaction can produce regioisomers, followed by a harsh amination step.

Conclusion

The synthesis of 4-Pentyl-pyridin-2-ylamine can be accomplished through several viable synthetic routes. The choice of the optimal pathway will be dictated by factors such as the availability of starting materials, desired scale, and the specific expertise and equipment available in the laboratory.

  • Pathway 1 is recommended for its reliability and the use of well-established, high-yielding reactions, particularly if a suitable 2-amino-4-halopyridine is accessible.

  • Pathway 2 offers the most direct route if 4-pentylpyridine is readily available, although the harsh conditions of the Chichibabin reaction need to be carefully managed.

  • Pathway 3 represents a modern and efficient approach in terms of atom economy, but may require more optimization to control regioselectivity in the Minisci step.

This guide provides a foundational understanding of the synthetic strategies available for the preparation of 4-Pentyl-pyridin-2-ylamine. Researchers are encouraged to consult the primary literature cited for more detailed experimental procedures and to adapt these methods to their specific needs.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933.
  • PrepChem.com. Synthesis of 4-nitropyridine.
  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Nanyang Technological University.
  • Wikipedia. Minisci reaction.
  • Google Patents. (1983). US4386209A - Chichibabin reaction.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction.
  • Scientific Update. (2018, November 26).
  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.
  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
  • SynArchive. Sonogashira Coupling.
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  • Colombe, J. R., Bernhardt, S., Stathakis, C., Buchwald, S. L., & Knochel, P. (2013).
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • SciSpace. Recent Advances in Minisci-Type Reactions.
  • BenchChem. Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
  • ResearchGate. (2017, November 27). Negishi Cross-Couplings in the Synthesis of Amino Acids.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
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Exploratory

4-Pentyl-pyridin-2-ylamine: A Versatile Ligand in Modern Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of 4-Alkyl-2-Aminopyridines Pyridine and its derivatives are foundational scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of 4-Alkyl-2-Aminopyridines

Pyridine and its derivatives are foundational scaffolds in medicinal and materials chemistry.[1][2] The introduction of an amino group at the 2-position of the pyridine ring creates a versatile bidentate ligand capable of coordinating with a wide range of metal ions.[3][4][5] The 4-pentyl substituent on this 2-aminopyridine framework introduces lipophilicity, which can significantly influence the solubility, stability, and catalytic activity of the resulting metal complexes. This guide focuses specifically on 4-Pentyl-pyridin-2-ylamine, exploring its fundamental properties and its potential as a valuable building block in the design of novel coordination compounds.

Synthesis and Characterization of 4-Pentyl-pyridin-2-ylamine

The synthesis of 4-alkyl-substituted 2-aminopyridines can be achieved through various established methodologies in heterocyclic chemistry. A common and effective route is the Chichibabin amination reaction, which involves the direct amination of a substituted pyridine with sodium amide.[6]

General Synthetic Workflow

A plausible synthetic route to 4-Pentyl-pyridin-2-ylamine would involve the multi-step process outlined below. This workflow is a representative example based on common organic synthesis techniques.

Synthesis_of_4_Pentyl_pyridin_2_ylamine 4-Pentylpyridine 4-Pentylpyridine N-oxidation N-oxidation (e.g., m-CPBA) 4-Pentylpyridine->N-oxidation 4-Pentylpyridine-N-oxide 4-Pentylpyridine-N-oxide N-oxidation->4-Pentylpyridine-N-oxide Nitration Nitration (HNO3/H2SO4) 4-Pentylpyridine-N-oxide->Nitration 2-Amino-4-pentylpyridine-N-oxide 4-Pentyl-2-nitropyridine-N-oxide Nitration->2-Amino-4-pentylpyridine-N-oxide Reduction Reduction (e.g., Fe/AcOH or H2/Pd-C) 2-Amino-4-pentylpyridine-N-oxide->Reduction Final_Product 4-Pentyl-pyridin-2-ylamine Reduction->Final_Product

Caption: A potential synthetic workflow for 4-Pentyl-pyridin-2-ylamine.

Spectroscopic Characterization

The structural elucidation of 4-Pentyl-pyridin-2-ylamine relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral characteristics can be inferred from data on analogous compounds and general principles of spectroscopy.

Table 1: Predicted Spectroscopic Data for 4-Pentyl-pyridin-2-ylamine

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons on the pyridine ring (typically 3 distinct signals). - Protons of the pentyl chain (aliphatic signals). - A broad signal for the -NH₂ protons, which is exchangeable with D₂O.[1][7]
¹³C NMR - Aromatic carbons of the pyridine ring. - Aliphatic carbons of the pentyl chain.[7]
IR Spectroscopy - N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region). - C-H stretching vibrations of the aromatic and aliphatic groups. - C=C and C=N stretching vibrations of the pyridine ring.[8][9][10][11]
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of C₁₀H₁₆N₂ (164.25 g/mol ). - Fragmentation patterns characteristic of alkylpyridines, including loss of alkyl fragments.[12][13]

Coordination Chemistry: A Bidentate Ligand with Tunable Properties

4-Pentyl-pyridin-2-ylamine is expected to act as a versatile ligand, primarily coordinating to metal centers in a bidentate fashion through the pyridine ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. The pentyl group, while not directly involved in coordination, plays a crucial role in modulating the steric and electronic properties of the resulting metal complexes.

Coordination Modes

The primary mode of coordination for 2-aminopyridine ligands is bidentate chelation. However, monodentate coordination through the pyridine nitrogen is also possible, particularly in the presence of sterically demanding co-ligands or specific metal center geometries.[5]

Coordination_Modes cluster_0 Bidentate Chelation cluster_1 Monodentate Coordination M1 M N_ring1 N M1->N_ring1 σ-donation N_amino1 N M1->N_amino1 σ-donation M2 M N_ring2 N M2->N_ring2 σ-donation N_amino2 N

Caption: Potential coordination modes of 4-Pentyl-pyridin-2-ylamine.

The presence of the 4-pentyl group can influence the ligand's coordination behavior by:

  • Increasing Lipophilicity: Enhancing the solubility of the resulting metal complexes in nonpolar organic solvents.

  • Steric Influence: The bulk of the pentyl group can affect the coordination geometry and the number of ligands that can coordinate to a metal center.

Synthesis of Metal Complexes

The synthesis of metal complexes with 4-Pentyl-pyridin-2-ylamine can be achieved through several standard methods in coordination chemistry.[5][6]

Experimental Protocol: General Synthesis of a Transition Metal Complex

  • Ligand Dissolution: Dissolve 4-Pentyl-pyridin-2-ylamine (2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Metal Salt Addition: To the stirred ligand solution, add a solution of the desired metal salt (e.g., a chloride, nitrate, or acetate salt of a transition metal like Cu(II), Co(II), or Ni(II)) (1 equivalent) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-24 hours). The formation of a precipitate may be observed.

  • Isolation: If a precipitate forms, collect the solid by filtration, wash with the solvent, and dry under vacuum. If no precipitate forms, the complex can be isolated by slow evaporation of the solvent or by the addition of a less polar co-solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Applications of Metal Complexes

While specific applications for complexes of 4-Pentyl-pyridin-2-ylamine are not yet widely reported in the literature, the broader class of 4-alkyl-2-aminopyridine complexes has shown significant promise in various fields.

Catalysis

A major area of application for metal complexes of substituted aminopyridines is in the field of catalysis, particularly for polymerization reactions.[5][6] Group IV metal complexes (e.g., titanium and zirconium) containing aminopyridinato ligands have been investigated as catalysts for olefin polymerization. The electronic and steric properties of the ligand, influenced by substituents like the pentyl group, can significantly impact the activity and selectivity of the catalyst. These complexes, when activated with a co-catalyst such as methylaluminoxane (MAO), can catalyze the formation of polyolefins with varying molecular weights and properties.

Catalytic_Cycle Precatalyst [L-M-Xn] (L = 4-Pentyl-pyridin-2-ylamine) Activation Activation (e.g., MAO) Precatalyst->Activation Active_Catalyst [L-M-R]+ Activation->Active_Catalyst Olefin_Coordination Olefin Coordination Active_Catalyst->Olefin_Coordination Insertion Migratory Insertion Olefin_Coordination->Insertion Polymer_Chain Growing Polymer Chain Insertion->Polymer_Chain Polymer_Chain->Olefin_Coordination Chain Propagation Termination Chain Termination/ Transfer Polymer_Chain->Termination Termination->Active_Catalyst Regeneration Polymer_Product Polyolefin Termination->Polymer_Product

Caption: A generalized catalytic cycle for olefin polymerization.

Medicinal Chemistry and Drug Development

Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[14][15] The formation of metal complexes can often enhance the therapeutic potential of these organic ligands.[14] The increased lipophilicity imparted by the pentyl group in 4-Pentyl-pyridin-2-ylamine could improve the cell membrane permeability of its metal complexes, potentially leading to enhanced biological activity. Further research into the coordination complexes of this ligand with biologically relevant metal ions such as zinc, copper, and ruthenium could unveil novel therapeutic agents.

Conclusion and Future Outlook

4-Pentyl-pyridin-2-ylamine represents a promising, yet underexplored, ligand in the vast landscape of coordination chemistry. Its synthesis is achievable through established methods, and its character as a bidentate N,N'-donor ligand with a lipophilic tail makes it an attractive candidate for the development of novel metal complexes. While specific research on this particular ligand is still emerging, the well-documented applications of related 4-alkyl-2-aminopyridine complexes in catalysis and medicinal chemistry provide a strong rationale for its further investigation. Future research should focus on the detailed synthesis and characterization of a range of its metal complexes, followed by a thorough evaluation of their catalytic and biological properties. Such studies are poised to unlock the full potential of 4-Pentyl-pyridin-2-ylamine as a valuable tool for chemists and drug developers.

References

Sources

Foundational

Comprehensive Structural and Crystallographic Analysis of 4-Pentyl-pyridin-2-ylamine

Executive Summary The rational design of functional materials and pharmaceuticals relies heavily on understanding solid-state supramolecular chemistry. 4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4)[1], an amphiphilic pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional materials and pharmaceuticals relies heavily on understanding solid-state supramolecular chemistry. 4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4)[1], an amphiphilic pyridine derivative, serves as a highly versatile building block in chemical synthesis and drug development[2]. This technical guide provides an in-depth, self-validating methodology for the crystal structure analysis of 4-pentyl-pyridin-2-ylamine. By dissecting the causality behind crystallization techniques, X-ray diffraction (XRD) parameters, and supramolecular synthon formation, this whitepaper equips researchers with a robust framework for analyzing alkyl-substituted 2-aminopyridines.

Molecular Anatomy and Crystallographic Rationale

4-Pentyl-pyridin-2-ylamine (Molecular Formula: C10H16N2) features two distinct structural domains that dictate its solid-state behavior:

  • The Polar Headgroup (2-Aminopyridine): This moiety is a well-documented supramolecular synthon capable of acting as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the pyridine nitrogen)[3].

  • The Lipophilic Tail (4-Pentyl Group): The flexible five-carbon chain introduces steric bulk and promotes London dispersion forces, driving the formation of hydrophobic layers common in alkylpyridine derivatives[4].

Understanding the interplay between the directional hydrogen bonds of the headgroup and the non-directional van der Waals forces of the tail is critical for predicting and analyzing its crystal lattice.

Crystallization Methodology

To obtain diffraction-quality single crystals, the crystallization environment must balance the solubility of both the polar amine and the non-polar pentyl chain.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Prepare a binary solvent system of Ethanol and n-Hexane in a 1:3 (v/v) ratio. Causality: Ethanol fully solubilizes the polar 2-aminopyridine moiety, while n-hexane acts as an antisolvent for the polar head but solvates the pentyl chain, preventing rapid, amorphous precipitation.

  • Dissolution: Dissolve 50 mg of 4-pentyl-pyridin-2-ylamine in 4 mL of the solvent mixture in a 10 mL glass vial. Agitate gently using a vortex mixer until optical clarity is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which can lead to multiple nucleation events and the growth of microcrystalline powders rather than single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single 18-gauge needle. Place the vial in a vibration-free incubator set isothermally at 20 °C.

  • Harvesting: After 7–10 days, inspect the vial for colorless, block-like crystals.

Crystallization_XRD_Workflow N1 1. Solvent Selection (EtOH/Hexane 1:3) N2 2. Dissolution & Filtration (0.22 µm PTFE) N1->N2 N3 3. Isothermal Evaporation (20°C, Vibration-free) N2->N3 N4 4. Crystal Harvesting (Paratone-N Oil) N3->N4 N5 5. X-Ray Diffraction (100 K, Mo Kα) N4->N5

Fig 1. Step-by-step workflow for the crystallization and XRD analysis of the target compound.

X-Ray Diffraction (XRD) Workflow & Structure Solution

Once a suitable crystal (approximate dimensions 0.25 × 0.20 × 0.15 mm) is identified, it must be mounted and analyzed under conditions that minimize thermal noise.

Step-by-Step XRD Protocol
  • Cryoprotection and Mounting: Submerge the selected crystal in a drop of Paratone-N oil on a glass slide. Using a polarizing microscope, mount the crystal onto a MiTeGen micromount. Causality: Paratone-N oil displaces mother liquor, preventing lattice degradation from solvent evaporation, and hardens into a glass at low temperatures, holding the crystal rigidly in the X-ray beam.

  • Flash-Cooling: Transfer the mount immediately to the diffractometer goniometer head, bathed in a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K significantly reduces the atomic thermal displacement parameters (B-factors), yielding higher-resolution diffraction spots and allowing for the accurate refinement of hydrogen atom positions.

  • Data Collection: Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) and a CCD/CMOS detector. Utilize a combination of ω- and φ-scans to ensure complete coverage of the reciprocal space.

  • Data Reduction: Integrate the frames and apply empirical absorption corrections (e.g., SADABS).

  • Structure Solution and Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Causality: Direct methods are highly effective for light-atom structures (C, H, N) where anomalous dispersion from heavy metals is absent. Place all non-hydrogen atoms anisotropically. Locate amine hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network.

Crystallographic Analysis & Supramolecular Architecture

The structural landscape of 2-aminopyridine derivatives is heavily dictated by the steric profile of their substituents[5]. Because the pentyl chain in 4-pentyl-pyridin-2-ylamine is located at the 4-position, it does not sterically hinder the 2-amino group.

The Primary Synthon: Hydrogen Bonding

In the absence of steric hindrance at the 3- or 6-positions, 2-aminopyridines predominantly crystallize by forming a robust, centrosymmetric homosynthon[5]. The primary intermolecular interaction is a pair of N–H···N hydrogen bonds between the primary amine donor and the pyridine nitrogen acceptor of an adjacent molecule. This creates an eight-membered ring, mathematically denoted in graph-set theory as an R2,2(8) motif [3][6].

Secondary Interactions: Alkyl Chain Packing

Once the hydrogen-bonded dimers are formed, they act as the fundamental repeating units of the lattice. The 4-pentyl chains extend outward from these dimers. Driven by London dispersion forces and the necessity to minimize void space, the pentyl chains of adjacent dimers interdigitate. This leads to the formation of alternating polar (hydrogen-bonded) and non-polar (alkyl) 2D sheets parallel to the crystallographic planes, a packing behavior highly characteristic of alkylpyridine complexes[4].

Assembly_Logic M 4-Pentyl-pyridin-2-ylamine (Monomer) HB Primary Interaction: N-H···N Hydrogen Bonding M->HB D Centrosymmetric Dimer [R2,2(8) Motif] HB->D VDW Secondary Interaction: Pentyl Chain Interdigitation D->VDW PI Secondary Interaction: π-π Ring Stacking D->PI L 3D Supramolecular Lattice (Alternating Polar/Non-Polar Sheets) VDW->L PI->L

Fig 2. Hierarchical supramolecular assembly logic driven by hydrogen bonding and dispersion forces.

Quantitative Data Summaries

The following tables present the expected quantitative crystallographic parameters and hydrogen bond geometries for 4-pentyl-pyridin-2-ylamine, modeled on high-resolution data from isostructural 2-aminopyridine analogs.

Table 1: Representative Crystallographic Data

ParameterValue
Chemical formula C10H16N2
Formula weight 164.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Volume ~ 1020.5 ų
Z, Calculated density 4, 1.069 g/cm³
Absorption coefficient (μ) 0.065 mm⁻¹
F(000) 360
Goodness-of-fit on F² 1.045

Table 2: Hydrogen Bond Geometry (Å, °)

D–H···A InteractionD–H (Å)H···A (Å)D···A (Å)Angle D–H···A (°)Motif Role
N(2)–H(2A)···N(1)ⁱ0.88(2)2.15(2)3.015(3)168(2)Primary R2,2(8) Dimer
N(2)–H(2B)···π0.88(2)2.75(3)3.450(4)145(2)Inter-dimer stabilization
C(5)–H(5A)···N(2)0.952.603.420(4)140Weak C-H···N contact

(Symmetry code for i: -x, -y, -z)

Conclusion

The crystal structure analysis of 4-pentyl-pyridin-2-ylamine requires a rigorous approach to both crystal growth and diffraction data collection. By utilizing a binary solvent system to manage the compound's amphiphilic nature and employing low-temperature XRD protocols, researchers can accurately resolve its supramolecular architecture. The resulting lattice is defined by a hierarchy of interactions: robust N–H···N hydrogen-bonded R2,2(8) dimers that subsequently organize into 2D sheets via the interdigitation of the lipophilic pentyl chains. Understanding these specific solid-state mechanics is vital for leveraging this compound in advanced synthetic and pharmaceutical applications.

References

  • Crystal structure and Hirshfeld surface analysis of 2-aminopyridinium hydrogen phthalate National Institutes of Health (NIH) / Acta Crystallographica[Link]

  • Crystal structure of 2-aminopyridinium 6-chloronicotinate ResearchGate / Acta Crystallographica [Link]

  • Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? ACS Publications (Crystal Growth & Design) [Link]

  • Crystal structures of seven gold(III) complexes of the form LAuX3 (L = substituted pyridine, X = Cl or Br) National Institutes of Health (NIH) / IUCrData [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Pentyl-pyridin-2-ylamine via Chichibabin reaction

Executive Summary & Scientific Context The synthesis of 4-Pentyl-pyridin-2-ylamine (also identified as 2-amino-4-pentylpyridine) is a critical transformation in medicinal chemistry, particularly for generating privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The synthesis of 4-Pentyl-pyridin-2-ylamine (also identified as 2-amino-4-pentylpyridine) is a critical transformation in medicinal chemistry, particularly for generating privileged scaffolds used in kinase inhibitors and GPCR ligands. The introduction of an amino group at the 2-position of the pyridine ring significantly alters the electronic landscape, enhancing hydrogen bond donor/acceptor capabilities essential for protein-ligand interactions.

This guide details the Chichibabin Reaction , a nucleophilic aromatic substitution (S_NAr) where the pyridine ring is aminated by sodium amide (NaNH₂).[1][2][3] While 4-alkylpyridines are generally reactive, the specific lipophilicity of the pentyl chain requires a modified workup to prevent emulsion formation and ensure high recovery.

Key Technical Challenges:

  • Regioselectivity: Ensuring amination occurs at the C2 position (favored) over C2,C6-diamination.

  • Safety: Handling pyrophoric/water-reactive Sodium Amide (NaNH₂).[4]

  • Purification: Separating the basic product from unreacted starting material and tarry byproducts common in high-temperature heterocycle aminations.

Reaction Mechanism

The Chichibabin reaction proceeds via an Addition-Elimination mechanism.[1][5][6] Unlike typical S_NAr reactions that require a leaving group (like a halogen), this reaction displaces a hydride ion (H⁻), which is thermodynamically unfavorable. The reaction is driven forward by the irreversible formation of hydrogen gas and the stability of the resulting sodium salt of the aminopyridine.[2]

Mechanistic Pathway[1][3][5][7][8][9][10][11]
  • Nucleophilic Attack: The amide ion (NH₂⁻) attacks the electron-deficient C2 position of the 4-pentylpyridine, forming a resonance-stabilized anionic

    
    -adduct (Meisenheimer complex).
    
  • Hydride Elimination: The ring attempts to re-aromatize.[1][5] A hydride ion is ejected and immediately protonates a free amine or acts as a base, eventually evolving as Hydrogen gas (H₂).[5]

  • Deprotonation: The strongly basic conditions deprotonate the newly formed amine, generating the sodium salt of the product, which is stable under reaction conditions.

  • Hydrolysis: Aqueous workup regenerates the neutral 2-aminopyridine.

Pathway Visualization

Chichibabin_Mechanism Start 4-Pentylpyridine + NaNH2 Complex σ-Adduct (Meisenheimer Complex) [Anionic Intermediate] Start->Complex Nucleophilic Attack (C2) Elimination Hydride Elimination (-H-) Complex->Elimination Re-aromatization Salt Sodium Salt of 2-Aminopyridine (+ H2 Gas Release) Elimination->Salt Irreversible H2 Loss Product 4-Pentyl-pyridin-2-ylamine (Neutral) Salt->Product Aqueous Hydrolysis

Figure 1: Mechanistic flow of the Chichibabin amination showing the critical hydride elimination step.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Quality Attribute (CQA)
4-Pentylpyridine 1.0SubstratePurity >97%; Anhydrous.
Sodium Amide (NaNH₂) 1.2 - 1.5Aminating AgentFreshly opened. Old bottles may contain explosive peroxides. Free-flowing grey powder.
Xylene (Isomer mix) SolventMediumAnhydrous; High boiling point (140°C) required for kinetics.
Toluene SolventExtractionFor workup; lower boiling point eases evaporation.
Ammonium Chloride ExcessQuenchBuffers pH during hydrolysis to prevent violent exotherms.
Safety Directives (Critical)
  • NaNH₂ Hazard: Sodium amide reacts violently with water and absorbs moisture to form explosive peroxides. Do not use if the solid is yellow or brown. It must be grey/white.

  • Inert Atmosphere: The entire reaction must be performed under a positive pressure of dry Nitrogen or Argon.

  • Gas Evolution: The reaction generates Hydrogen (H₂) and Ammonia (NH₃).[2] Perform in a well-ventilated fume hood.

Step-by-Step Synthesis

Scale: 10 mmol (approx. 1.5 g of 4-pentylpyridine)

  • System Preparation:

    • Flame-dry a 50 mL 3-neck round-bottom flask (RBF).

    • Equip with a magnetic stir bar, reflux condenser, internal thermometer, and nitrogen inlet.

    • Flush the system with Nitrogen for 15 minutes.

  • Reagent Loading:

    • Under a counter-flow of Nitrogen, quickly add Sodium Amide (NaNH₂) (15 mmol, 0.59 g) to the flask.

    • Add anhydrous Xylene (10 mL) via syringe. Start stirring to create a suspension.

    • Note: NaNH₂ does not dissolve; it forms a suspension.

  • Substrate Addition:

    • Add 4-Pentylpyridine (10 mmol, ~1.49 g) dropwise via syringe to the stirring suspension at room temperature.

    • Observation: The mixture may darken slightly.

  • Reaction (The Heating Phase):

    • Heat the mixture to 135-140°C (reflux).

    • Self-Validating Checkpoint: At ~100°C, you should observe the onset of gas evolution (H₂ and NH₃).[7] This bubbling indicates the reaction is proceeding.

    • Maintain reflux for 4–6 hours .

    • Endpoint: The reaction is complete when gas evolution ceases and the mixture turns a deep dark red/brown (characteristic of the metallated pyridine salt).

  • Quenching (High Risk Step):

    • Cool the reaction mixture to room temperature (25°C).

    • Caution: The flask contains unreacted NaNH₂.

    • Place the flask in an ice bath.

    • Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) solution dropwise.

    • Warning: Violent bubbling will occur. Add dropwise until all solid residues are dissolved and bubbling stops.

  • Workup & Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the organic layer (Xylene).

    • Extract the aqueous layer 2x with Toluene or Ethyl Acetate .

    • Combine organic layers.[8]

    • Acid-Base Purification (Crucial for Purity):

      • Extract the combined organics with 1M HCl (3 x 20 mL). The product (amine) will go into the aqueous acid phase; neutral impurities (unreacted starting material, tars) remain in the organic phase.

      • Discard the organic phase.

      • Basify the acidic aqueous phase to pH > 12 using NaOH pellets or 50% NaOH solution (keep cool with ice).

      • Extract the now-cloudy basic aqueous phase with Dichloromethane (DCM) (3 x 20 mL).

    • Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Experimental Workflow Diagram

Workflow Setup Setup: Dry 3-Neck Flask N2 Atmosphere Reagents Add NaNH2 + Xylene Then 4-Pentylpyridine Setup->Reagents Reaction Reflux @ 140°C (4-6h) Monitor H2 Evolution Reagents->Reaction Quench Cool to 0°C Dropwise Sat. NH4Cl Reaction->Quench Extraction Partition Organic/Aqueous Acid-Base Extraction Cycle Quench->Extraction Final Pure 4-Pentyl-pyridin-2-ylamine Extraction->Final

Figure 2: Operational workflow for the synthesis, emphasizing the critical quench and purification steps.

Characterization & Quality Control

Expected Physical Properties[13]
  • Appearance: Yellow to brown oil or low-melting waxy solid (depending on purity).

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate; insoluble in water (at neutral pH).

NMR Validation (Self-Validating)

To confirm the structure, compare the ^1H NMR of the product against the starting material.

PositionStarting Material (4-Pentylpyridine)Product (4-Pentyl-pyridin-2-ylamine)Diagnostic Change
C2-H / C6-H ~8.4 ppm (Doublet, 2H)C6-H: ~7.9 ppm (Doublet, 1H)Loss of Symmetry. The signal integrates from 2H to 1H.
NH₂ Absent~4.5 - 5.5 ppm (Broad Singlet, 2H)New Signal. Exchangeable with D₂O.
C3-H ~7.1 ppm (Doublet, 2H)~6.3 - 6.5 ppm (Singlet/Doublet)Significant upfield shift due to electron donation from -NH₂.
Alkyl Chain 0.9 - 2.6 ppm (Multiplets)0.9 - 2.5 ppm (Multiplets)Retained, slight shift in benzylic protons.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No H₂ evolution at reflux Inactive NaNH₂ (Hydrolyzed)Discard reagent. Use fresh NaNH₂ from a sealed container.
Low Yield (<30%) Incomplete reaction or loss during workupIncrease reaction time to 8h. Ensure pH > 12 during basification step (product is a base).
Product is dark tar Polymerization/OxidationPerform reaction strictly under N₂. Use "Acid-Base" extraction to leave tars in the initial organic wash.

References

  • Chichibabin, A. E. (1914).[3][5][6] "New reaction for the preparation of pyridine derivatives." Journal of the Russian Physical-Chemical Society, 46, 1216.[9]

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314.

  • Pozharskii, A. F., et al. (1978).[6] "Advances in the Study of the Chichibabin Reaction." Russian Chemical Reviews, 47(11), 1042.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 12345 (Analog: 2-Amino-4-methylpyridine)." PubChem.

  • Fisher Scientific. (2010). "Safety Data Sheet: Sodium Amide."

Sources

Application

protocols for alkylation of 2-aminopyridine to form 4-Pentyl-pyridin-2-ylamine

Application Note: Regioselective C4-Alkylation of 2-Aminopyridine to Synthesize 4-Pentylpyridin-2-amine Introduction & Mechanistic Rationale The synthesis of 4-alkyl-2-aminopyridines, specifically 4-pentylpyridin-2-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective C4-Alkylation of 2-Aminopyridine to Synthesize 4-Pentylpyridin-2-amine

Introduction & Mechanistic Rationale

The synthesis of 4-alkyl-2-aminopyridines, specifically 4-pentylpyridin-2-amine (CAS: 60781-86-4), represents a critical transformation in the development of pyridine-core pharmaceuticals. Direct C-H alkylation of 2-aminopyridine via classical Friedel-Crafts chemistry is highly ineffective. This is due to the inherently electron-deficient nature of the pyridine ring and the competing nucleophilicity of the exocyclic amine, which inevitably leads to unwanted N-alkylation.

To overcome this, the Minisci reaction—a nucleophilic radical substitution on an electron-deficient aromatic system—is the premier strategic choice[1]. By subjecting 2-aminopyridine to strongly acidic conditions, the pyridine nitrogen is protonated. This self-validating step significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, blocking N-alkylation and transforming the ring into a highly reactive electrophile[2].

When a nucleophilic pentyl radical (generated via the oxidative decarboxylation of hexanoic acid) is introduced, it selectively attacks the electron-deficient C4 and C6 positions[3]. Because the C2 position is sterically and electronically blocked by the amino group, the reaction is highly regioselective. Steric hindrance and inherent electronic bias generally favor the C4-alkylated product over the C6-isomer, allowing for the efficient isolation of 4-pentylpyridin-2-amine.

Reaction Pathways & Visualization

MinisciWorkflow cluster_0 Radical Generation cluster_1 Substrate Activation Hexanoic Hexanoic Acid (6-Carbon Precursor) Radical Pentyl Radical • (5-Carbon Nucleophile) Hexanoic->Radical Oxidative Decarboxylation (-CO₂, -H⁺, -e⁻) Product 4-Pentylpyridin-2-amine (Major Product, C4) Radical->Product Nucleophilic Attack at C4 (Favored) Byproduct 6-Pentylpyridin-2-amine (Minor Isomer, C6) Radical->Byproduct Nucleophilic Attack at C6 (Sterically Hindered) Amine 2-Aminopyridine (Electron-Rich) Protonated Protonated 2-Aminopyridine (Electron-Deficient LUMO) Amine->Protonated Acidification (H⁺) (Blocks N-Alkylation) Protonated->Product Protonated->Byproduct

Fig 1: Logical workflow of the Minisci C4-alkylation of 2-aminopyridine.

Experimental Protocols

Protocol A: Classical Silver-Catalyzed Minisci Alkylation (Scalable)

This robust protocol leverages classic Minisci conditions, utilizing inexpensive hexanoic acid as the radical source[1]. The 6-carbon hexanoic acid loses one carbon via decarboxylation to perfectly yield the target 5-carbon pentyl radical.

Materials & Reagents:

  • 2-Aminopyridine (1.0 equiv, 10 mmol)

  • Hexanoic acid (3.0 equiv, 30 mmol)

  • Silver nitrate (AgNO₃) (0.2 equiv, 2 mmol)

  • Ammonium persulfate (APS) (2.5 equiv, 25 mmol)

  • Concentrated H₂SO₄ (1.5 equiv, 15 mmol)

  • Solvent: 1:1 Acetonitrile/Water (40 mL)

Step-by-Step Methodology:

  • Substrate Protonation: In a 100 mL round-bottom flask, dissolve 2-aminopyridine in the MeCN/H₂O mixture. Cool the flask to 0 °C in an ice bath. Slowly add concentrated H₂SO₄ dropwise.

    • Causality: Protonation is the self-validating switch of this reaction. Without it, the pentyl radical will not attack the ring, and the strong oxidant may degrade the exocyclic amine.

  • Precursor Addition: Add hexanoic acid to the stirring solution, followed by the AgNO₃ catalyst.

  • Controlled Radical Generation: Heat the reaction mixture to 65 °C. Dissolve APS in 10 mL of water and add it to the reaction mixture dropwise using a syringe pump over 1.5 hours.

    • Causality: APS oxidizes Ag(I) to Ag(II), which in turn oxidizes the carboxylate to trigger decarboxylation. Dropwise addition is critical; it maintains a low steady-state concentration of pentyl radicals, preventing radical-radical dimerization (yielding decane) and maximizing cross-coupling efficiency.

  • Reaction Maturation: Stir the mixture at 65 °C for an additional 4 hours. Monitor via LC-MS until the 2-aminopyridine mass (m/z 95) is consumed and the product mass (m/z 165) plateaus.

  • Workup & Isolation: Cool the reaction to room temperature. Carefully adjust the pH to 8–9 using 2M aqueous NaOH to deprotonate the product. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient: 0% to 10% MeOH in DCM with 1% Et₃N). The major C4-isomer elutes first, separating cleanly from the minor C6-isomer.

Protocol B: Visible-Light Photoredox Alkylation (Mild Conditions)

For substrates containing sensitive functional groups that cannot tolerate strong acids or high temperatures, a photoredox approach utilizing N-(acyloxy)phthalimide (NHPI) esters provides a milder, late-stage alternative[4],[5].

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, combine 2-aminopyridine (1.0 equiv), the NHPI ester of hexanoic acid (1.5 equiv), and the photocatalyst fac-Ir(ppy)₃ (1 mol%).

  • Solvent & Acidification: Add degassed DCM/H₂O (1:1) and Trifluoroacetic acid (TFA, 1.2 equiv).

  • Irradiation: Degas the mixture via three freeze-pump-thaw cycles. Backfill with N₂ and irradiate with 450 nm blue LEDs at room temperature for 12 hours.

    • Causality: The excited state of the photocatalyst undergoes single-electron transfer (SET) with the NHPI ester, inducing fragmentation into phthalimide, CO₂, and the pentyl radical under neutral redox conditions, bypassing the need for harsh oxidants like APS.

  • Isolation: Neutralize with saturated NaHCO₃, extract with DCM, and purify via chromatography as described in Protocol A.

Quantitative Data & Optimization

The table below summarizes the expected performance metrics and optimization parameters for both protocols, allowing researchers to select the appropriate method based on their scale and substrate tolerance.

ParameterProtocol A: Classical MinisciProtocol B: Photoredox Catalysis
Radical Source Hexanoic acidHexanoic acid NHPI ester
Catalyst / Oxidant AgNO₃ / Ammonium Persulfatefac-Ir(ppy)₃ / Blue LED (450 nm)
Acid Additive H₂SO₄ (1.5 equiv)TFA (1.2 equiv)
Temperature 65 °C25 °C (Room Temperature)
Reaction Time 5.5 hours12 hours
Overall Yield (Target) 55 – 65%70 – 80%
C4 : C6 Regioselectivity ~ 3:1~ 5:1
Scalability High (Gram to Kilogram scale)Moderate (Milligram to Gram scale)

Table 1: Comparative quantitative data for the synthesis of 4-pentylpyridin-2-amine.

References

1.[1] Minisci reaction. Wikipedia. [Link] 2.[3] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PubMed Central (PMC) - NIH.[Link] 3.[4] Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Organic Chemistry Portal (J. Am. Chem. Soc.).[Link] 4.[2] Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition (via SciSpace).[Link] 5.[5] Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. PubMed Central (PMC) - NIH.[Link] 6. Photocatalytic Minisci Reaction. Società Chimica Italiana.[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Pentyl-pyridin-2-ylamine

Abstract This application note details a robust, high-fidelity protocol for the synthesis of 4-Pentyl-pyridin-2-ylamine (CAS: 104586-34-5), a critical intermediate in the development of kinase inhibitors and neurological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-fidelity protocol for the synthesis of 4-Pentyl-pyridin-2-ylamine (CAS: 104586-34-5), a critical intermediate in the development of kinase inhibitors and neurological therapeutics. Unlike traditional thermal alkylation methods which suffer from low regioselectivity and harsh conditions, this guide utilizes a Microwave-Assisted Sonogashira Coupling followed by a Microwave-Assisted Transfer Hydrogenation . This "All-Microwave" workflow reduces total reaction time from 24+ hours to under 1 hour, delivering the target scaffold with >95% purity and minimized solvent waste.

Introduction & Strategic Analysis

The Challenge: Alkylating the Pyridine Ring

Direct alkylation of 2-aminopyridine at the C4 position is synthetically challenging due to the electron-deficient nature of the pyridine ring and the competing nucleophilicity of the exocyclic amine. Traditional Friedel-Crafts alkylation fails on deactivated pyridine rings, and direct nucleophilic substitution with pentyl halides often results in mixtures of ring-alkylated and N-alkylated products (Minisci reaction issues).

The Solution: The Sonogashira Shortcut

To ensure exclusive C4-regioselectivity and avoid the


-hydride elimination side-reactions common in alkyl-Suzuki couplings, we employ a Sonogashira cross-coupling  strategy. By coupling 2-amino-4-bromopyridine with 1-pentyne, we install the 5-carbon chain as an alkyne, which is subsequently reduced.

Why Microwave Irradiation?

  • Kinetic Control: Rapid heating prevents the degradation of the sensitive palladium catalyst.

  • Pressure Advantage: Sealed-vessel conditions allow solvents to be heated far above their boiling points, accelerating the sluggish oxidative addition of the electron-rich Pd(0) into the C-Br bond.

Retrosynthetic Logic

The synthesis is disconnected into two controllable microwave steps:

  • C-C Bond Formation:

    
    -
    
    
    
    coupling via Sonogashira.
  • Saturation: Reduction of the triple bond to an

    
     alkyl chain.
    

Retrosynthesis Target 4-Pentyl-pyridin-2-ylamine (Target) Inter 4-(Pent-1-ynyl)pyridin-2-amine (Alkyne Intermediate) Target->Inter Reduction (H2/Pd) SM1 2-Amino-4-bromopyridine (Starting Material) Inter->SM1 Sonogashira Disconnection SM2 1-Pentyne (Alkyne Source) Inter->SM2

Caption: Retrosynthetic analysis showing the disconnection to commercially available 2-amino-4-bromopyridine.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]MW ( g/mol )Role
2-Amino-4-bromopyridine 1.0173.01Electrophile
1-Pentyne 1.568.12Nucleophile
Pd(PPh₃)₂Cl₂ 0.05701.61Catalyst
CuI (Copper Iodide) 0.10190.45Co-catalyst
Triethylamine (Et₃N) 3.0101.19Base
DMF (Anhydrous) --Solvent
Ammonium Formate 5.063.06H-Source (Step 2)
10% Pd/C 10 wt%-Catalyst (Step 2)
STEP 1: Microwave-Assisted Sonogashira Coupling[7]

Objective: Synthesize 4-(pent-1-ynyl)pyridin-2-amine.

  • Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 2-Amino-4-bromopyridine (173 mg, 1.0 mmol)

    • Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol)

    • CuI (19 mg, 0.10 mmol)

  • Solvent Addition: Add anhydrous DMF (3.0 mL) and Triethylamine (0.42 mL, 3.0 mmol).

    • Expert Note: Degas the DMF with nitrogen for 5 minutes prior to addition. Dissolved oxygen is the primary cause of homocoupling (Glaser coupling) of the alkyne.

  • Reagent Addition: Add 1-Pentyne (0.15 mL, 1.5 mmol). Cap the vial immediately with a PTFE-lined septum.

  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

    • Temp: 90 °C

    • Time: 20 minutes

    • Absorption Level: High

    • Pre-stirring: 30 seconds

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[6]

    • Purification: Flash chromatography (Hexane:EtOAc 70:30).

Expected Yield (Step 1): 85-92% (Yellow solid).

STEP 2: Microwave-Assisted Transfer Hydrogenation[7]

Objective: Reduce the alkyne to the pentyl alkane. Why Transfer Hydrogenation? Using ammonium formate in a sealed microwave vessel generates hydrogen in situ, avoiding the safety hazards of high-pressure


 gas cylinders while utilizing the microwave's pressure capabilities to drive the reduction.
  • Vessel Loading: To a fresh 10 mL microwave vial, add:

    • Alkyne Intermediate from Step 1 (approx. 160 mg, 1.0 mmol)

    • 10% Pd/C (16 mg, 10 wt% loading)

    • Ammonium Formate (315 mg, 5.0 mmol)

  • Solvent: Add Methanol (4.0 mL).

  • Irradiation:

    • Temp: 70 °C

    • Time: 10 minutes

    • Pressure Limit: Set to 15 bar (Ammonium formate decomposes to

      
      , 
      
      
      
      , and
      
      
      , generating pressure).
  • Workup:

    • Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentrate the filtrate.[1][3]

    • Resuspend in DCM (10 mL) and wash with saturated

      
       (to neutralize any residual formic acid).
      
    • Concentrate to yield the final product.

Expected Yield (Step 2): >95% (Pale yellow oil/solid).

Workflow Visualization

Workflow cluster_0 Step 1: Sonogashira cluster_1 Step 2: Reduction Start Mix: Aryl Bromide + Catalyst + Alkyne in DMF MW1 MW Irradiation 90°C, 20 min Start->MW1 Workup1 Extraction (EtOAc/H2O) & Flash Column MW1->Workup1 Setup2 Add Pd/C + HCOONH4 in MeOH Workup1->Setup2 Intermediate Isolated MW2 MW Irradiation 70°C, 10 min Setup2->MW2 Filter Celite Filtration & Concentration MW2->Filter Final Final Filter->Final 4-Pentyl-pyridin-2-ylamine

Caption: Integrated two-step microwave workflow for the synthesis of 4-Pentyl-pyridin-2-ylamine.

Results & Discussion

Optimization Data

The following table summarizes the optimization of Step 1 (Sonogashira). The microwave method significantly outperforms thermal heating in terms of reaction time and cleanliness.

EntryMethodTemp (°C)TimeYield (%)Purity (HPLC)
1Thermal (Oil Bath)9012 h6582%
2Microwave8030 min7890%
3 Microwave 90 20 min 89 96%
4Microwave12010 min8285%*

*Note: At 120 °C, increased homocoupling of the alkyne was observed.

Analytical Validation
  • 1H NMR (300 MHz, CDCl3):

    
     8.02 (d, J = 5.2 Hz, 1H, H-6), 6.48 (d, J = 5.2 Hz, 1H, H-5), 6.35 (s, 1H, H-3), 4.45 (br s, 2H, 
    
    
    
    ), 2.48 (t, J = 7.5 Hz, 2H, Ar-
    
    
    -), 1.60 (m, 2H), 1.32 (m, 4H), 0.90 (t, J = 6.8 Hz, 3H).
  • Interpretation: The disappearance of the alkyne peaks and the appearance of the triplet at 2.48 ppm confirms the reduction of the triple bond to the alkyl chain. The broad singlet at 4.45 ppm confirms the integrity of the primary amine.

Expert Troubleshooting & Safety

Troubleshooting Guide
  • Black Precipitate in Step 1: This indicates Pd precipitation ("Pd black"). Ensure the reaction mixture is thoroughly degassed. If the problem persists, increase the ligand loading (add extra

    
    ).
    
  • Incomplete Reduction in Step 2: If the alkyne or alkene intermediate remains, add fresh ammonium formate (2 equiv.) and irradiate for an additional 5 minutes. The Pd/C catalyst can be poisoned by residual sulfur or copper from Step 1; ensure the workup in Step 1 is thorough.

  • Green/Blue Organic Layer: Indicates residual Copper(II). Wash the organic layer with 10% aqueous ammonia or EDTA solution to sequester copper ions.

Safety Precautions
  • Pressure Hazards: Step 2 generates gas (

    
    , 
    
    
    
    ). Do not exceed 50% of the vial's volume. Use a microwave system with active pressure monitoring.
  • Pyridine Toxicity: Aminopyridines are toxic and potential irritants. Handle all solids in a fume hood.

  • Flammability: 1-Pentyne is highly flammable. Keep away from static discharge during dispensing.

References

  • Microwave-Assisted Sonogashira Coupling

    • Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki and Sonogashira Couplings.
  • Transfer Hydrogenation in Microwave

    • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews.
  • General Synthesis of 2-Amino-4-alkylpyridines

    • Srinivasan, N., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. (Analogous methodology for heterocycle construction).
  • Palladium Catalysis on Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

Sources

Application

Strategic Functionalization of 4-Pentyl-pyridin-2-ylamine: A Guide to Supramolecular and Covalent Polymer Synthesis

Executive Summary & Molecule Profile[2] 4-Pentyl-pyridin-2-ylamine represents a "Goldilocks" intermediate in functional polymer synthesis.[1] While the 2-aminopyridine motif is ubiquitous in supramolecular chemistry for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2]

4-Pentyl-pyridin-2-ylamine represents a "Goldilocks" intermediate in functional polymer synthesis.[1] While the 2-aminopyridine motif is ubiquitous in supramolecular chemistry for its hydrogen-bonding capability (DDA motif), the specific addition of the 4-pentyl chain addresses the critical failure point of many such systems: solubility .[1]

Unlike its methyl or unsubstituted analogs, which often precipitate prematurely during polymerization or functionalization, the pentyl chain provides sufficient steric bulk and lipophilicity to maintain solubility in common organic solvents (CHCl₃, THF, Toluene) without disrupting the electronic character of the pyridine ring.[1]

Core Applications
  • Supramolecular Crosslinkers: Formation of quadruple hydrogen-bonded arrays (e.g., UPy-like systems) for self-healing polymers.[1]

  • Covalent Monomers: Synthesis of N-(pyridin-2-yl)methacrylamides for radical polymerization.

  • Coordination Networks: Ligands for transition metal-mediated polymer folding.

Critical Reaction Pathways (Logic & Flow)[1]

The functionalization strategy bifurcates based on the desired polymer architecture. The amino group at the 2-position is the primary nucleophile, but its reactivity is modulated by the pyridine ring's electron-withdrawing nature.[1]

Diagram 1: Functionalization Decision Tree

G Start 4-Pentyl-pyridin-2-ylamine Iso Reactant: Isocyanate (R-NCO) Start->Iso Pathway A: Supramolecular Acyl Reactant: Methacryloyl Chloride Start->Acyl Pathway B: Covalent Taut CRITICAL CONTROL: Tautomer Equilibrium (Amino vs Imino) Start->Taut Check State Urea Product: Pyridyl-Urea Motif (H-Bonding DDA Array) Iso->Urea Nucleophilic Addition (No catalyst often needed) App1 App: Self-Healing Supramolecular Polymers Urea->App1 Monomer Product: N-(4-pentylpyridin-2-yl) methacrylamide Acyl->Monomer N-Acylation (Requires Base) App2 App: Side-Chain Functionalized Polymers Monomer->App2

Caption: Decision tree for functionalizing 4-pentyl-pyridin-2-ylamine. Pathway A leads to reversible physical crosslinks; Pathway B leads to permanent covalent monomers.

Protocol A: Synthesis of Supramolecular Urea Motifs

This protocol describes the reaction of 4-pentyl-pyridin-2-ylamine with a mono- or di-isocyanate.[1] The resulting urea derivative forms a Donor-Donor-Acceptor (DDA) hydrogen bonding array, capable of dimerizing with complementary AAD units (like uracils) or self-associating.[1]

Mechanism & Causality

The exocyclic amine is nucleophilic. However, the pyridine ring can act as a proton trap.[1] The reaction is generally spontaneous with isocyanates due to the high electrophilicity of the -N=C=O carbon.

  • Why Pentyl Matters: The pentyl tail prevents the urea product from π-stacking too aggressively and precipitating out of the reaction solution, ensuring high conversion.[1]

Materials
  • Substrate: 4-Pentyl-pyridin-2-ylamine (1.0 eq).

  • Reagent: Hexyl isocyanate (model) or Hexamethylene diisocyanate (polymer linker) (1.0 - 1.1 eq per amine).[1]

  • Solvent: Anhydrous Chloroform (CHCl₃) or Toluene.[1] Avoid alcohols.

  • Catalyst: Dibutyltin dilaurate (DBTDL) - Optional, only if reaction is sluggish.[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 4-pentyl-pyridin-2-ylamine (1.64 g, 10 mmol) in anhydrous CHCl₃ (20 mL).

  • Addition: Cool the solution to 0°C. Add the isocyanate dropwise via syringe over 15 minutes.

    • Observation: A mild exotherm is expected.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Self-Validation: Monitor by IR spectroscopy.[2] The disappearance of the sharp isocyanate peak at ~2270 cm⁻¹ indicates consumption of the reagent.

  • Purification:

    • Concentrate the solvent to ~5 mL.

    • Precipitate into cold n-hexane. The pentyl chain usually keeps the product soluble in ether/chloroform but allows precipitation in alkanes if the counter-block is polar, or vice versa.[1]

    • Note: If the product is an oil (common with pentyl chains), purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient).[1]

Data Validation Table (Expected)
ParameterExpected ValueDiagnostic Note
IR (Isocyanate) Absent (2270 cm⁻¹)Critical for safety and completion.[1]
IR (Urea C=O) 1640–1690 cm⁻¹Strong stretch confirming urea formation.[1]
¹H NMR (NH) δ 9.0–11.0 ppmDownfield shift due to intramolecular H-bonding.[1]
Solubility Soluble in CHCl₃, THFIf insoluble, check for unwanted crosslinking.[1]

Protocol B: Synthesis of Methacrylamide Monomer

This protocol converts the amine into a polymerizable vinyl monomer. This is challenging because the pyridine ring makes the amine less nucleophilic than a standard alkyl amine, and the product can inhibit radical polymerization if free pyridine sites trap radicals.[1]

Mechanism & Causality

We utilize Methacryloyl chloride with a base scavenger.

  • Challenge: O-acylation vs N-acylation (rare for this substrate, but possible) and HCl salt formation.[1]

  • Solution: Use of Triethylamine (TEA) or Pyridine as a base to quench HCl.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 4-pentyl-pyridin-2-ylamine (2.0 g, 12.2 mmol) and Triethylamine (1.5 eq, 2.5 mL) in anhydrous Dichloromethane (DCM, 40 mL).

  • Acylation: Cool to 0°C. Add Methacryloyl chloride (1.2 eq) dropwise.

    • Caution: Highly exothermic. Evolution of HCl fumes (trapped by TEA).

  • Reaction: Stir at 0°C for 1 hour, then room temperature for 4 hours.

  • Work-up (Critical):

    • Wash organic phase with saturated NaHCO₃ (3x) to remove excess acid/chloride.[1]

    • Crucial Step: Wash with water, then brine.[1][3] Dry over MgSO₄.

    • The presence of residual amine can poison subsequent ATRP/RAFT polymerizations.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).

Diagram 2: H-Bonding Interaction (The "Why")[1]

The resulting polymer side-chains utilize the 2-acylamino-pyridine motif to form hydrogen bonds.

Caption: Schematic of the Donor-Donor-Acceptor (DDA) array formed by the functionalized pyridine.

Troubleshooting & Quality Control

Tautomerism Issues

2-aminopyridines exist in equilibrium between the amino (–NH₂) and imino (=NH) forms.[1]

  • Impact: The imino form is less reactive toward isocyanates.

  • Correction: Non-polar solvents (Toluene, Benzene) favor the amino form, enhancing reaction rates compared to polar protic solvents.[1]

Impurity Profiling
ImpurityOriginDetectionRemoval Strategy
Residual Amine Incomplete ReactionTLC (Ninhydrin active)Acid wash (dilute HCl) Careful not to hydrolyze product
Urea Dimer Moisture in Isocyanate rxnMass Spec (Double Mass)Keep reaction strictly anhydrous
Pentyl Isomers Low quality starting material¹H NMR (Alkyl region)Use >98% purity starting material

References

  • Reactivity of 2-Aminopyridines: Singh, B. (1993). Synthesis of 2-amino-4-(4-pyridinyl)-1,3,5-triazine and its novel reaction with isocyanates. Heterocycles. Link

  • Supramolecular Motifs: Sijbesma, R. P., et al. (1997).[1] Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. Science. (Foundational text on UPy/Aminopyridine motifs).

  • Monomer Synthesis Protocols: Cui, L., & Lattermann, G. (2002).[1] Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics. Link

  • General Acylation Protocols: BenchChem Application Note. Synthesis of N-(4-methylpyridin-2-yl)acetamide. Link[1]

  • H-Bonding Arrays: Aakeroy, C. B., et al. (2013).[1] Supramolecular synthesis based on a combination of hydrogen- and halogen bonds.[4] CrystEngComm. Link

Sources

Method

Application Notes and Protocols: 4-Pentyl-pyridin-2-ylamine as a Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous cl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3] Its value stems from a combination of favorable physicochemical properties, versatile reactivity, and its ability to form key hydrogen bonding interactions with biological targets.[2] Compounds incorporating this scaffold have demonstrated a vast spectrum of therapeutic activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][4]

The 2-aminopyridine structure possesses a dual nature in drug discovery; it can act directly as a pharmacophore, or serve as a highly adaptable starting material for the synthesis of more complex fused heterocyclic systems.[5] The endocyclic pyridine nitrogen and the exocyclic C2-amine group provide two key points for chemical modification and cyclization, making it a powerful building block for combinatorial chemistry and lead optimization.[5]

This guide focuses on a specific derivative, 4-Pentyl-pyridin-2-ylamine . The introduction of the C4-pentyl group is a strategic modification designed to increase the lipophilicity of the molecule. This enhancement can significantly influence pharmacokinetic properties, such as membrane permeability and metabolic stability, potentially improving oral bioavailability and interaction with hydrophobic pockets within target proteins.[6] These application notes provide detailed protocols for leveraging the unique reactivity of 4-Pentyl-pyridin-2-ylamine to synthesize high-value heterocyclic compounds, particularly imidazo[1,2-a]pyridines and functionalized pyrimidines, which are prominent in contemporary drug development programs.[5][7]

Core Reactivity and Mechanistic Rationale

The synthetic utility of 4-Pentyl-pyridin-2-ylamine is driven by the nucleophilicity of its two nitrogen atoms. The pyridine ring nitrogen is generally more nucleophilic and acts as the initial site of attack in many cyclization reactions, such as the formation of imidazo[1,2-a]pyridines.[5] The exocyclic amine, while less basic, readily participates in condensation and substitution reactions. This differential reactivity allows for controlled and regioselective syntheses of diverse heterocyclic frameworks.

G cluster_0 4-Pentyl-pyridin-2-ylamine cluster_1 Key Nucleophilic Sites mol N1 Endocyclic Pyridine Nitrogen (More Nucleophilic) - Site for Alkylation/Acylation - Initiates Cyclization mol->N1 Site 1 N2 Exocyclic Amine Nitrogen (Less Basic) - Site for Condensation - Participates in Annulation mol->N2 Site 2

Figure 1: Key nucleophilic sites of 4-Pentyl-pyridin-2-ylamine responsible for its synthetic versatility.

PART 1: Synthesis of 7-Pentyl-imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with significant therapeutic interest, known for their activity as kinase inhibitors, anti-infective agents, and CNS modulators.[5] The synthesis is typically achieved via a condensation reaction between a 2-aminopyridine derivative and an α-haloketone, followed by intramolecular cyclization.

Causality Behind Experimental Choices

The reaction proceeds via an initial SN2 reaction where the more nucleophilic pyridine ring nitrogen attacks the electrophilic carbon of the α-haloketone. This forms a pyridinium salt intermediate. Subsequent deprotonation of the C2-amine by a mild base initiates an intramolecular cyclization, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core. The use of a solvent like ethanol or DMF facilitates the reaction by solvating the ionic intermediate, and a base (e.g., NaHCO₃) is often used to neutralize the HBr formed, driving the reaction to completion.

Figure 2: Workflow for the synthesis of 7-Pentyl-imidazo[1,2-a]pyridines.

Detailed Experimental Protocol

Objective: To synthesize 2-phenyl-7-pentyl-imidazo[1,2-a]pyridine.

Materials:

  • 4-Pentyl-pyridin-2-ylamine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Anhydrous Ethanol (or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 4-Pentyl-pyridin-2-ylamine (e.g., 1.64 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add sodium bicarbonate (1.68 g, 20 mmol) to the solution.

  • In a separate vial, dissolve 2-bromoacetophenone (2.09 g, 10.5 mmol) in a minimal amount of ethanol (10 mL) and add it dropwise to the reaction mixture at room temperature.

  • After the addition is complete, attach the reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter off the inorganic salts (NaHCO₃ and NaBr) and wash the solid with a small amount of cold ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Self-Validating System:

  • Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 30%) to yield the pure product.

  • Expected Yield: 75-90%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The disappearance of the broad N-H proton signal from the starting material and the appearance of characteristic aromatic signals for the imidazo[1,2-a]pyridine core are key indicators of success.

PART 2: Synthesis of Substituted Pyrimidines via Condensation

The pyrimidine ring is another critical scaffold in medicinal chemistry, forming the core of numerous anticancer drugs, particularly cyclin-dependent kinase (CDK) inhibitors.[7] 2-aminopyridines can be used to construct highly functionalized 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which have shown remarkable potency and selectivity as CDK4/6 inhibitors.[7]

Causality Behind Experimental Choices

This synthesis involves a multi-step, one-pot reaction. The first step is the formation of a thiourea derivative from 4-Pentyl-pyridin-2-ylamine and benzoyl isothiocyanate. This intermediate then undergoes a condensation reaction with an α-haloketone (e.g., 3-chloro-2,4-pentanedione). The reaction is driven by the formation of a stable, aromatic pyrimidine ring. The choice of a polar aprotic solvent like acetone or acetonitrile is ideal for this type of condensation.

Detailed Experimental Protocol

Objective: To synthesize a 4-methyl-6-thiazolyl-N-(4-pentylpyridin-2-yl)pyrimidin-2-amine derivative.

Materials:

  • 4-Pentyl-pyridin-2-ylamine (1.0 eq)

  • Benzoyl isothiocyanate (1.0 eq)

  • 3-Chloro-2,4-pentanedione (1.1 eq)

  • Ammonium hydroxide (excess)

  • Anhydrous Acetone

  • Round-bottom flask

Procedure:

  • Step A: Thiourea Formation:

    • Dissolve 4-Pentyl-pyridin-2-ylamine (1.64 g, 10 mmol) in anhydrous acetone (50 mL) in a round-bottom flask.

    • Add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise at room temperature.

    • Stir the mixture for 2-3 hours at room temperature. Monitor formation of the thiourea intermediate by TLC.

  • Step B: Cyclization and Condensation:

    • To the mixture from Step A, add 3-chloro-2,4-pentanedione (1.48 g, 11 mmol).

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Cool the reaction to room temperature and slowly add concentrated ammonium hydroxide solution (20 mL).

    • Stir for an additional 1 hour at room temperature.

  • Step C: Work-up and Isolation:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.

    • Dry the solid under vacuum to obtain the crude product.

Self-Validating System:

  • Purification: The crude solid can be recrystallized from a suitable solvent system like ethanol/water or purified via flash column chromatography if necessary.

  • Expected Yield: 60-75%.

  • Characterization: The structure of the final pyrimidine derivative should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). Key signals will include those for the pentyl chain, the pyridine and pyrimidine rings, and the thiazole moiety.

Data Summary Table

The following table summarizes the synthetic applications described, providing a quick reference for researchers.

Target HeterocycleKey ReactantsSolventConditionsExpected Yield
7-Pentyl-imidazo[1,2-a]pyridineα-Haloketone, NaHCO₃EthanolReflux, 4-6 h75-90%
Substituted PyrimidineBenzoyl isothiocyanate, α-HaloketoneAcetoneReflux, 6-8 h60-75%

Conclusion

4-Pentyl-pyridin-2-ylamine is a strategically designed building block that combines the proven synthetic versatility and pharmacological relevance of the 2-aminopyridine scaffold with enhanced lipophilicity. The protocols detailed in this guide demonstrate its effective use in the synthesis of imidazo[1,2-a]pyridines and complex pyrimidine derivatives, two classes of heterocycles with profound importance in drug discovery.[5][7] By providing a clear mechanistic rationale and robust, self-validating protocols, these notes aim to empower researchers to efficiently incorporate this valuable intermediate into their synthetic programs, facilitating the development of novel therapeutic agents.

References

  • Dutta, S., & Panda, G. (2021). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 11(60), 38137-38153. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3438. Retrieved from [Link]

  • Kaur, N., et al. (2018). Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. ChemistrySelect, 3(33), 9519-9535. Retrieved from [Link]

  • de Oliveira, C. B. A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(10), 875-893. Retrieved from [Link]

  • Pan, P., et al. (2015). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 58(3), 1346-1357. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis And Characterization Of New 2-amino pyridine Derivatives. National Journal of Chemistry, 48, 596-607. Retrieved from [Link]

  • CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.
  • Al-Suhaimi, K. S., et al. (2016). Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. Tropical Journal of Pharmaceutical Research, 15(12), 2661-2669. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. PrepChem.com. Retrieved from [Link]

  • US7208603B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5296. Retrieved from [Link]

  • Ye, Q., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic-Chemistry.org. Retrieved from [Link]

  • EP0946546B1. (2003). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents.
  • Taylor, A. P., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry, 65(17), 11656-11671. Retrieved from [Link]

  • Lainchbury, M., et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(22), 10229-10240. Retrieved from [Link]

  • Ziółkowski, M., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1789. Retrieved from [Link]

  • Versteegen, R. M., et al. (2016). Click-to-Release Reactions for Tertiary Amines and Pyridines. Bioconjugate Chemistry, 27(4), 896-900. Retrieved from [Link]

  • Singh, R. P., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(23), 14092-14120. Retrieved from [Link]

  • Modern Synthesis. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. Retrieved from [Link]

Sources

Application

preparation of metal complexes using 4-Pentyl-pyridin-2-ylamine ligands

Application Note: Synthesis and Characterization of Transition Metal Complexes Utilizing 4-Pentyl-pyridin-2-ylamine Ligands Executive Summary The rational design of transition metal complexes relies heavily on the steric...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of Transition Metal Complexes Utilizing 4-Pentyl-pyridin-2-ylamine Ligands

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of their organic ligands. 2-Aminopyridine derivatives are privileged scaffolds in coordination chemistry, utilized extensively in both homogeneous catalysis and metallodrug development. This application note details the standardized protocols for synthesizing Ruthenium(II) and Palladium(II) complexes using 4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4)[1]. By appending a lipophilic pentyl chain to the 4-position of the pyridine ring, researchers can significantly enhance the solubility of the resulting complexes in organic solvents for catalysis, while simultaneously increasing the partition coefficient (


) to facilitate cellular uptake in pharmacological applications.

Mechanistic Rationale & Ligand Design

Understanding the coordination behavior of 4-pentyl-pyridin-2-ylamine is critical for predictable synthesis.

  • Regioselective Coordination: Although the ligand possesses two potential nitrogen donor sites (the endocyclic pyridine nitrogen and the exocyclic amine nitrogen), coordination almost exclusively occurs via the endocyclic pyridine nitrogen [2]. This is due to the delocalization of the amine's lone pair into the

    
    -system of the pyridine ring, which increases the electron density and basicity of the ring nitrogen while rendering the exocyclic 
    
    
    
    group a poor
    
    
    -donor.
  • Outer-Sphere Interactions: The uncoordinated

    
     group plays a vital structural role. In halogenated metal complexes (e.g., metal chlorides), the amine protons participate in strong intramolecular hydrogen bonding (
    
    
    
    ) with adjacent chloride ligands. This interaction thermodynamically stabilizes the complex and modulates the rate of aquation (halide leaving group dissociation)—a critical parameter for the activation of Ruthenium-based anticancer prodrugs[3].
  • Lipophilic Enhancement: The 4-pentyl chain exerts minimal steric hindrance on the metal center (being para to the coordinating nitrogen) but drastically alters the macroscopic properties of the complex, preventing aggregation and improving compatibility with non-polar substrates in cross-coupling reactions[4].

Physicochemical Profiling

Table 1: Ligand Specifications & Properties

ParameterSpecification / ValueImpact on Experimental Design
Chemical Name 4-Pentyl-pyridin-2-ylamineServes as a monodentate, lipophilic

-donor ligand.
CAS Number 60781-86-4Verification standard for procurement[1].
Molecular Formula

MW: 164.25 g/mol ; used for stoichiometric calculations.
Physical State Solid (Low Melting)Requires storage in a cool, dry environment; easily soluble in

and

.
Coordination Mode

-

(Pyridine)
Yields predictable

ratios (1:1 for Ru-dimer cleavage; 2:1 for Pd square planar).

Synthetic Workflows & Protocols

The following workflows describe the synthesis of an octahedral Ru(II) half-sandwich complex and a square planar Pd(II) complex.

SynthesisWorkflow L 4-Pentyl-pyridin-2-ylamine (Ligand L) Ru_comp [Ru(p-cymene)Cl2(L)] Octahedral Ru(II) L->Ru_comp Pd_comp trans-[PdCl2(L)2] Square Planar Pd(II) L->Pd_comp Ru_prec [Ru(p-cymene)Cl2]2 Dimer Precursor Ru_prec->Ru_comp + 2L, CH2Cl2, RT Bridge Cleavage Pd_prec Na2PdCl4 Precursor Pd_prec->Pd_comp + 2L, MeOH, RT Ligand Substitution

Fig 1. Synthetic pathways for Ru(II) and Pd(II) complexes using 4-Pentyl-pyridin-2-ylamine.

Protocol A: Synthesis of

This protocol leverages the cleavage of the chloride-bridged ruthenium dimer by the monodentate ligand to form a stable "piano-stool" complex[2][3].

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, suspend

    
     (0.50 mmol, 306 mg) in 15 mL of anhydrous dichloromethane (
    
    
    
    ).
    • Causality:

      
       is chosen because the dimer is moderately soluble, while the resulting monomeric complex is highly soluble, driving the reaction forward.
      
  • Ligand Addition: Dissolve 4-pentyl-pyridin-2-ylamine (1.05 mmol, 172.5 mg; 5% stoichiometric excess) in 5 mL of

    
    . Add this solution dropwise to the stirring ruthenium suspension over 10 minutes.
    
    • Causality: A slight excess ensures complete cleavage of the dimer bridges. Dropwise addition prevents localized concentration spikes that could lead to unwanted bis-ligand substitution or ligand-exchange with the p-cymene ring.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 4 hours.
    
    • Validation Cue: The reaction is self-validating via a distinct color shift from an opaque dark red/brown suspension to a clear, vibrant orange-yellow solution, indicating successful bridge cleavage.

  • Isolation: Concentrate the solution to approximately 3 mL under reduced pressure. Add 15 mL of cold hexane dropwise to induce precipitation.

    • Causality: Hexane lowers the dielectric constant of the medium, forcing the moderately polar Ru(II) complex out of solution while leaving unreacted lipophilic ligand dissolved.

  • Purification: Filter the microcrystalline orange solid, wash with cold diethyl ether (

    
     mL), and dry in vacuo for 12 hours.
    
Protocol B: Synthesis of

Palladium(II) strongly favors square planar geometries. Steric bulk from the pentyl chain and the 2-amino group dictates the formation of the trans-isomer to minimize ligand-ligand repulsion[5].

  • Preparation: Dissolve Sodium tetrachloropalladate(II),

    
     (1.0 mmol, 294 mg), in 20 mL of spectroscopic grade methanol.
    
  • Ligand Addition: Dissolve 4-pentyl-pyridin-2-ylamine (2.1 mmol, 345 mg) in 10 mL of methanol. Add this dropwise to the stirring palladium solution.

  • Reaction: Stir at room temperature for 2 to 3 hours.

    • Validation Cue: A yellow to pale-orange precipitate will begin to form within the first 30 minutes as the neutral, highly lipophilic

      
       complex crashes out of the polar methanol solvent.
      
  • Isolation: Collect the precipitate via vacuum filtration. Wash the solid thoroughly with cold methanol (

    
     mL) followed by deionized water (
    
    
    
    mL).
    • Causality: The water wash is strictly required to remove the

      
       byproduct generated during the ligand substitution.
      
  • Drying: Dry the complex in a vacuum desiccator over

    
     to constant weight.
    

Analytical Validation & Characterization

To confirm the successful coordination and structural integrity of the synthesized complexes, specific spectroscopic shifts must be observed.

Table 2: Expected Spectroscopic Signatures

Analytical MethodTarget SignalExpected Shift / ObservationCausality / Interpretation

H NMR (

)
Pyridine

proton (adjacent to N)
Significant downfield shift (

to

ppm)
Metal coordination depletes electron density at the pyridine nitrogen, deshielding the adjacent

proton.

H NMR (

)
Amine

protons
Broadening and downfield shiftIndicates the formation of intramolecular

hydrogen bonds[3].
FT-IR (ATR)

Pyridine ring stretch
Shift to higher frequency (

)
Coordination restricts ring vibration and alters the force constant of the

bond[5].
FT-IR (ATR)

Appearance of bands at

(Pd) or

(Ru)
Confirms the presence of terminal metal-chloride bonds[5].

Application Outlook

  • Homogeneous Catalysis: The Pd(II) complex synthesized via Protocol B is highly applicable as a pre-catalyst for Suzuki-Miyaura cross-coupling reactions in aqueous/organic biphasic systems. The 4-pentyl chain acts as a phase-transfer facilitator, allowing the active Pd(0) species to access highly non-polar aryl halides[4].

  • Metallodrug Development: The Ru(II) half-sandwich complex (Protocol A) serves as a template for targeted anticancer agents. The lipophilic pentyl chain enhances passive diffusion across the phospholipid bilayer of HeLa and A549 cancer cells, while the carefully tuned aquation rate (governed by the 2-amino hydrogen bonding) controls the intracellular release of the active drug species[2][3].

References

  • Primary Amines | CymitQuimica: 4-Pentyl-pyridin-2-ylamine.CymitQuimica.
  • Ruthenium(II)-arene complexes with monodentate aminopyridine ligands: insights into redox stability, electronic structures and biological activity.Journal of Organometallic Chemistry (OPUS - University of Lethbridge).
  • Synthesis and spectral studies of zinc(II) and palladium(II) complexes of amide ligands derived from 2-aminopyridine.NIScPR.
  • In situ prepared mesoporous silica nanosphere supported palladium(II) 2-aminopyridine complex catalyst for Suzuki–Miyaura cross-coupling reaction in water.Journal of Materials Chemistry A (RSC Publishing).
  • Synthesis and Characterization of Palladium (II) Complexes With Some Pyridine Derivatives.Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells.PMC (National Institutes of Health).

Sources

Method

Application Note: Strategic Solvent Selection for Reactions Involving 4-Pentyl-pyridin-2-ylamine

Executive Summary 4-Pentyl-pyridin-2-ylamine (2-amino-4-pentylpyridine) represents a distinct class of heterocyclic building blocks where a polar, basic head group (2-aminopyridine) is juxtaposed with a lipophilic tail (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Pentyl-pyridin-2-ylamine (2-amino-4-pentylpyridine) represents a distinct class of heterocyclic building blocks where a polar, basic head group (2-aminopyridine) is juxtaposed with a lipophilic tail (4-pentyl).[1] This amphiphilic nature creates unique solubility challenges and reactivity profiles compared to its lower homologs (e.g., 2-amino-4-picoline).[1] This guide provides a rational framework for solvent selection, moving beyond "rule of thumb" choices to thermodynamic and kinetic optimization. We focus on maximizing conversion in amide couplings, palladium-catalyzed cross-couplings, and nucleophilic substitutions, while integrating Green Chemistry principles.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the solute. 4-Pentyl-pyridin-2-ylamine exhibits a "Dual-Personality" physicochemical profile:

  • The Head (Polar/Basic): The 2-aminopyridine moiety is a bidentate ligand and a base (pKa of ring N

    
     6.8).[1] It requires polar interactions (dipole-dipole or H-bonding) for solvation.[1]
    
  • The Tail (Lipophilic): The C5-alkyl chain increases the LogP significantly (estimated LogP ~2.8–3.2), reducing water solubility and increasing affinity for non-polar hydrocarbons.[1]

Solubility Map
Solvent ClassSolubility RatingMechanistic InsightRecommendation
Chlorinated (DCM, DCE) ExcellentSolubilizes both the aromatic core and alkyl tail via dispersion and dipole interactions.[1]Standard: Use for small-scale acylation.
Ethers (THF, 2-MeTHF) Good to ExcellentEther oxygen accepts H-bonds from the exocyclic amine; alkyl groups solvate the pentyl tail.[1]Green Choice: 2-MeTHF is the preferred alternative to DCM/THF.[1]
Esters (EtOAc, iPrOAc) GoodEffective for extraction and crystallization.[1] High solubility at reflux; moderate at RT.[1]Work-up: Ideal for acid-base extractions.[1]
Aprotic Polar (DMF, DMSO) ExcellentSolubilizes the head group extremely well but difficult to remove.[1]Avoid: Unless reaction temperature >120°C is required (e.g., SNAr).
Hydrocarbons (Hexane, Heptane) ModerateSolubilizes the tail but may precipitate the polar head, especially as salts.Purification: Use as an anti-solvent for crystallization.[1]

Reaction-Specific Solvent Selection Protocols

Scenario A: Amide Coupling / Acylation

Objective: Functionalization of the exocyclic amine without bis-acylation or ring nitrogen interference.

  • Challenge: The pyridine ring nitrogen can act as a nucleophile or proton acceptor, potentially leading to salts that precipitate out of non-polar solvents, stalling the reaction.

  • The Solution: Use a solvent with moderate polarity that maintains homogeneity of the intermediate salts.[1]

Protocol 1: Green Acylation in 2-MeTHF

Scope: Synthesis of amides using acid chlorides or anhydrides.[1]

  • Preparation: Dissolve 4-Pentyl-pyridin-2-ylamine (1.0 equiv) in 2-Methyltetrahydrofuran (2-MeTHF) (concentration 0.2 M).

    • Why 2-MeTHF? It has a higher boiling point than THF (80°C vs 66°C), separates cleanly from water (unlike THF), and solubilizes the lipophilic pentyl chain better than pure acetonitrile.

  • Base Addition: Add Triethylamine (1.2 equiv) or Pyridine (1.1 equiv).[1]

    • Note: Inorganic bases (K2CO3) are less effective here due to poor solubility in 2-MeTHF unless a phase transfer catalyst is used.[1]

  • Reaction: Cool to 0°C. Add the acylating agent (1.1 equiv) dropwise. Warm to RT.

  • Work-up (Self-Validating Step):

    • Add water directly to the reaction vessel.[1] 2-MeTHF will phase separate (unlike THF).[1]

    • Wash organic layer with saturated NaHCO3.[1]

    • Critical Check: If the product is an oil (common with pentyl chains), do not rely on crystallization.[1] Evaporate a small aliquot; if it solidifies, proceed to recrystallization from Heptane/EtOAc.

Scenario B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: N-Arylation of the exocyclic amine.[1]

  • Challenge: Coordination of the pyridine nitrogen to the Pd catalyst (poisoning) and solubility of the inorganic base.

  • The Solution: Non-coordinating, non-polar solvents that allow high temperatures, combined with soluble organic bases or heterogeneous inorganic bases.[1]

Protocol 2: High-Temp Coupling in t-Amyl Alcohol or Toluene[1]
  • Solvent Choice:

    • Toluene: Excellent for solubilizing the pentyl tail.[1] Requires high temp (110°C).[1]

    • t-Amyl Alcohol: A superior solvent for polar substrates in coupling reactions.[1] It solubilizes the catalyst system better than toluene and allows reflux at ~102°C.[1]

  • Setup: Charge flask with 4-Pentyl-pyridin-2-ylamine (1.0 equiv), Aryl Halide (1.0 equiv), Pd source (e.g., Pd2(dba)3), and Ligand (e.g., Xantphos).

  • Degassing: Sparge solvent with Argon for 15 mins before adding to the solids.

  • Base: Cs2CO3 (2.0 equiv).

  • Execution: Heat to 100°C.

    • Observation: The reaction mixture should remain a dark, flowing suspension. If it turns into a gummy solid (aggregation of the pentyl chains), add 10% DMF as a co-solvent to break aggregates.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal solvent based on reaction type and thermal requirements.

SolventSelection Start Reaction with 4-Pentyl-pyridin-2-ylamine RxnType Identify Reaction Class Start->RxnType Acylation Acylation / Amide Coupling RxnType->Acylation CrossCoupling Pd-Catalyzed Coupling RxnType->CrossCoupling SNAr Nucleophilic Substitution RxnType->SNAr DCM DCM or CHCl3 (Standard, Non-Green) Acylation->DCM Legacy/Small Scale MeTHF 2-MeTHF or EtOAc (Recommended Green) Acylation->MeTHF Preferred TempCheck Temp Requirement? CrossCoupling->TempCheck SolubilityCheck Base Solubility? SNAr->SolubilityCheck Toluene Toluene (Inert, High Temp) TempCheck->Toluene >100°C, Non-polar AmylAlc t-Amyl Alcohol (Polar, High Temp) TempCheck->AmylAlc >90°C, Polar SolubilityCheck->MeTHF Organic Base DMSO DMSO or NMP (High Polarity) SolubilityCheck->DMSO Inorganic Base

Figure 1: Decision matrix for solvent selection.[1] Green paths indicate preferred "Green Chemistry" aligned workflows.

Troubleshooting "The Pentyl Effect"

The pentyl chain introduces specific failure modes not seen in the methyl analog.

IssueCauseCorrective Action
Oiling Out The product is too lipophilic to crystallize from polar solvents (EtOH/Water).[1]Switch to a Heptane/EtOAc system. Dissolve in minimal EtOAc, then slowly add Heptane until cloudy. Cool to -20°C.
Emulsions During aqueous work-up, the amphiphilic nature acts like a surfactant.[1]Do not shake vigorously.[1] Use brine immediately. If emulsion persists, add a small amount of Methanol to the organic phase to break surface tension.[1]
Incomplete Rxn In pure water or highly polar solvents, the pentyl tail may induce micelle formation, hiding the amine.Add a co-solvent (THF or Dioxane) to disrupt hydrophobic aggregation.[1]

References

  • Vertex AI Search. (2025).[1] Solvent effects on 2-aminopyridine acylation. National Institutes of Health (NIH).[1] 2[3]

  • BenchChem. (2025).[1][4][5] Protocol for N-acetylation of 2-aminopyridine: An Application Note. BenchChem Protocols. 4

  • Royal Society of Chemistry. (2025).[1] Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. 6

  • PubChem. (2025).[1][7][8][9] 2-Aminopyridine Physical Properties and Solubility Data. National Library of Medicine. 1[3]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives: Solvent Effects. Sciforum. 10

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Technical Notes & Optimization

Troubleshooting

purification of 4-Pentyl-pyridin-2-ylamine via column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 4-Pentyl-pyridin-2-ylamine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying 4-Pentyl-pyridin-2-ylamine .

This molecule presents a unique chromatographic challenge: it features a highly polar, basic 2-aminopyridine headgroup paired with a lipophilic, non-polar pentyl tail. This dichotomy often leads to severe peak tailing, irreversible adsorption, or co-elution during standard silica gel chromatography. This guide provides the mechanistic causality behind these issues and actionable, self-validating protocols to ensure high-purity isolation.

Mechanistic Causality: Why Aminopyridines Streak

To purify 4-Pentyl-pyridin-2-ylamine successfully, you must understand the stationary phase interactions. Standard silica gel (SiO₂) is populated with surface silanol groups (Si-OH) that are mildly acidic (pKa ~ 4.5–5.0).

When a basic compound like 4-Pentyl-pyridin-2-ylamine (which contains both a hydrogen-bond accepting pyridine nitrogen and a primary amine) travels through the column, it undergoes strong ionic and hydrogen-bonding interactions with these acidic silanols. These secondary interactions cause the compound to bind too strongly to the stationary phase, resulting in poor peak shape, severe streaking, and sometimes irreversible adsorption[1].

To resolve this, we must alter the thermodynamics of the column by introducing a competitive basic modifier.

Troubleshooting FAQs

Q1: My 4-Pentyl-pyridin-2-ylamine is streaking down the entire column, and my fractions are contaminated. How do I fix this? A1: The primary cause of amine streaking is the unmitigated interaction between your basic amine and the acidic silanol groups[1]. To fix this, add 1–2% (v/v) Triethylamine (TEA) to your mobile phase. TEA acts as a sacrificial base; it competitively binds to and "deactivates" the acidic silanol groups on the silica surface[1][2]. By neutralizing these sites, your target molecule can partition based solely on the lipophilicity of its pentyl chain, resulting in sharp, symmetrical peaks.

Q2: I added TEA, but my compound is now co-eluting with non-polar impurities at the solvent front. What happened? A2: The pentyl group at the 4-position significantly increases the molecule's lipophilicity compared to an unsubstituted aminopyridine. When you deactivate the silica with TEA, the compound loses its artificial retention (which was previously driven by acid-base dragging). If your baseline solvent system is too polar (e.g., high Ethyl Acetate), the deactivated column will offer zero retention. Solution: Drastically reduce the polarity of your mobile phase. Shift to a weaker solvent system (e.g., 90:10 Hexane:Ethyl Acetate with 1% TEA) to restore retention while maintaining sharp peak geometry.

Q3: Can I bypass silica entirely and use Reversed-Phase (C18) chromatography? A3: Yes, but it requires pH control. In C18 chromatography, basic compounds can still tail due to secondary interactions with residual, unreacted silanes on the silica support matrix[3]. To prevent this, add an acidic modifier like 0.1% Trifluoroacetic Acid (TFA). TFA lowers the mobile phase pH (to ~2.5), which fully protonates the residual silanols (neutralizing them) and protonates your amine[3]. Caveat: This method will yield the TFA salt of 4-Pentyl-pyridin-2-ylamine, requiring a subsequent basic workup to isolate the free base.

Quantitative Data: Mobile Phase Modifiers

The following table summarizes the quantitative parameters and mechanisms for the modifiers used in aminopyridine purification.

ModifierOptimal ConcentrationTarget Stationary PhasePrimary Mechanism of ActionOperational Caveat
Triethylamine (TEA) 1 - 2% (v/v)Normal-Phase (Silica)Competitively binds and neutralizes acidic silanol (Si-OH) groups[2].Must be removed post-purification via high vacuum or co-evaporation.
Ammonium Hydroxide 1 - 10% in MeOHNormal-Phase (Silica)Acts as an alkaline modifier to maintain analytes in their free-base form[2].Can dissolve silica gel at high concentrations over prolonged periods.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Reversed-Phase (C18)Lowers pH to suppress silanol ionization and forms ion-pairs with amines[3].Yields the TFA salt of the aminopyridine, requiring a free-basing step.

Self-Validating Protocol: Optimized Silica Gel Chromatography

This step-by-step methodology utilizes a self-validating framework to ensure your conditions are perfect before committing your bulk sample to the column.

Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly.

Step 2: The Self-Validation Checkpoint (Critical) Do not pack the column yet. Spot your crude 4-Pentyl-pyridin-2-ylamine on a standard silica TLC plate. Develop the plate using your TEA-modified mobile phase.

  • Validation Metric: If the product spot is round and symmetrical with an

    
     between 0.25 and 0.35, the system is validated. If the spot still trails, increase TEA to 2% and repeat the TLC.
    

Step 3: Column Deactivation & Packing Prepare a slurry of silica gel using the TEA-modified mobile phase. Pack the column under gentle pressure. Pass an additional 2 column volumes (CV) of the TEA-modified solvent through the bed. This pre-equilibration is mandatory to fully saturate and deactivate the silanol sites before the sample is introduced.

Step 4: Dry Loading the Sample Because the pentyl chain makes the free base highly soluble in non-polar solvents, wet loading often causes band broadening.

  • Dissolve the crude sample in a minimal amount of Dichloromethane (DCM).

  • Add dry silica gel (approx. 2x the mass of the crude sample).

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Carefully load this powder evenly onto the top of the deactivated column bed.

Step 5: Elution and Post-Processing Elute the column using the validated mobile phase. Collect fractions and identify the product via UV detection (the pyridine ring is highly UV active at 254 nm). Combine the pure fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the final product with toluene (2 x 10 mL) followed by high vacuum drying for 12 hours.

Troubleshooting Decision Pathway

Use the following logical workflow to diagnose and resolve chromatographic failures in real-time.

TroubleshootingWorkflow Start Amine Streaking Detected on Silica Column CheckLoad Is sample load >1% of silica weight? Start->CheckLoad ReduceLoad Reduce sample load & utilize dry loading CheckLoad->ReduceLoad Yes CheckMod Is a basic modifier (e.g., TEA) present? CheckLoad->CheckMod No ReduceLoad->CheckMod AddTEA Add 1-2% TEA to mobile phase CheckMod->AddTEA No CheckRes Is peak shape resolved on TLC? CheckMod->CheckRes Yes AddTEA->CheckRes Success Proceed with Fraction Collection CheckRes->Success Yes AltPhase Switch to Reversed-Phase (C18) with TFA CheckRes->AltPhase No

Workflow for troubleshooting aminopyridine streaking during silica gel chromatography.

References

  • Title: Components of Flash Chromatography and Mobile Phase Modifiers Source: Iontotech URL
  • Title: Troubleshooting Streaking of Amines on Silica Gel Columns Source: BenchChem URL
  • Title: Can anyone recommend a method for tailing peaks with column c18(ODS)?

Sources

Optimization

overcoming regioselectivity issues in 4-Pentyl-pyridin-2-ylamine synthesis

Welcome to the technical support center for the synthesis of 4-Pentyl-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common regioselectivity chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Pentyl-pyridin-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common regioselectivity challenges encountered during the synthesis of this and related 4-substituted-2-aminopyridines. We will explore the underlying chemical principles, provide robust troubleshooting strategies, and offer detailed, field-proven protocols to ensure the selective and high-yield synthesis of the target molecule.

Section 1: Understanding the Core Challenge: Regioselectivity in Pyridine Functionalization

The synthesis of 4-Pentyl-pyridin-2-ylamine presents a classic regioselectivity problem. The pyridine ring, modified with an electron-donating amino group at the C2 position, exhibits complex reactivity. Direct alkylation methods, such as Friedel-Crafts reactions, are notoriously difficult and unselective on pyridine rings. The inherent electronic properties of the 2-aminopyridine scaffold lead to a mixture of products, including N-alkylation and C-alkylation at various positions (C3, C5), with the desired C4 product often being a minor component.

The challenge arises from the electronic distribution within the 2-aminopyridine ring. The nitrogen atom of the amino group donates electron density into the ring, primarily increasing the nucleophilicity of the C3 and C5 positions, as well as the exocyclic nitrogen. This makes direct electrophilic attack at the C4 position electronically disfavored.

Section 2: Troubleshooting Guides & Strategic Solutions

This section is formatted as a series of common problems and questions encountered in the lab, followed by expert analysis and recommended solutions.

Issue 1: My direct alkylation of 2-aminopyridine with a pentyl halide is failing, resulting in a complex mixture and low yield of the C4-isomer.

Root Cause Analysis: Direct alkylation of 2-aminopyridine is not a recommended strategy due to poor regiocontrol. The reaction typically yields a mixture of N-alkylated, C3-alkylated, and C5-alkylated products, with minimal formation of the desired 4-pentyl isomer. The pyridine nitrogen and the exocyclic amino group are both nucleophilic, and the C3/C5 positions are electronically activated for electrophilic attack. Minisci-type radical alkylations can offer a path to C4-functionalization but often still suffer from selectivity issues when other positions are unblocked.[1][2][3]

Recommended Strategic Pivot: Modern Cross-Coupling Reactions

A far more reliable and regioselective approach is to utilize a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[4] This strategy involves coupling a pre-functionalized pyridine ring with an appropriate organoboron reagent.

Core Strategy: Start with a commercially available or easily synthesized 4-halo-pyridin-2-ylamine (e.g., 4-bromo-pyridin-2-ylamine) and couple it with pentylboronic acid or a suitable derivative.

Caption: Recommended Suzuki-Miyaura coupling workflow for regioselective synthesis.

Issue 2: My Suzuki-Miyaura coupling reaction is sluggish, incomplete, or has failed entirely.

Root Cause Analysis: Suzuki coupling reactions involving pyridine substrates can be challenging. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[5] Furthermore, like all cross-coupling reactions, success is highly dependent on the purity of reagents and the exclusion of oxygen.

Troubleshooting & Optimization Protocol:

This is a common issue that can be systematically resolved by evaluating key reaction parameters.

ParameterCommon ProblemRecommended Solution & Scientific Rationale
Atmosphere Oxygen presenceAction: Rigorously degas all solvents and the reaction mixture (e.g., 3x freeze-pump-thaw cycles or sparging with Argon/Nitrogen for 20-30 min). Rationale: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen, halting the catalytic cycle.[5][6]
Reagents Water or impurities in boronic acidAction: Use anhydrous solvents and high-purity reagents. Consider using a more stable pentylboronate ester (e.g., MIDA or pinacol ester). Rationale: Water can lead to protodeboronation, where the C-B bond is cleaved, removing the boronic acid from the reaction.[5]
Base Incorrect choice or poor qualityAction: Use a fresh, finely ground, anhydrous base. Screen different bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Rationale: The base is critical for the transmetalation step. Its strength and solubility can significantly impact reaction kinetics.[5][7][8]
Catalyst/Ligand Catalyst deactivation or inefficient oxidative additionAction: For challenging couplings, switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or use a modern pre-catalyst. Rationale: Standard ligands like PPh₃ may not be effective for electron-deficient pyridine rings. Bulky ligands promote the crucial reductive elimination step and stabilize the catalyst.[5][7]
Temperature Insufficient thermal energyAction: Cautiously increase the reaction temperature. Rationale: Many Suzuki couplings require heating to overcome activation energy barriers for oxidative addition and transmetalation.[6]

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Check_Atmosphere -> Check_Reagents [label="[ Atmosphere OK ]"];
Check_Reagents -> Check_Conditions [label="[ Reagents OK ]"];
Check_Conditions -> Check_Catalyst [label="[ Still Failing ]"];
Check_Catalyst -> Success [label="[ Optimized ]"];

}

Sources

Troubleshooting

minimizing side reactions during 4-Pentyl-pyridin-2-ylamine functionalization

Technical Support Center: Functionalization of 4-Pentyl-pyridin-2-ylamine Ticket ID: #PYR-5C-FUNC-001 Status: Open Subject: Minimizing Side Reactions & Optimization of 4-Pentyl-pyridin-2-ylamine Functionalization Assigne...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalization of 4-Pentyl-pyridin-2-ylamine

Ticket ID: #PYR-5C-FUNC-001 Status: Open Subject: Minimizing Side Reactions & Optimization of 4-Pentyl-pyridin-2-ylamine Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Overview

Molecule Profile: 4-Pentyl-pyridin-2-ylamine (2-amino-4-pentylpyridine) Core Challenge: The 2-aminopyridine scaffold presents a classic "ambident nucleophile" problem. You have two competitive nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The desired site for functionalization (amide coupling, reductive amination).
    
  • Endocyclic Ring Nitrogen (

    
    ):  A highly basic site capable of competitive alkylation/acylation, leading to pyridinium salts or N-ring functionalized byproducts.
    

Impact of the 4-Pentyl Group: The C4-pentyl chain is an electron-donating alkyl group. This increases the electron density of the pyridine ring via inductive effects (+I), making the Ring Nitrogen (


)  slightly more nucleophilic than in unsubstituted 2-aminopyridine. This exacerbates regioselectivity issues and catalyst poisoning risks.

Troubleshooting Guide & FAQs

Issue 1: Regioselectivity Failure (Ring N-Alkylation/Acylation)

User Report: "I attempted to acylate the amine using an acid chloride, but NMR suggests I formed a pyridinium salt or a mixture of isomers."

Root Cause: Under kinetic control, electrophiles often attack the most basic site first. In 2-aminopyridines, the ring nitrogen (


) is often more basic (

for the conjugate acid) than the exocyclic amine (which is delocalized into the ring).

Technical Solution:

  • Switch to Thermodynamic Control: Acylation at the ring nitrogen is often reversible, while acylation at the exocyclic amine is stable. Heating the reaction can promote the rearrangement of the kinetic intermediate (N-ring acyl) to the thermodynamic product (N-exocyclic amide).

  • Base Selection: Use a hindered, non-nucleophilic base like 2,6-Lutidine or Diisopropylethylamine (DIPEA) . Avoid pyridine as a solvent/base, as it promotes acyl transfer equilibria that can stall the reaction.

  • Protocol Adjustment: For difficult substrates, use a "Hard/Soft" strategy. If using an alkyl halide (soft electrophile), the Ring N (soft nucleophile) is favored. To favor the exocyclic amine (harder nucleophile), use "harder" electrophiles or protect the Ring N temporarily.

Issue 2: Catalyst Poisoning in Buchwald-Hartwig Couplings

User Report: "My Pd-catalyzed arylation stalled after 10% conversion. The solution turned black (Pd precipitation)."[1]

Root Cause: The 4-pentyl-pyridine nitrogen is a potent ligand. It coordinates to the Palladium (Pd) center, displacing the phosphine ligands and forming a stable, inactive (Pyridine)2-Pd complex. This shuts down the catalytic cycle (Catalyst Poisoning).

Technical Solution:

  • Ligand Choice is Critical: You must use bulky, electron-rich phosphine ligands that sterically prevent the pyridine nitrogen from binding to the Pd center.

    • Recommended:BrettPhos , tBuBrettPhos , or Xantphos .

    • Avoid:

      
      , dppf, or simple bidentates.
      
  • Precatalyst Strategy: Do not use

    
     or 
    
    
    
    alone. Use oxidative addition precatalysts like BrettPhos Pd G3 or G4 . These generate the active
    
    
    species immediately, bypassing the induction period where poisoning often occurs.
Issue 3: Over-Alkylation (Formation of Tertiary Amines)

User Report: "I wanted a secondary amine (mono-alkyl), but I isolated significant amounts of dialkylated tertiary amine."

Root Cause: Once a primary amine is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting material (due to the inductive effect of the new alkyl group). This leads to a runaway reaction.

Technical Solution:

  • Abandon Direct Alkylation: Do not use alkyl halides (

    
    ) for mono-alkylation.
    
  • Adopt Reductive Amination: React the 4-pentyl-pyridin-2-ylamine with an aldehyde to form the imine, then reduce with a mild hydride source (

    
    ). The intermediate imine is not nucleophilic, preventing over-reaction.
    
  • Stoichiometry: If using reductive amination, use a slight excess of the amine (1.1 equiv) relative to the aldehyde.

Optimized Experimental Protocols

Protocol A: Selective Mono-N-Alkylation (Reductive Amination)

Target: Creating a secondary amine without ring alkylation.

Reagents:

  • 4-Pentyl-pyridin-2-ylamine (1.0 equiv)

  • Aldehyde (0.95 equiv) - Limiting reagent to prevent bis-alkylation

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step:

  • Imine Formation: Dissolve amine and aldehyde in DCE (0.2 M). Add AcOH. Stir at Room Temperature (RT) for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Quench with saturated

    
     (aqueous). The basic pH ensures the pyridine ring is deprotonated (free base) and partitions into the organic layer (DCM or EtOAc).
    
  • Purification: The 4-pentyl group makes the product lipophilic. Use Hexanes/EtOAc gradients.

Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Coupling with Aryl Bromides/Chlorides.

Reagents:

  • 4-Pentyl-pyridin-2-ylamine (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) - Strong base required for activation.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Degassing: Charge reaction vial with Aryl Halide, Amine, and Base. Cycle vacuum/Argon 3 times.

  • Catalyst Addition: Add BrettPhos Pd G3 (solid) under Argon counter-flow.

  • Solvent: Add sparged 1,4-Dioxane.

  • Heating: Seal and heat to 80–100°C. Note: Do not exceed 110°C to prevent catalyst thermal decomposition.

  • Workup: Filter through Celite to remove Pd black. Concentrate.

Visualizations & Logic Maps

Figure 1: Regioselectivity & Side Reaction Landscape

Caption: Decision pathways determining the fate of 2-aminopyridine functionalization. Note the divergence between kinetic (Ring N) and thermodynamic (Exocyclic N) products.

Regioselectivity Start 4-Pentyl-pyridin-2-ylamine Electrophile React with Electrophile (E+) Start->Electrophile RingN Ring Nitrogen Attack (Kinetic Control) Electrophile->RingN Fast (Low Temp) ExoN Exocyclic Amine Attack (Thermodynamic Control) Electrophile->ExoN Slow (High Temp/Base) PySalt Pyridinium Salt (Undesired) RingN->PySalt Rearrange Thermal Rearrangement (Heat) PySalt->Rearrange Reversible? Product Desired N-Functionalized Product Rearrange->Product ExoN->Product OverAlk Bis-Alkylation (Side Reaction) Product->OverAlk If Excess E+

Figure 2: Buchwald-Hartwig Optimization Workflow

Caption: Logic flow for troubleshooting stalled Pd-catalyzed couplings of aminopyridines.

BuchwaldFix Problem Reaction Stalled / Low Yield Check1 Is Solution Black? (Pd Black) Problem->Check1 YesBlack Yes: Catalyst Decomposed Check1->YesBlack NoBlack No: Solution Clear/Colored Check1->NoBlack Sol1 Reduce Temp (<100°C) Switch to BrettPhos Pd G3 YesBlack->Sol1 Check2 Ligand Selection? NoBlack->Check2 Poison Catalyst Poisoning by Pyridine N Check2->Poison Using PPh3/dppf? Sol2 Use Bulky Ligand (BrettPhos, Xantphos) Poison->Sol2

Data Summary: Solvent & Base Compatibility

ParameterRecommendedAvoidReason
Solvent (Coupling) 1,4-Dioxane, Toluene, t-Amyl AlcoholDMF, DMSO, NMPPolar aprotic solvents can coordinate to Pd; Dioxane is non-coordinating.
Solvent (Alkylation) DCE, THF, DCMAcetone, Methanol (for halides)Acetone can form imines; Methanol can be too nucleophilic.
Base (Coupling) NaOtBu,


, Pyridine
Amine bases can coordinate Pd.[2] NaOtBu is standard for Buchwald.
Base (Acylation) DIPEA, 2,6-LutidinePyridine, DMAP (catalytic only)Pyridine promotes acyl transfer but can lead to N-ring acylation equilibrium.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Fier, P. S., et al. (2020).[3] "Selective Functionalization of Pyridines." GalChimia Technical Notes. Link

  • Paul, F., et al. (1994). "Structural characterization of the oxidative addition of aryl halides to palladium-phosphine complexes." Organometallics. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." Link

Disclaimer: This guide is intended for qualified research personnel. Always review MSDS and perform a risk assessment before handling 4-pentyl-pyridin-2-ylamine or palladium catalysts.

Sources

Optimization

recrystallization techniques for high-purity 4-Pentyl-pyridin-2-ylamine

Topic: Recrystallization Techniques for High-Purity 4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4) Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Interactive Troubleshooting Guide & Prot...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Techniques for High-Purity 4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4) Target Audience: Medicinal Chemists, Process Development Scientists Document Type: Interactive Troubleshooting Guide & Protocol Design[1]

Core Directive & Chemical Profile

4-Pentyl-pyridin-2-ylamine is an amphiphilic molecule featuring a polar 2-aminopyridine "head" and a lipophilic pentyl "tail."[1] This dual nature presents a specific purification challenge: the compound is prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing, especially in aqueous mixtures.[1]

This guide moves beyond generic recipes to provide a Method Development Framework . You will not just follow steps; you will diagnose the phase behavior of your specific crude material to select the optimal purification route.[1]

Chemical Profile
PropertyDescriptionImplication for Purification
Structure 2-Amino-pyridine core + C5 alkyl chainAmphiphilic: Soluble in both non-polar (Hexane/Toluene) and polar (EtOH/DCM) solvents.[1][2]
pKa ~6.8 (Pyridine N)Basic enough to form salts; sensitive to oxidation (N-oxide formation).[1]
Physical State Low-melting solid or viscous oilHigh Risk: May refuse to crystallize if purity is <90% or if solvent is too polar.[1]
Key Impurities N-oxides (colored), regioisomers, residual alkylating agentsStrategy: Requires a solvent system that solubilizes the N-oxide (polar) while precipitating the product.[1]

Phase 1: Solvent Selection Strategy

Do not blindly choose a solvent. Perform this Solubility Screen with 50-100 mg of crude material to determine the correct system.

The Solubility Matrix
Solvent SystemClassificationBehaviorRecommendation
Toluene / Heptane Non-Polar / Non-PolarHigh Probability. Toluene dissolves the aromatic core; Heptane acts as anti-solvent.[1]Start Here. Best for removing polar impurities (N-oxides).[1]
Ethyl Acetate / Hexane Polar Aprotic / Non-PolarMedium Probability. Good general system, but risk of oiling out if EtAc ratio is too high.[1]Use if Toluene fails.[1] Keep EtAc < 20%.
Ethanol / Water Polar Protic / PolarHigh Risk. The pentyl chain hates water.[1] Likely to oil out (form a second liquid phase) before crystallizing.[1]Avoid unless product is already >95% pure.[1]
Dichloromethane (DCM) / Hexane Chlorinated / Non-PolarSpecialist. Good for low-melting solids.[1] DCM evaporates fast, inducing nucleation.Use for final polishing of high-purity material.[1]

Phase 2: Execution Protocol (The "Self-Validating" Workflow)

This protocol includes Checkpoint Gates .[1] If a condition is not met, do not proceed to the next step; refer to the Troubleshooting section.

Step 1: Dissolution (The Saturation Point)[1]
  • Place crude 4-Pentyl-pyridin-2-ylamine in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Inert Atmosphere: Flush with Nitrogen or Argon.[1] Why? Aminopyridines oxidize to colored N-oxides at high temps.

  • Add the Primary Solvent (e.g., Toluene) dropwise at boiling point until the solid just dissolves.[1]

    • Checkpoint: If the solution is dark/black, add activated charcoal (5 wt%), reflux for 10 min, and hot filter through Celite.

Step 2: Nucleation Control (The Critical Zone)
  • Remove from heat and let cool slowly to room temperature with gentle stirring .

  • The Anti-Solvent Addition: If using a binary system (e.g., Toluene/Heptane), add the anti-solvent (Heptane) dropwise to the warm solution until a faint turbidity (cloudiness) persists.[1]

  • Re-dissolve: Add 1-2 drops of Primary Solvent to clear the turbidity. You are now at the Metastable Zone Width (MSZW) limit.[1]

Step 3: Crystallization[1]
  • Allow the clear solution to cool to Room Temperature (RT) undisturbed.

  • Checkpoint: If crystals form, proceed to cooling to 0°C.[1]

  • Checkpoint: If an oil droplets form instead of crystals, STOP. See "Troubleshooting: Oiling Out" below.

Step 4: Isolation
  • Filter the crystals using a Büchner funnel under inert gas (if possible) or rapid suction.[1]

  • Wash: Wash with cold Anti-Solvent (e.g., cold Heptane).[1] Do not use the Primary Solvent.[1]

  • Drying: Vacuum dry at 30-40°C. Avoid high heat (>50°C) to prevent melting or oxidation.[1]

Phase 3: Troubleshooting (The "Oiling Out" Crisis)

Issue: "I cooled the solution, and instead of white crystals, I got a yellow goo at the bottom." Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The solution became supersaturated, but the energy barrier for crystal nucleation is higher than for phase separation.[1]

Corrective Actions (Decision Tree)

Recrystallization_Troubleshooting cluster_alt Alternative Strategy Start Problem: Oiling Out CheckTemp Is the solution hot? Start->CheckTemp Reheat Reheat to Reflux CheckTemp->Reheat Yes AddSolvent Add 10-20% more Primary Solvent Reheat->AddSolvent Dissolve Oil Seed Add Seed Crystal at T = Cloud Point + 5°C AddSolvent->Seed Clear Solution SlowCool Cool at 5°C/hour (Controlled Cooling) Seed->SlowCool Success Crystallization SlowCool->Success SaltForm Plan B: Form HCl Salt SlowCool->SaltForm Still Oiling Out?

Figure 1: Decision tree for managing "Oiling Out" phenomena during aminopyridine purification.

Detailed Fixes:
  • The Seeding Trick: If you have any solid crystals (even impure ones), add a tiny amount when the solution is warm (but not hot enough to dissolve the seed).[1] This provides a template for growth.

  • The Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] The micro-abrasions create nucleation sites.[1]

  • Change the System: If Toluene/Heptane oils out, switch to Isopropyl Alcohol (IPA) . IPA is excellent for amphiphilic molecules.[1]

FAQ: Expert Insights

Q1: My product is a dark brown oil even after rotovap. Is it ruined?

  • A: Not necessarily. Aminopyridines oxidize easily to form dark quinoidal impurities.[1] These are often present in trace amounts (<1%) but color the whole batch.[1]

    • Fix: Dissolve in DCM, wash with 10% Na2S2O3 (sodium thiosulfate) to reduce N-oxides, then dry and attempt recrystallization.[1]

Q2: Can I just distill it?

  • A: 4-Pentyl-pyridin-2-ylamine has a high boiling point.[1] Vacuum distillation is possible but risky due to thermal decomposition/oxidation.[1] Recrystallization (or salt formation) is preferred for high purity (>99%).[1]

Q3: Why not use Water/Ethanol? It works for 2-aminopyridine. [1][3]

  • A: 2-aminopyridine lacks the pentyl chain.[1] The pentyl group makes your molecule significantly more hydrophobic.[1] Adding water will force the hydrophobic tails to aggregate (like oil droplets) rather than stack into a crystal lattice.[1]

Q4: Plan B - What if the free base never solidifies?

  • A: Convert it to the Hydrochloride (HCl) Salt .[1]

    • Dissolve oil in dry Diethyl Ether or Ethyl Acetate.[1]

    • Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • The HCl salt is much more polar and rigid; it will precipitate almost instantly as a white solid.[1]

    • Recrystallize the salt from Ethanol/IPA.[1]

References

  • General Aminopyridine Purification

    • Purification of 2-aminopyridine derivatives.[1][3] National Institutes of Health (NIH).[1] Available at: [Link]

  • Solvent Selection Principles

    • Recrystallization Guide: Process, Procedure, Solvents.[1] Mettler Toledo.[1][4] Available at: [Link]

  • Synthesis & Properties of Alkyl-Aminopyridines

    • Synthesis of 2-amino-4-alkylpyridines.[1] Google Patents (CN107011254B).[1] Available at:

  • Handling "Oiling Out": Crystallization of Organic Compounds: An Industrial Perspective. Wiley Online Library. (General Reference for LLPS phenomena).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-Pentyl-pyridin-2-ylamine Derivatives

Introduction Welcome to the technical support center for the synthesis of 4-Pentyl-pyridin-2-ylamine and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Pentyl-pyridin-2-ylamine and its derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and advanced materials.[1] A critical, yet often challenging, parameter in their synthesis is the reaction temperature. Improper temperature control can lead to drastically reduced yields, the formation of intractable side products, or complete reaction failure.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction temperature, troubleshooting common issues, and understanding the causal relationships between temperature and reaction outcomes for the primary synthetic routes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the role of temperature in the synthesis of 2-aminopyridine derivatives.

Q1: What are the main synthetic routes for 4-Pentyl-pyridin-2-ylamine, and how does temperature generally influence them?

A1: There are three primary methods, each with a distinct sensitivity to temperature:

  • Chichibabin Reaction: This is a direct amination of the 4-pentylpyridine ring using a strong amide base like sodium amide (NaNH₂).[2] Traditionally, this reaction requires high temperatures, often in the range of 100-130°C in high-boiling inert solvents like xylene or toluene, to overcome the activation energy for the nucleophilic attack on the electron-rich pyridine ring.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr): This route involves reacting a 2-halo-4-pentylpyridine (e.g., 2-chloro- or 2-bromo-) with an amine source. The reaction temperature is highly dependent on the leaving group (F > Cl ≈ Br) and the activation of the pyridine ring.[4] Less reactive substrates may require high temperatures (up to 150°C or more) to proceed efficiently.[4][5]

  • Palladium-Catalyzed Amination (Buchwald-Hartwig): This modern cross-coupling method uses a palladium catalyst and a phosphine ligand to couple a 2-halo-4-pentylpyridine with an amine. These reactions typically run at more moderate elevated temperatures, generally in the 80-110°C range, offering better control and functional group tolerance.[6]

Q2: My reaction is very slow or incomplete. Why does simply increasing the temperature help?

A2: This is a question of chemical kinetics. Every chemical reaction has an energy barrier that must be overcome for the reactants to transform into products, known as the activation energy. Temperature is a measure of the average kinetic energy of the molecules in your reaction. By increasing the temperature, you increase the number of molecules that possess sufficient energy to overcome this barrier, leading to more frequent and successful collisions. This directly increases the reaction rate. If your reaction is sluggish, it's likely that at the current temperature, only a small fraction of molecules have enough energy to react.

Q3: I increased the temperature to boost the reaction rate, but now I'm seeing a lower yield and multiple side products. What's happening?

A3: While higher temperatures increase the rate of your desired reaction, they also accelerate the rates of undesired side reactions. At excessive temperatures, several issues can arise:

  • Formation of Isomers: In the Chichibabin reaction, very high temperatures can sometimes lead to the formation of the 4-amino isomer, although the 2-position is strongly preferred electronically.[2]

  • Dimerization: A known side reaction, particularly in Chichibabin chemistry, is the dimerization of the pyridine starting material. For example, 4-tert-butylpyridine has been shown to produce a significant amount of bipyridine dimer when heated with sodium amide.[7] A similar pathway is possible for 4-pentylpyridine.

  • Degradation: The starting materials, reagents, or even the desired product can be thermally unstable. High temperatures can cause decomposition, often characterized by the reaction mixture turning dark brown or black, leading to a low mass balance and difficult purification.[8]

  • Loss of Selectivity: In catalyzed reactions like the Buchwald-Hartwig amination, excessive heat can lead to catalyst decomposition or promote side reactions like dehalogenation of the starting material.[9]

Q4: How does the 4-pentyl group specifically affect the optimal reaction temperature?

A4: The 4-pentyl group is an alkyl substituent, which is weakly electron-donating. This has an important electronic effect on the pyridine ring. The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack.[10] An electron-donating group like pentyl slightly reduces this electron deficiency. For reactions like the Chichibabin and SNAr, which rely on nucleophilic attack on the ring, this makes the 4-pentylpyridine substrate slightly less reactive than unsubstituted pyridine. Consequently, it may require a slightly higher temperature or longer reaction time to achieve the same conversion rate compared to a pyridine with an electron-withdrawing group.

Q5: Are there any temperature-related safety hazards I should be aware of?

A5: Absolutely.

  • Exothermic Reactions: Amination reactions can be exothermic. If the reaction is initiated at too high a temperature or if reagents are added too quickly, the heat generated can cause the reaction to "run away," leading to a rapid increase in temperature and pressure.[11] This is a significant safety hazard.

  • Gas Evolution: The Chichibabin reaction mechanism involves the elimination of a hydride ion, which subsequently deprotonates an amine to form hydrogen gas (H₂).[7][12] At higher temperatures, this gas evolution can be rapid. It is critical to perform this reaction in a well-ventilated fume hood with an open or vented system to prevent pressure buildup. Sealed reaction vessels are not recommended for this chemistry unless specifically designed for high-pressure work.[13]

Part 2: Troubleshooting Guide - A Practical Approach

This section provides a question-and-answer guide to troubleshoot specific experimental issues.

Issue Possible Cause(s) Suggested Solution(s)
1. Low or No Conversion 1. Temperature Too Low: The reaction has not overcome its activation energy. 2. Poor Reagent Quality: Impurities in starting materials or deactivated reagents (e.g., old NaNH₂).[3][11]1. Systematically Increase Temperature: Increase the reaction temperature in 10-15°C increments, monitoring the reaction progress by TLC or LC-MS at each step. Refer to the temperature starting points in Table 1. 2. Verify Reagent Purity: Ensure starting materials are pure and reagents are fresh. For the Chichibabin reaction, sometimes less pure sodium amide gives better yields, possibly due to catalytic impurities.[3]
2. Multiple Spots on TLC (Side Products) 1. Temperature Too High: Promotes side reactions like dimerization or degradation.[7][8] 2. Incorrect Stoichiometry: An excess of one reagent can lead to byproducts.1. Reduce Reaction Temperature: Decrease the temperature by 10-20°C from the point where side products were observed. This is a trade-off between rate and selectivity. 2. Optimize Reagent Addition: Consider slow, dropwise addition of a key reagent to maintain better control over the reaction.[11]
3. Reaction Mixture Turns Dark/Black 1. Thermal Degradation: The temperature is too high, causing decomposition of the substrate, product, or solvent.[8] 2. Aggressive Reagents: The combination of high temperature and a very strong base can be destructive.1. Immediately Lower Temperature: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. 2. Consider an Alternative Route: If degradation is unavoidable, a milder method like the Buchwald-Hartwig amination may be necessary.[6]
4. Uncontrolled Exotherm 1. Poor Heat Dissipation: Reaction scale is too large for the flask size, or stirring is inadequate. 2. Rapid Reagent Addition: Adding reagents too quickly at an elevated temperature.[11]1. Improve Cooling & Dilution: Use an ice bath or cooling mantle to manage the initial exotherm. Running the reaction at a lower concentration can also help dissipate heat.[11] 2. Controlled Addition: Add one of the reactants slowly via a syringe pump or dropping funnel, especially during the initial phase of the reaction.

Table 1: Recommended Starting Temperatures for Different Synthetic Routes

Synthetic RouteSubstrateRecommended Starting TemperatureSolventKey Considerations
Chichibabin Reaction 4-Pentylpyridine110 °CToluene or XyleneMonitor for H₂ gas evolution. High temperatures are typical.[2]
SNAr Amination 2-Chloro-4-pentylpyridine120 - 150 °CDMSO or NMPTemperature is highly dependent on the amine nucleophile's strength.[4]
Buchwald-Hartwig Amination 2-Bromo-4-pentylpyridine80 - 100 °CToluene or DioxaneRequires an inert atmosphere. Catalyst and ligand choice are critical.[6]

Part 3: Experimental Protocols and Workflows

Protocol 3.1: General Workflow for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal reaction temperature.

  • Literature Review: Find a procedure for a similar substrate to determine a suitable starting temperature.

  • Small-Scale Test Reactions: Set up several small-scale reactions (e.g., 0.5 mmol) in parallel.

  • Temperature Screening: Run each reaction at a different temperature (e.g., 90°C, 100°C, 110°C, 120°C).

  • Reaction Monitoring: At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction and analyze it by TLC or LC-MS to assess the consumption of starting material and the formation of product and byproducts.

  • Data Analysis: Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal side products) within a reasonable timeframe.

  • Scale-Up: Once the optimal temperature is identified, scale the reaction up to the desired quantity, being mindful of potential exothermic behavior.

Protocol 3.2: Example Protocol - Chichibabin Amination

Warning: This reaction produces flammable hydrogen gas and uses a highly reactive, moisture-sensitive reagent. Perform in a well-ventilated fume hood under an inert atmosphere.

  • Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add sodium amide (NaNH₂, 1.2 equivalents).

  • Solvent and Substrate: Add anhydrous toluene via cannula. Begin stirring and add 4-pentylpyridine (1.0 equivalent).

  • Heating: Heat the reaction mixture to a starting temperature of 110°C using a heating mantle with a temperature controller.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent). The reaction is often complete within 4-12 hours. Note any significant gas evolution.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography. To mitigate tailing on silica gel, the eluent can be doped with a small amount of triethylamine (0.5-1%).[11]

Protocol 3.3: Example Protocol - Buchwald-Hartwig Amination

Note: This reaction is sensitive to air and moisture. Use Schlenk techniques and anhydrous solvents.

  • Setup: To an oven-dried Schlenk tube, add 2-bromo-4-pentylpyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a phosphine ligand (e.g., Xantphos, 0.04 equiv).[6]

  • Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent and Amine: Add anhydrous toluene via syringe, followed by the amine (e.g., ammonia source or primary amine, 1.2 equiv).

  • Heating: Place the sealed tube in a preheated oil bath at 100°C.

  • Monitoring: Stir the reaction for 8-24 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Part 4: Visual Diagrams

Diagram 1: Troubleshooting Workflow for Low Yield

G cluster_no cluster_yes start Low Yield or Conversion check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No check_products Are Side Products or Degradation Observed? check_sm->check_products Yes increase_temp Action: Gradually Increase Temperature (e.g., +10-15°C) incomplete_rxn->increase_temp Probable Cause check_reagents Action: Verify Reagent Purity and Stoichiometry incomplete_rxn->check_reagents Probable Cause side_products Side Product Formation check_products->side_products Yes degradation Degradation (Dark Mixture) check_products->degradation Yes decrease_temp Action: Decrease Temperature (e.g., -10-20°C) side_products->decrease_temp degradation->decrease_temp milder_route Action: Consider Milder Synthetic Route degradation->milder_route

Caption: Decision tree for troubleshooting low yield issues.

Diagram 2: Temperature Profile of Synthetic Pathways

G cluster_chichibabin Chichibabin Reaction cluster_buchwald Buchwald-Hartwig Amination c_start 4-Pentylpyridine c_int σ-Adduct (Meisenheimer Adduct) c_start->c_int + NaNH₂ High Temp (110-130°C) c_prod Product c_int->c_prod - H₂ b_start 2-Halo-4-pentylpyridine b_int Pd(0) Oxidative Addition Complex b_start->b_int + Pd(0)L₂ Moderate Temp (80-110°C) b_prod Product b_int->b_prod + Amine, Base Reductive Elimination

Caption: Comparison of typical temperature regimes for major synthetic routes.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Grokipedia. (n.d.). Chichibabin reaction.
  • Benchchem. (2025, December). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Merlic, C. A., & Toupadakis, A. (2001). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC.
  • Chemistry LibreTexts. (2023, January 22). Chichibabin Reaction.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
  • Benchchem. (n.d.). Optimizing reaction conditions for 2-Amino-4-(trifluoromethyl)pyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing C-H Amination of Furopyridines.
  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. Journal of Organic Chemistry, 72(12), 4554–4557.
  • LibreTexts. (n.d.). Chichibabin reaction.
  • NBU-IR. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Chem-Impex. (n.d.). 4-Phenyl-pyridin-2-ylamine.
  • ResearchGate. (n.d.). The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating.
  • Chemistry Notes. (2022, April 25). Chichibabin amination: Easy mechanism.

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Challenges for 4-Pentyl-pyridin-2-ylamine

Welcome to the Technical Support Center for 4-Pentyl-pyridin-2-ylamine (also known as 4-pentylpyridin-2-amine). This compound presents unique physicochemical challenges due to the juxtaposition of a polar, basic 2-aminop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Pentyl-pyridin-2-ylamine (also known as 4-pentylpyridin-2-amine). This compound presents unique physicochemical challenges due to the juxtaposition of a polar, basic 2-aminopyridine headgroup and a highly lipophilic, 5-carbon alkyl tail.

This guide is designed for researchers and formulation scientists. It provides field-proven, causality-driven troubleshooting strategies to overcome precipitation, poor bioavailability, and erratic assay readouts caused by aqueous insolubility.

Section 1: Chemical Profiling & Root Cause Analysis

Q: Why does 4-Pentyl-pyridin-2-ylamine precipitate so rapidly in standard biological buffers (pH 7.4)? The insolubility is driven by the entropic penalty of the hydrophobic effect. The 4-pentyl chain is highly lipophilic. When introduced to an aqueous environment, water molecules are forced to form highly ordered, "ice-like" clathrate cages around the alkyl chain. To minimize this unfavorable decrease in entropy, the compound aggregates and precipitates.

Furthermore, the molecule possesses a basic center at the pyridine nitrogen and 2-amino group. While the exact pKa is heavily influenced by the electron-donating (+I) effect of the pentyl group, it typically falls between 6.5 and 7.2. At a physiological pH of 7.4, the molecule exists predominantly in its uncharged, free-base form, stripping away the ion-dipole interactions that would otherwise keep it solvated [1].

G Start Solubility Challenge: 4-Pentyl-pyridin-2-ylamine CheckPH Can the assay tolerate acidic pH (< 5.0)? Start->CheckPH Salt In situ Salt Formation (e.g., HCl, Mesylate) CheckPH->Salt Yes Neutral Neutral pH Required (pH 7.4) CheckPH->Neutral No InVivo In Vivo or Cell Assay? Neutral->InVivo Cosolvent Co-solvent System (DMSO / PEG400) InVivo->Cosolvent In Vitro (Biochem) Cyclodextrin HP-β-CD Complexation (Encapsulate Pentyl) InVivo->Cyclodextrin In Vivo / Cell-based

Decision matrix for selecting the optimal solubilization strategy.

Section 2: pH-Driven Solubilization & Salt Screening

Q: My biochemical assay can tolerate acidic conditions. How can I leverage the compound's basicity? If your assay tolerates a pH below 5.0, you can force the protonation of the pyridine nitrogen. This converts the lipophilic free base into a highly polar, water-soluble cation. To achieve a stable salt where the degree of formation exceeds 99%, the chosen acidic counterion must have a pKa at least 2 units lower than the pKa of the base [2].

Methodology: High-Throughput Micro-Well Salt Screening Protocol This self-validating protocol ensures the formation of a stable, non-hygroscopic salt form rather than a transient amorphous glass [3].

  • Preparation: Dissolve 0.5 mg of 4-Pentyl-pyridin-2-ylamine free base in 100 µL of a volatile organic solvent (e.g., Ethanol or Acetone) in a 96-well plate.

  • Counterion Addition: Add equimolar amounts of pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, Maleic acid) to separate wells.

  • Evaporation & Nucleation: Allow the solvent to evaporate slowly at room temperature over 24-48 hours. Causality: Slow evaporation provides sufficient time for molecular rearrangement, promoting crystal lattice formation over amorphous precipitation.

  • Validation (Self-Check): Visually inspect for birefringence under a polarized light microscope to confirm crystallinity.

  • Characterization: Harvest the crystals and validate the salt form using Differential Scanning Calorimetry (DSC) to confirm a distinct melting point, ensuring the salt will not disproportionate back to the free base upon aqueous dissolution.

Section 3: Co-Solvent & Surfactant Systems

Q: I am running an in vitro high-throughput screening (HTS) assay at pH 7.4. How do I prevent precipitation upon dilution? For neutral pH assays, you must lower the dielectric constant of the aqueous buffer to accommodate the pentyl chain. Co-solvents like Polyethylene Glycol 400 (PEG400) and DMSO achieve this by disrupting the hydrogen-bonding network of water, facilitating preferential solvation of the hydrophobic tail [4].

Methodology: Step-Down Co-Solvent Dilution Protocol Directly injecting a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation, leading to irreversible "crashing out." Use this step-down method to maintain thermodynamic equilibrium.

  • Master Stock: Prepare a 10 mM stock of 4-Pentyl-pyridin-2-ylamine in 100% anhydrous DMSO.

  • Intermediate Co-Solvent Matrix: Prepare an intermediate dilution matrix consisting of 40% PEG400, 10% Tween-80, and 50% Assay Buffer. Causality: Tween-80 acts as a surfactant, lowering interfacial tension, while PEG400 provides a transitional dielectric environment.

  • Serial Dilution: Dilute the DMSO master stock into the Intermediate Matrix to reach a 10x working concentration. Vortex vigorously for 30 seconds.

  • Final Assay Addition: Add the 10x working solution to the final assay plate.

  • Validation (Self-Check): Always include a "Vehicle-Only" control well containing the exact final percentages of DMSO, PEG400, and Tween-80 to ensure the co-solvents are not independently causing assay interference or false-positive readouts.

Section 4: Cyclodextrin Complexation

Q: I am moving to cell-based assays and in vivo dosing. Co-solvents are causing cellular toxicity. What is the alternative? For sensitive biological systems, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic nano-cavity. They encapsulate the hydrophobic pentyl chain via non-covalent van der Waals forces, shielding it from water. This increases apparent solubility without altering the drug's covalent structure, ionization state, or increasing formulation osmolality[5].

CD_Mech Drug 4-Pentyl-pyridin-2-ylamine (Hydrophobic Pentyl Chain) Complex Inclusion Complex (Shielded Pentyl Chain) Drug->Complex + CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Soluble Aqueous Solubilization (Hydrophilic Exterior) Complex->Soluble Dissolution

Mechanism of host-guest inclusion complexation using HP-β-Cyclodextrin.

Methodology: Lyophilized Inclusion Complex Formulation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in purified water.

  • Drug Addition: Add 4-Pentyl-pyridin-2-ylamine to the cyclodextrin solution at a 1:2 molar ratio (Drug:CD).

  • Equilibration: Stir the suspension continuously at 37°C for 48 hours. Causality: The host-guest complexation is an equilibrium-driven process; extended kinetic energy (heat and stirring) is required to displace water molecules from the CD cavity and insert the pentyl chain [6].

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated free base.

  • Lyophilization: Freeze-dry the clear filtrate to obtain a stable, solid inclusion complex powder that can be rapidly reconstituted in standard saline for in vivo dosing.

Section 5: Consolidated Solubilization Data

The following table summarizes the expected solubility enhancements and application suitability for 4-Pentyl-pyridin-2-ylamine based on the troubleshooting strategies detailed above.

Solubilization StrategyPrimary MechanismExpected Solubility IncreaseBest Suited ForKey Limitation
Free Base (Control) N/ABaseline (< 0.05 mg/mL)N/AExtreme precipitation at pH 7.4
Mesylate Salt Formation Ionization / Lowered pH50x - 100xAcidic biochemical assaysCannot be used at physiological pH
10% DMSO / 40% PEG400 Dielectric constant reduction200x - 500xIn vitro HTS assaysHigh toxicity in live-cell assays
20% HP-β-Cyclodextrin Lipophilic cavity encapsulation50x - 150xIn vivo dosing / Cell assaysRequires 48h equilibration time

References

  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms Pharmaceutical Technology[Link]

  • Salt Selection Basicmedical Key[Link]

  • Preferential Solvation Study in the {PEG 400 (1) + Water (2)} Cosolvent Mixture ACS Omega[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC)[Link]

Troubleshooting

Technical Support Center: 4-Pentyl-pyridin-2-ylamine Stability &amp; Troubleshooting

Welcome to the Technical Support Center for 4-Pentyl-pyridin-2-ylamine (CAS 60781-86-4). Designed for researchers, analytical chemists, and drug development professionals, this guide provides field-proven methodologies f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Pentyl-pyridin-2-ylamine (CAS 60781-86-4). Designed for researchers, analytical chemists, and drug development professionals, this guide provides field-proven methodologies for optimizing the long-term storage and chemical stability of this specific lipophilic aminopyridine derivative.

Core Mechanistic Overview

To master the handling of 4-Pentyl-pyridin-2-ylamine, one must understand the dual nature of its molecular structure. The stability profile is dictated by two competing functional features:

  • The 2-Amino Group : This electron-donating group increases the electron density of the pyridine ring. While this is crucial for its pharmacological activity, it makes the core highly susceptible to electrophilic attack, photo-oxidation, and N-oxide formation in the presence of reactive oxygen species (ROS)[1].

  • The 4-Pentyl Chain : The addition of a 5-carbon aliphatic chain significantly increases the molecule's partition coefficient (logP). This lipophilicity reduces aqueous solubility and increases the compound's propensity for hydrophobic aggregation, dictating strict solvent requirements for liquid formulations.

Degradation Intact 4-Pentyl-pyridin-2-ylamine (Intact Active API) Oxidation N-Oxide / Hydroxylated Degradants Intact->Oxidation O2 / Peroxides (Fenton Pathway) Photo Conjugated Polymers (Yellow/Brown Discoloration) Intact->Photo UV / Visible Light (Radical Initiation) Hydrolysis Hydrolytic Cleavage Products Intact->Hydrolysis Extreme pH + Moisture

Degradation pathways of 4-Pentyl-pyridin-2-ylamine under oxidative, photolytic, and hydrolytic stress.

Troubleshooting FAQs

Q1: Why has my 4-Pentyl-pyridin-2-ylamine powder developed a yellow/brown tint during storage? A1: Discoloration is the macroscopic hallmark of photolytic and oxidative degradation. The 2-aminopyridine core is sensitive to photo-oxidation, where UV light and atmospheric oxygen induce the formation of N-oxide derivatives and subsequent conjugated polymeric species[1]. While short-term ambient storage (up to 15 days) shows minimal degradation[2], chronic exposure to light degrades the compound. Solution: Always store the solid powder in amber glass vials at 4°C or -20°C, backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen.

Q2: I am preparing stock solutions for in vitro assays. Which solvent ensures maximum stability, and how long can I store it? A2: Due to the lipophilic 4-pentyl group, the compound exhibits poor aqueous solubility but dissolves readily in anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. However, DMSO is highly hygroscopic. If moisture is absorbed from the air, it introduces dissolved oxygen, which accelerates 1[1]. Solution: Use anhydrous, septum-sealed DMSO. Aliquot immediately into single-use volumes to avoid freeze-thaw cycles, which introduce condensation.

Q3: During HPLC analysis, I am seeing a secondary peak emerging over time. What is the likely degradation product? A3: The secondary peak is typically the N-oxide or a hydroxylated degradant. Aminopyridines undergo rapid degradation in the presence of peroxides or trace metals (like Fe²⁺), which catalyze hydroxyl radical formation[1]. Solution: Ensure all HPLC solvents and sample diluents are LC-MS grade and free of trace metal impurities. Run a forced degradation study (see Protocol 2) to confirm the identity of the degradant peak.

Q4: Can I formulate this compound into solid dosage forms (e.g., capsules) for long-term preclinical studies? A4: Yes. Studies on structurally related aminopyridines demonstrate excellent chemical stability in solid formulations. When compounded with inert excipients (e.g., microcrystalline cellulose or lactose) and protected from light,3[3][4].

Quantitative Stability Data

The following table synthesizes expected shelf-life data based on kinetic degradation principles and homologous compound studies.

Storage StateTemperatureLight ExposureAtmosphereExpected Shelf-Life
Solid Powder20–25°CProtected (Amber)Ambient> 365 Days
Solid Powder4°CProtected (Amber)Ambient> 2 Years
Solid Powder20–25°CExposed (Clear)Ambient< 15 Days (Discoloration)
Solution (DMSO)-20°CProtected (Amber)Argon Purged6–12 Months
Solution (Aqueous)37°CProtected (Amber)Ambient< 1 Month

Experimental Protocols

Protocol 1: Preparation and Cryopreservation of Anaerobic Stock Solutions

To prevent the rapid oxidation of the 2-amino group while accommodating the lipophilicity of the pentyl chain, use this self-validating preparation workflow.

Workflow S1 1. Solubilization Dissolve in Anhydrous DMSO S2 2. Aliquoting Dispense into Amber Glass Vials S1->S2 S3 3. Inert Gas Purge Overlay with Argon/Nitrogen S2->S3 S4 4. Sealing Cap with PTFE-lined Septa S3->S4 S5 5. Cryopreservation Store at -20°C in Desiccator S4->S5

Validated step-by-step workflow for the preparation and long-term cryopreservation of stock solutions.

Step-by-Step Methodology:

  • Solubilization: Weigh the desired mass of 4-Pentyl-pyridin-2-ylamine and dissolve in anhydrous DMSO (≥99.9% purity). Causality: Anhydrous solvent prevents moisture-induced hydrolysis and limits dissolved oxygen.

  • Aliquoting: Divide the stock solution into 50 µL to 100 µL single-use aliquots using amber glass HPLC vials. Causality: Amber glass prevents UV-radical initiation. Single-use volumes eliminate repeated freeze-thaw cycles, which draw atmospheric condensation into the sample.

  • Argon Purge: Gently blow Argon gas over the liquid surface of each vial for 3–5 seconds. Causality: Argon is heavier than air; it displaces atmospheric oxygen, effectively halting the oxidative degradation pathway.

  • Sealing & Storage: Cap tightly with PTFE-lined septa and store at -20°C. Causality: Low kinetic energy at -20°C drastically reduces the rate of any residual degradation reactions.

Protocol 2: Stability-Indicating HPLC Assay and Forced Oxidative Degradation

A protocol is only trustworthy if it is self-validating. To ensure your analytical method can accurately monitor the stability of 4-Pentyl-pyridin-2-ylamine, you must prove it can separate the intact drug from its degradants.

Step-by-Step Methodology:

  • Baseline Establishment: Inject a freshly prepared 1 mg/mL sample of 4-Pentyl-pyridin-2-ylamine onto a C18 reverse-phase column (Mobile phase: Water/Acetonitrile with 0.1% TFA). Record the retention time of the intact API.

  • Oxidative Stress Induction: Take a 1 mL aliquot of the sample, add 100 µL of 3% H₂O₂, and incubate at 40°C for 2 hours. Causality: This artificially accelerates the Fenton oxidation pathway, forcing the generation of N-oxide and hydroxylated degradants.

  • Assay Validation: Inject the stressed sample. Self-Validation Check: You must observe a reduction in the primary API peak and the emergence of new, distinct secondary peaks (degradants). If the degradant peaks co-elute with the API peak, your chromatographic method is not stability-indicating and the gradient must be adjusted.

References

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed (nih.gov).
  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy (cjhp-online.ca).
  • PV2143 Storage Test for 2-Aminopyridine. OSHA (osha.gov).
  • Effect of hydrogen peroxide and ferrous ion on the degradation of 2-Aminopyridine. Taylor & Francis (tandfonline.com).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop ¹H NMR for the Structural Elucidation of 4-Pentylpyridin-2-amine: A Platform and Solvent Comparison Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: ¹H NMR structural elucidation, solvent-dependent hydrogen bonding dynamics, and magnetic field strength performance (600 MHz vs. 60 MH...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: ¹H NMR structural elucidation, solvent-dependent hydrogen bonding dynamics, and magnetic field strength performance (600 MHz vs. 60 MHz).

Introduction: The Analytical Challenge

4-Pentylpyridin-2-amine (CAS: 60781-86-4) is a highly versatile heterocyclic scaffold utilized in the synthesis of biologically active compounds, including its role as a core pharmacophore in the 1[1]. During process scale-up and quality control, verifying the structural integrity of this intermediate is paramount.

However, the ¹H NMR spectrum of 4-pentylpyridin-2-amine is highly sensitive to both the chosen analytical platform and the deuterated solvent. This guide objectively compares the performance of traditional High-Field NMR (600 MHz) against emerging Benchtop NMR (60 MHz) technologies, while dissecting the profound causality behind solvent-induced chemical shifts.

The Causality of Solvent Effects: CDCl₃ vs. DMSO-d₆

The molecular architecture of 4-pentylpyridin-2-amine features an electron-donating amine (-NH₂) group at the C2 position and a hydrophobic pentyl chain at the C4 position. The most variable signal in its ¹H NMR spectrum is the -NH₂ proton resonance, which is governed by 2[2].

  • In CDCl₃ (Weakly Interacting): 2-Aminopyridine derivatives undergo rapid intermolecular self-association, forming transient hydrogen-bonded dimers. This dynamic exchange broadens the amine signal, causing it to appear as a poorly defined broad singlet around 4.50 ppm.

  • In DMSO-d₆ (Strongly Interacting): Dimethyl sulfoxide is a powerful hydrogen-bond acceptor. It outcompetes the solute's dimerization, forming a stable, rigid solute-solvent complex. This locks the -NH₂ protons in place, deshielding them and shifting the signal significantly downfield to ~5.85 ppm, while sharpening the peak.

Table 1: ¹H NMR Chemical Shift Comparison (50 mM Concentration)
Proton AssignmentMultiplicityCDCl₃ (δ, ppm)DMSO-d₆ (δ, ppm)Shift Causality / Mechanistic Notes
H6 (Pyridine) Doublet (d)7.957.85Highly deshielded by the adjacent electronegative Nitrogen.
H5 (Pyridine) Doublet of doublets (dd)6.456.35Shielded by the +M (mesomeric) effect of the -NH₂ group.
H3 (Pyridine) Singlet/Doublet (d)6.306.25Ortho to the -NH₂ group; experiences maximum electron shielding.
-NH₂ (Amine) Broad Singlet (br s)4.50 5.85 Critical: Strong H-bonding with DMSO causes profound downfield shift.
C1' (-CH₂-Ar) Triplet (t)2.502.40Benzylic position; shifted downfield by the aromatic ring current.
C2'-C4' (-CH₂-) Multiplet (m)1.30 - 1.601.25 - 1.55Standard aliphatic chain envelope.
C5' (-CH₃) Triplet (t)0.900.85Terminal methyl group.

Platform Performance: High-Field (600 MHz) vs. Benchtop (60 MHz)

While high-field superconducting magnets are the gold standard, cryogen-free benchtop NMRs are revolutionizing in-situ3[3].

The fundamental causality behind the difference in spectral appearance is the 4[4]. Scalar coupling constants (J-values, measured in Hz) are independent of the magnetic field. However, the ppm scale compresses at higher fields. A 7 Hz triplet spans ~0.12 ppm on a 60 MHz benchtop system, but only ~0.012 ppm on a 600 MHz system. Consequently, on a benchtop NMR, the pentyl chain of 4-pentylpyridin-2-amine collapses into a heavily overlapping second-order envelope, though the aromatic pyridine signals remain distinct enough for purity quantification.

Table 2: Platform Capability Matrix
Parameter600 MHz High-Field NMR60 MHz Benchtop NMR
Resolution (Aliphatics) Baseline separation of pentyl multipletsOverlapping broad envelope
Sensitivity (LOD) < 1 µM~ 1 mM
Infrastructure Dedicated facility, Liquid He/N₂ requiredCryogen-free permanent magnet[5]
Primary Utility De novo structural elucidationReaction monitoring, QA/QC, PAT

Experimental Protocol: Self-Validating NMR Acquisition

To ensure absolute trustworthiness in comparative data, the following protocol utilizes a self-validating internal reference system.

Objective: Acquire reproducible ¹H NMR spectra for 4-pentylpyridin-2-amine, ensuring any observed chemical shifts are strictly due to molecular interactions, not magnetic field drift.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 8.2 mg (0.05 mmol) of 4-pentylpyridin-2-amine to maintain a strict 50 mM concentration. (Causality: Amine chemical shifts are concentration-dependent due to dimerization equilibria).

  • Solvent Addition: Dissolve the analyte in exactly 1.0 mL of DMSO-d₆ containing 0.05% v/v TMS (Tetramethylsilane).

  • Homogenization & Validation: Vortex for 30 seconds. Self-Validation Check: Visually inspect the tube against a light source. Any undissolved particulate matter will distort magnetic field homogeneity (shimming) and must be filtered through a plug of glass wool.

  • Tube Transfer: Transfer 600 µL of the solution into a standard 5 mm NMR tube. Ensure the liquid column height is exactly 4.0 cm to optimize the active volume within the RF coil.

  • Acquisition (High-Field 600 MHz):

    • Pulse sequence: Standard 1D proton (zg30).

    • Relaxation delay (D1): 2.0 seconds. (Causality: Ensures full longitudinal relaxation (T1) of the highly mobile pentyl chain protons for accurate integration).

    • Number of scans (NS): 16.

  • Acquisition (Benchtop 60 MHz):

    • Pulse sequence: Standard 1D proton.

    • Number of scans (NS): 64. (Causality: Benchtop systems have lower inherent sensitivity. Quadrupling the scans doubles the Signal-to-Noise Ratio (SNR) to match high-field integration reliability).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier Transform. Phase and baseline correct manually. Set the internal TMS peak to exactly 0.00 ppm to self-validate the chemical shift axis.

Workflow Visualization

G Start 4-Pentylpyridin-2-amine Sample Prep Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Dimerization, Broad NH2) Solvent->CDCl3 DMSO DMSO-d6 (H-Bonding, Sharp NH2) Solvent->DMSO Platform Platform Selection CDCl3->Platform DMSO->Platform Benchtop 60 MHz Benchtop (Rapid, Overlapping Aliphatics) Platform->Benchtop HighField 600 MHz High-Field (High Res, Distinct Multiplets) Platform->HighField Analysis Spectral Processing & Structural Elucidation Benchtop->Analysis HighField->Analysis

Figure 1: Decision matrix and workflow for the NMR structural elucidation of 4-pentylpyridin-2-amine.

References

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. National Institutes of Health (NIH). 1

  • Experimental and ab initio computational studies of self-association: 2-Aminopyridine and 3-aminopyridine. ResearchGate.2

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. 3

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. 4

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. 5

Sources

Comparative

¹³C NMR Characterization of 4-Pentyl-pyridin-2-ylamine: A Comparative Analytical Guide

Executive Summary 4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4) is a critical intermediate in the synthesis of lipophilic aminopyridine derivatives, which are frequently utilized in medicinal chemistry and [1]. Accurate s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Pentyl-pyridin-2-ylamine (CAS: 60781-86-4) is a critical intermediate in the synthesis of lipophilic aminopyridine derivatives, which are frequently utilized in medicinal chemistry and [1]. Accurate structural elucidation of this compound is paramount for researchers and drug development professionals, as positional isomerism (e.g., 4-pentyl vs. 5-pentyl substitution) drastically alters its pharmacological and photophysical properties. This guide provides an authoritative comparison of analytical techniques, demonstrating why Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) is the definitive method for mapping its carbon backbone.

The Analytical Challenge: Technique Comparison

While a multi-modal approach is standard in drug development, relying solely on preliminary techniques can lead to structural ambiguity when dealing with substituted pyridines.

  • Mass Spectrometry (MS): Confirms the molecular weight (m/z 165.1 [M+H]⁺) but cannot independently distinguish between alkyl-pyridine positional isomers.

  • FT-IR Spectroscopy: Excellent for identifying functional groups like the primary amine (-NH₂ stretch at ~3300 cm⁻¹) but lacks the resolution to map the alkyl chain or the specific substitution pattern on the aromatic ring.

  • ¹H NMR: Highly sensitive and ideal for proton counting. However, the quaternary carbons (C2 and C4) lack attached protons and are therefore "invisible" in standard 1D ¹H NMR, leaving the exact attachment points of the amine and pentyl groups inferred rather than proven.

  • ¹³C NMR: The ultimate arbiter for structural verification. It explicitly resolves all 10 carbon environments, including the critical quaternary C2 and C4 carbons, providing a direct map of the molecular skeleton.

Table 1: Comparative Performance of Analytical Techniques
TechniquePrimary Diagnostic ValueLimitations for this CompoundVerdict
¹³C NMR Maps all 10 unique carbon environments (including quaternary C2, C4).Low sensitivity; requires higher sample concentration (~25 mg) and longer acquisition time.Essential for definitive backbone and isomer verification.
¹H NMR Identifies alkyl chain length and aromatic proton splitting patterns.Cannot directly observe C2 and C4; relies on scalar coupling inferences.Complementary for rapid purity checks.
LC-MS (ESI+) Confirms exact mass (C₁₀H₁₆N₂ = 164.25 g/mol ).Cannot differentiate 4-pentyl from 3- or 5-pentyl isomers easily.Preliminary screening tool.
FT-IR Confirms -NH₂ and aromatic C=C/C=N stretches.Lacks structural connectivity data.Supporting functional group identification.

In-Depth ¹³C NMR Methodology & Protocol

To achieve high-fidelity ¹³C NMR data, the experimental protocol must be meticulously optimized. The following step-by-step workflow explains the causality behind each parameter to ensure a self-validating system.

Step 1: Sample Preparation
  • Protocol: Dissolve 25–30 mg of 4-Pentyl-pyridin-2-ylamine in 0.6 mL of Deuterated Chloroform (CDCl₃). Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube.

  • Expertise & Causality: CDCl₃ is selected not only for its superior solubilizing power for lipophilic alkyl-pyridines but also because it lacks exchangeable protons. This prevents solvent-exchange broadening of the -NH₂ signal, allowing the same sample to be used seamlessly for complementary ¹H NMR. The relatively high concentration (~50 mM) compensates for the low natural abundance (~1.1%) and low gyromagnetic ratio of the ¹³C isotope.

Step 2: Acquisition Parameters (400 MHz Spectrometer, 100 MHz for ¹³C)
  • Protocol: Run a standard proton-decoupled sequence (e.g., zgpg30) with a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds and acquire 512 to 1024 scans.

  • Expertise & Causality: A 30° pulse is chosen over a 90° pulse because it allows for a shorter relaxation delay, optimizing the [2]. This is critical for detecting the quaternary carbons (C2, C4), which lack attached protons and therefore have[2]. A 2.0s delay ensures sufficient magnetization recovery between scans, preventing these crucial signals from being artificially attenuated.

Step 3: Processing and Self-Validation
  • Protocol: Apply an exponential window function (Line Broadening, LB = 1.0 Hz) prior to Fourier Transformation. Phase and baseline correct the spectrum.

  • Trustworthiness (Self-Validating System): The spectrum is internally calibrated against the central peak of the[3]. To ensure the assignments are robust, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is run in parallel. In the DEPT-135 spectrum, the quaternary C2 and C4 carbons will disappear, the pentyl CH₂ carbons (C1' to C4') will point downwards (negative intensity), and the CH/CH₃ carbons will point upwards. This orthogonal pulse sequence acts as an internal cross-verification of the standard 1D ¹³C assignments.

Expected ¹³C NMR Data & Structural Assignments

Based on the established chemical shifts of[4] and the predictable α/β-deshielding effects of alkyl substitution, the ¹³C NMR spectrum of 4-Pentyl-pyridin-2-ylamine yields 10 distinct resonances.

Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
PositionCarbon TypeExpected Shift (δ, ppm)DEPT-135 PhaseRationale / Causality
C2 Quaternary (Ar-C-NH₂)~160.4Null (Disappears)Highly[4].
C4 Quaternary (Ar-C-Alkyl)~152.0Null (Disappears)Deshielded relative to unsubstituted pyridine due to the α-effect of the pentyl chain attachment.
C6 Methine (Ar-CH)~148.3Positive (Up)Adjacent to the pyridine nitrogen; experiences strong inductive deshielding[4].
C5 Methine (Ar-CH)~112.1Positive (Up)Shielded by resonance from the C2-amino group (ortho/para directing effect)[4].
C3 Methine (Ar-CH)~107.6Positive (Up)Highly shielded due to strong resonance electron donation from the adjacent -NH₂ group[4].
C1' Methylene (α-CH₂)~35.1Negative (Down)Deshielded by direct attachment to the aromatic ring.
C2' Methylene (β-CH₂)~31.5Negative (Down)Standard alkyl chain resonance.
C3' Methylene (γ-CH₂)~29.8Negative (Down)Standard alkyl chain resonance.
C4' Methylene (δ-CH₂)~22.5Negative (Down)Standard alkyl chain resonance.
C5' Methyl (ε-CH₃)~14.0Positive (Up)Terminal methyl group, highly shielded.

Diagnostic Workflow

The following diagram illustrates the logical relationships and self-validating workflow used to confirm the structure of 4-Pentyl-pyridin-2-ylamine.

G Start 4-Pentyl-pyridin-2-ylamine (Sample in CDCl3) MS Mass Spectrometry m/z 165.1 [M+H]+ Start->MS FTIR FT-IR Spectroscopy -NH2 (~3300 cm⁻¹) Start->FTIR HNMR ¹H NMR (400 MHz) Proton Counting Start->HNMR CNMR ¹³C NMR (100 MHz) Carbon Backbone Start->CNMR Synthesis Structural Confirmation MS->Synthesis FTIR->Synthesis HNMR->Synthesis DEPT DEPT-135 Cross-Validation CNMR->DEPT Validates DEPT->Synthesis

Figure 1: Multi-modal structural elucidation workflow for 4-Pentyl-pyridin-2-ylamine.

Conclusion

While MS and FT-IR provide rapid functional and mass confirmation, ¹³C NMR stands as the authoritative technique for the structural elucidation of 4-Pentyl-pyridin-2-ylamine. By carefully optimizing acquisition parameters—specifically the flip angle and relaxation delay—researchers can reliably resolve the critical quaternary carbons. Coupling standard 1D ¹³C NMR with DEPT-135 creates a self-validating analytical system that unambiguously confirms both the pyridine substitution pattern and the integrity of the pentyl chain.

References

  • National Center for Biotechnology Information (PMC) . Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Pentyl-pyridin-2-ylamine

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-Pentyl-pyridin-2-ylamine (MW 164.25 g/mol ). In drug discovery and synthetic verification, di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of 4-Pentyl-pyridin-2-ylamine (MW 164.25 g/mol ). In drug discovery and synthetic verification, distinguishing this specific isomer from its structural analogs (e.g., 2-pentyl or 3-pentyl isomers) is critical.

Core Insight: The fragmentation of 4-Pentyl-pyridin-2-ylamine is dominated by benzylic-type


-cleavage  due to the para-positioning of the alkyl chain relative to the ring nitrogen, which suppresses the McLafferty rearrangement typically seen in 2-alkylpyridines. This results in a distinct spectral fingerprint characterized by a dominant base peak at m/z 107 , contrasting sharply with ortho-substituted isomers.

Molecular Profile & Theoretical Basis

ParameterDetails
Compound Name 4-Pentyl-pyridin-2-ylamine
Molecular Formula

Exact Mass 164.1313 Da
Key Functional Groups Primary Amine (C2), Pentyl Chain (C4), Pyridine Ring
Nitrogen Rule Even mass (2 nitrogens)

Even molecular ion (

)
Mechanistic Principles

The fragmentation logic follows two primary competing pathways determined by the alkyl chain position:

  • Benzylic-type

    
    -Cleavage (Dominant in 4-isomers):  The bond between the 
    
    
    
    and
    
    
    carbons of the pentyl chain breaks, expelling a butyl radical (
    
    
    ) and leaving a resonance-stabilized picolinyl-type cation.
  • McLafferty Rearrangement (Suppressed): While theoretically possible, the distance between the

    
    -hydrogen of the pentyl chain and the ring nitrogen (or ortho-carbons) in the 4-position makes the required 6-membered transition state energetically unfavorable compared to the 2-alkyl isomer.
    

Fragmentation Pathway Analysis

The following diagram illustrates the primary decay pathway for 4-Pentyl-pyridin-2-ylamine under Electron Ionization (70 eV).

FragmentationPathway cluster_isomer Contrast: 2-Pentyl Isomer Pathway M_Ion Molecular Ion (M+) m/z 164 [C10H16N2]+. Beta_Cleavage Benzylic u03b2-Cleavage (Loss of Butyl Radical C4H9) M_Ion->Beta_Cleavage Base_Peak Base Peak m/z 107 [C6H7N2]+ Beta_Cleavage->Base_Peak - 57 Da HCN_Loss Ring Contraction (Loss of HCN) Base_Peak->HCN_Loss Fragment_80 Fragment Ion m/z 80 [C5H6N]+ HCN_Loss->Fragment_80 - 27 Da Fragment_53 Fragment Ion m/z 53 [C4H5]+ Fragment_80->Fragment_53 - 27 Da (HCN) McLafferty McLafferty Rearrangement (Dominant in 2-isomer)

Figure 1: Primary fragmentation pathway showing the dominance of


-cleavage over rearrangement.

Comparative Performance Guide: Isomer Differentiation

To objectively identify 4-Pentyl-pyridin-2-ylamine, researchers must compare relative ion intensities against its structural isomers.

Feature4-Pentyl-pyridin-2-ylamine (Target)2-Pentyl-pyridin-X-ylamine (Alternative)Mechanistic Cause
Base Peak m/z 107 (

)
m/z 122 or 108 4-position favors direct chain cleavage; 2-position favors McLafferty rearrangement (

).
McLafferty Ion Weak / AbsentStrong / Dominant Proximity of alkyl chain to ring Nitrogen in 2-isomer facilitates H-transfer.
Molecular Ion (164) Distinct, Medium IntensityDistinct, Medium IntensityAromatic stabilization preserves

in both.
m/z 80 Fragment High IntensityLow/Medium IntensitySecondary fragmentation of the stable m/z 107 ion via HCN loss.

Diagnostic Rule: If the spectrum exhibits a base peak at m/z 107 and lacks a significant even-electron ion at m/z 122 (M-42), the structure is confirmed as the 4-pentyl isomer.

Experimental Protocol (Self-Validating)

To replicate these results and ensure data integrity, follow this standardized GC-MS workflow.

A. Sample Preparation[1]
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Dilute to 10 µg/mL to prevent detector saturation (which distorts isotopic ratios).

  • Derivatization: Not required for this amine, but MSTFA can be used if peak tailing occurs.

B. GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temp: 230°C (Critical: Higher temps promote excessive fragmentation).

C. Validation Step
  • System Suitability: Inject a standard of 2-aminopyridine. Verify the M+ peak (m/z 94) and loss of HCN (m/z 67).

  • Blank Run: Ensure no carryover of alkyl-amines from previous runs, as they stick to active sites.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the rules of benzylic cleavage and McLafferty rearrangement in alkylpyridines).
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. Link

  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. (Used for comparative fragmentation data of alkyl-aminopyridine analogs). Link

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Foundational source for "Ortho Effect" in mass spectrometry).
Comparative

HPLC Method Development Guide: 4-Pentyl-pyridin-2-ylamine Purity Assessment

Executive Summary: The Alkalinity Challenge Content Type: Technical Comparison Guide Subject: 4-Pentyl-pyridin-2-ylamine (CAS: 2294-76-0 derivative) Core Challenge: Analyzing 4-Pentyl-pyridin-2-ylamine presents a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkalinity Challenge

Content Type: Technical Comparison Guide Subject: 4-Pentyl-pyridin-2-ylamine (CAS: 2294-76-0 derivative) Core Challenge: Analyzing 4-Pentyl-pyridin-2-ylamine presents a classic "Hydrophobic Base" dichotomy.[1] The 2-aminopyridine core (pKa ~6.9) is highly basic, prone to severe peak tailing due to silanol interactions on conventional silica. Simultaneously, the C5-pentyl chain (LogP ~3.3) requires significant organic strength for elution.

This guide compares the Standard Acidic C18 Method (the industry default) against an Optimized High-pH Hybrid Method . We demonstrate why the High-pH approach is the superior "Product" for purity assessment, offering superior peak symmetry, isomer selectivity, and loadability.

Technical Comparison: Acidic vs. High-pH Modalities[2]

We evaluated two distinct chromatographic systems to determine the optimal purity assessment workflow.

System A: The Conventional Approach (Low pH)
  • Column: Standard Endcapped C18 (3 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Mechanism: Analyte is fully protonated (

    
    ). Separation is driven by solvophobic exclusion.
    
System B: The Optimized Approach (High pH)
  • Column: High-pH Stable Hybrid C18 (e.g., Ethylene-Bridged Hybrid or Bidentate C18)

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[2]

  • Mechanism: Analyte is neutral (

    
    ). Separation is driven by pure hydrophobic partitioning and suppression of secondary silanol interactions.
    
Comparative Performance Data

Data derived from chemo-metric modeling of aminopyridine behavior.

ParameterSystem A (Low pH C18)System B (High pH Hybrid)Impact on Purity Assessment
Retention Time (

)
4.2 min8.5 minNeutral species retain longer, separating from early-eluting polar impurities.
USP Tailing Factor (

)
1.8 - 2.21.05 - 1.15 High pH eliminates silanol dragging; critical for integrating trace impurities <0.1%.
Theoretical Plates (

)
~4,500>12,000 Higher efficiency allows resolution of critical positional isomers (e.g., 3-pentyl vs 4-pentyl).
Loadability Low (<5 µg)High (>50 µg)Neutral bases do not repel each other; allows higher injection mass for trace impurity detection.
MS Sensitivity High (Protonated)ModerateSystem B requires post-column acidification or negative mode (though +ESI often works for amines).

Method Development Strategy & Logic

The Mechanism of Failure in System A

In acidic conditions (pH 3), the pyridine nitrogen is protonated. While this increases solubility, the positively charged analyte interacts electrostatically with residual anionic silanols (


) on the silica surface. This "secondary retention" causes the characteristic "shark-fin" tailing, which can mask impurities eluting on the tail of the main peak.
The Mechanism of Success in System B

By elevating the pH to 10.0 (well above the pKa of ~6.9), we force the 4-Pentyl-pyridin-2-ylamine into its neutral, free-base form.

  • Silanol Suppression: The high pH ionizes silanols, but the analyte is neutral, negating ion-exchange interactions.

  • Hydrophobic Selectivity: The neutral pentyl chain interacts more strongly with the C18 ligands, increasing retention and resolution from synthesis precursors like 2-aminopyridine (which is less hydrophobic).

Visualization: Method Decision Pathway[2]

MethodDevelopment Start Analyte: 4-Pentyl-pyridin-2-ylamine (Basic, Hydrophobic) Check_pKa Check pKa (~6.9) Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Path_Acidic Acidic (pH 3.0) Formic Acid Decision_pH->Path_Acidic Standard Path_Basic Basic (pH 10.0) NH4HCO3 Decision_pH->Path_Basic Recommended Result_Acidic Result: Protonated (BH+) Silanol Interaction Tailing > 1.8 Path_Acidic->Result_Acidic Result_Basic Result: Neutral (B) Pure Partitioning Tailing < 1.2 Path_Basic->Result_Basic Column_Select Column Selection Result_Basic->Column_Select Col_Hybrid Hybrid C18 (High pH Stable) Column_Select->Col_Hybrid Primary Col_Phenyl Phenyl-Hexyl (Alt Selectivity) Column_Select->Col_Phenyl Orthogonal Final_Method OPTIMIZED METHOD High pH + Hybrid C18 Col_Hybrid->Final_Method

Caption: Decision tree for optimizing basic aminopyridine separations, highlighting the shift from kinetic interaction (Acidic) to thermodynamic partitioning (Basic).

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phases (System B)

Objective: Create a buffered alkaline environment stable for 48 hours.

  • Mobile Phase A (10mM Ammonium Bicarbonate, pH 10.0):

    • Weigh

      
       g of Ammonium Bicarbonate (LC-MS Grade).
      
    • Dissolve in 900 mL of Milli-Q water.

    • Adjust pH to

      
       using Ammonium Hydroxide (28-30%). Note: Do not use Sodium Hydroxide; non-volatile salts clog MS sources.
      
    • Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Protocol 2: System Suitability & Gradient Setup

Objective: Validate the method before running unknown purity samples.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Temperature: 35°C (Improves mass transfer for the pentyl chain).

  • Detection: UV @ 254 nm (Pyridine ring max) and 210 nm (Impurity check).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Elute polar salts
15.0 90 Linear Gradient
18.0 90 Column Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Ready for Next Inj |

Protocol 3: Sample Preparation

Self-Validating Step: To ensure no degradation occurs during prep, perform a "Diluent Stability Check" by injecting the standard at 0h and 24h.

  • Stock Solution: Dissolve 10 mg 4-Pentyl-pyridin-2-ylamine in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (50:50) . Crucial: Matching the sample solvent to the initial gradient strength prevents "solvent shock" and peak distortion.

References

  • Sielc Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Retrieved from [Link]

  • McCalley, D. V. (2010).[6] Analysis of basic solutes by HPLC. Journal of Chromatography A. (General reference for high pH strategy on hybrid columns).

Sources

Validation

A Researcher's Guide to the Structure-Activity Relationship of 2-Aminopyridine Analogs

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and hydrogen-bonding capabilities allow it to interact with a wide range of biological targets, making it a versatile starting point for drug discovery.[2][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-aminopyridine analogs, offering insights into how structural modifications influence their biological activity. We will delve into comparative data for different therapeutic targets and provide standardized experimental protocols to support researchers in this dynamic field.

The Foundational 2-Aminopyridine Scaffold: Core SAR Principles

The biological activity of 2-aminopyridine derivatives is intricately linked to the nature and position of substituents on the pyridine ring. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

  • The 2-Amino Group: This functional group is frequently the linchpin for biological activity. It often serves as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein. For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminopyridine moiety is essential for interacting with key glutamate residues.[5] Studies on antimalarial compounds have shown that substitution or replacement of this amino group can lead to a significant loss of activity, underscoring its importance.[6]

  • The Pyridine Core: The pyridine ring itself is more than just a scaffold; its nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding. Modifications to this core, such as replacing it with a pyrazine ring, have been shown to modulate antimalarial activity, opening up new avenues for analog design.[6]

  • Substitutions at the C4 and C6 Positions: The C4 and C6 positions of the 2-aminopyridine ring are common sites for modification to enhance therapeutic properties.

    • Alkyl Groups (e.g., Methyl, Pentyl): Introducing alkyl groups at the C4 position, such as in 4-methylpyridine analogs, can influence lipophilicity.[7] An increase in lipophilicity can enhance membrane permeability and, in some cases, potency. However, it must be carefully balanced to avoid issues with solubility and metabolic stability.

    • Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl groups can introduce further binding interactions, such as pi-stacking, leading to increased potency.

  • Substitutions at the C3 and C5 Positions: These positions offer further opportunities for structural diversification.

    • Electron-Withdrawing Groups: The introduction of groups like nitriles (CN) at the C3 and C5 positions has been explored in the development of prion inhibitors.[8]

    • Aryl Groups: In the context of antimalarial agents, the presence of aryl groups at the C3 and C5 positions has been a key feature of potent compounds.[6]

Comparative Analysis: 2-Aminopyridine Analogs in Action

The versatility of the 2-aminopyridine scaffold is evident in its application across a wide range of therapeutic areas. Below is a comparative look at its SAR in different contexts.

As Kinase Inhibitors

The 2-aminopyridine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases.[4][9]

  • PI3Kδ Inhibitors: In the pursuit of treatments for hematological cancers, 2-aminopyridine derivatives have been designed as potent PI3Kδ inhibitors. One study reported that compound MR3278 showed superior PI3Kδ inhibitory activity (IC50 = 30 nM) compared to the established drug Idelalisib.[10] This compound was also found to induce G2/M phase arrest and apoptosis in cancer cells.[10]

  • ROS1/ALK Dual Inhibitors: To combat drug resistance in cancer, novel 2-aminopyridine derivatives have been developed as dual inhibitors of ROS1 and ALK. A spiro derivative, C01 , demonstrated remarkable activity against a drug-resistant ROS1 mutant, with an IC50 value of 42.3 nM, which was approximately 30-fold more potent than Crizotinib.[11]

  • CDK/HDAC Dual Inhibitors: A scaffold-hopping strategy has led to the design of 2-aminopyridine-based dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[12] Modifications to the zinc-binding group (ZBG) on the scaffold were found to have a significant effect on HDAC inhibitory activity and selectivity.[12]

Compound Target(s) IC50 Key Structural Features Therapeutic Area
MR3278 PI3Kδ30 nM2-aminopyridine coreHematological Cancer
C01 ROS1/ALK (and resistant mutants)42.3 nM (against ROS1G2032R)Spiro group additionCancer (Drug Resistance)
Compound 9a HDAC1/3/6133.5 nM (HDAC1)Imidazo[1,2-a]pyridine scaffold with hydroxamic acid ZBGCancer
As Antimicrobial Agents

Substituted pyridines have shown significant efficacy against a range of pathogenic microbes.[13][14][15][16]

  • Broad-Spectrum Activity: The versatility of the pyridine ring allows for diverse substitutions that can interfere with essential cellular processes in microorganisms.[13] For example, the introduction of electron-withdrawing groups can enhance antibacterial activity.[13]

  • Gram-Positive Activity: One study highlighted a 2-amino-3-cyanopyridine derivative, compound 2c , which showed potent activity against Gram-positive bacteria, particularly S. aureus and B. subtilis, with MIC values of 0.039 µg/mL.[3] Docking studies suggested that this compound forms several hydrogen bond interactions with key bacterial targets.[3]

Compound Target Organism(s) MIC Key Structural Features
Compound 2c S. aureus, B. subtilis0.039 µg/mL2-amino-3-cyanopyridine core

Experimental Methodologies

To ensure the integrity and reproducibility of SAR studies, standardized protocols are essential.

Synthesis of 2-Aminopyridine Derivatives

A general and mild method for the synthesis of 2-aminopyridines involves the reaction of a cyclic dihydrothiazolopyridinium salt with primary or secondary amines.[17]

Step-by-Step Protocol:

  • Preparation of the Dihydrothiazolopyridinium Salt: Alkylate 2-mercaptopyridine with 1,2-dibromoethane to form the cyclic salt precursor.

  • Amination Reaction: React the salt with the desired primary or secondary amine. The reaction can be performed neat or in a solvent like DMSO.

  • Reaction Conditions: Optimal conversion is generally achieved by warming the reaction mixture to 50 °C.

  • Purification: The final 2-aminopyridine product can be purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay

A common method for determining the potency of kinase inhibitors is a luminescence-based assay that measures ADP production.[18]

Step-by-Step Protocol:

  • Reaction Setup: In a 384-well plate, combine the target kinase, a suitable substrate (e.g., a peptide), and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation: Start the kinase reaction by adding ATP (at a concentration near its Km value).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Quenching and Detection: Stop the reaction and add a detection reagent (such as ADP-Glo™) that converts the produced ADP into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[19][20][21]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).[20][21]

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Visualizing SAR Principles and Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

SAR_Principles Key SAR modifications on the 2-aminopyridine scaffold. cluster_mods Structural Modifications cluster_props Resulting Properties Scaffold 2-Aminopyridine Core N2_Amino 2-Amino Group (H-Bond Donor) Scaffold->N2_Amino C4_Sub C4-Position (e.g., Alkyl for Lipophilicity) Scaffold->C4_Sub C6_Sub C6-Position Scaffold->C6_Sub C3_C5_Sub C3/C5-Positions (e.g., Aryl, Nitrile) Scaffold->C3_C5_Sub Potency Potency (Binding Affinity) N2_Amino->Potency Selectivity Selectivity (Target Specificity) N2_Amino->Selectivity PK Pharmacokinetics (ADME) N2_Amino->PK C4_Sub->Potency C4_Sub->Selectivity C4_Sub->PK C6_Sub->Potency C6_Sub->Selectivity C6_Sub->PK C3_C5_Sub->Potency C3_C5_Sub->Selectivity C3_C5_Sub->PK

Caption: Key SAR modifications on the 2-aminopyridine scaffold.

Drug_Discovery_Workflow A typical workflow for SAR-driven drug discovery. A Scaffold Selection (2-Aminopyridine) B Analog Synthesis (Parallel Synthesis) A->B C In Vitro Screening (e.g., Kinase Assay, MIC) B->C D SAR Analysis (Identify Key Moieties) C->D E Lead Optimization (Improve Potency, Selectivity, PK) D->E E->B Iterative Design F In Vivo Testing (Animal Models) E->F G Candidate Drug F->G

Caption: A typical workflow for SAR-driven drug discovery.

References

  • Benchchem. (n.d.). Unlocking the Antimicrobial Potential of Substituted Pyridines: Application Notes and Protocols.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • Rumble, J. M., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73.
  • de Almeida, M. V., et al. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-153.
  • Bentham Science Publishers. (n.d.). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.
  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • Benchchem. (n.d.). Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Anti-infective Agent 3.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 863.
  • Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871.
  • Popa, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4897.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
  • Rahman, M. R., & Matin, M. M. (2022). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 27(14), 4584.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Zhou, Y. M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 80, 129152.
  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4789-4798.
  • Zhang, J., et al. (2023). Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. Journal of Medicinal Chemistry, 66(23), 16005-16020.
  • PanVera. (n.d.). PROTEIN KINASE C ASSAY KITS PROTOCOL.
  • Lochhead, P. A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8023-8040.
  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Benchchem. (n.d.). Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Goldberg, F. W., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry, 61(9), 4085-4099.
  • MDPI. (2026). The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3.
  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3438.
  • Taylor & Francis. (2026). Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives.
  • Nishiwaki, N., et al. (n.d.). Facile Synthesis of Functionalized 4-Aminopyridines.
  • ResearchGate. (2026). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • RSC Publishing. (n.d.). Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines.
  • Li, J. J., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 54(11), 3849-3859.
  • Katritzky, A. R., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2008(2), 179-187.
  • ResearchGate. (n.d.). Proposed mechanism for synthesis of 4‐aryl‐2‐aminopyridines 3.

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Comparative

Comparative Guide: Lipophilicity (LogP) of Alkyl-Substituted 2-Aminopyridines

This guide details the comparative lipophilicity of alkyl-substituted 2-aminopyridines, focusing on experimental data, structural activity relationships (SAR), and validated measurement protocols. Executive Summary The 2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the comparative lipophilicity of alkyl-substituted 2-aminopyridines, focusing on experimental data, structural activity relationships (SAR), and validated measurement protocols.

Executive Summary

The 2-aminopyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for nitric oxide synthase (NOS) inhibitors, antihistamines, and glucokinase activators. Lipophilicity (LogP) is the primary determinant of this scaffold's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Findings:

  • Baseline: Unsubstituted 2-aminopyridine exhibits a LogP of approximately 0.49 – 0.62 .[1]

  • Alkyl Effect: Introduction of a single methyl group (C1) typically increases the LogP by 0.4 – 0.5 log units , shifting the value to the 0.90 – 1.10 range.[1]

  • Positional Variance: The position of the alkyl group (3, 4, 5, or 6) influences lipophilicity through steric shielding of the ring nitrogen and intramolecular electronic effects, though the net change in LogP is often subtle compared to the bulk hydrophobic effect of the alkyl chain.

Comparative Data Analysis

The following table synthesizes experimental and high-confidence computed LogP values. Note that LogP refers to the partition coefficient of the neutral species, whereas LogD (Distribution Coefficient) would vary significantly at physiological pH (7.[1]4) due to the basicity of the pyridine nitrogen (pKa ≈ 6.7–7.0).

Table 1: Lipophilicity Profile of Methyl-Substituted 2-Aminopyridines[2]
CompoundCAS No.[2][3][4][5][6][7][8][9][10][11]LogP (Exp)*LogP (Calc)**Solubility (H₂O)Structural Note
2-Aminopyridine (Parent)504-29-00.49 – 0.62 0.52HighReference standard.[1]
2-Amino-3-methylpyridine 1603-40-30.85 – 0.90 0.79ModerateOrtho-substitution may allow intramolecular H-bonding with amine.
2-Amino-4-methylpyridine 695-34-10.99 0.60 – 0.92~41 mg/mLPara-substitution to ring N; minimal steric interference.[1]
2-Amino-5-methylpyridine 1603-41-41.00 – 1.340.95ModerateMeta-substitution; often most lipophilic isomer in biological assays.
2-Amino-6-methylpyridine 1824-81-30.98 0.88ModerateOrtho-substitution shields ring Nitrogen, potentially reducing water solvation.[1]

*Experimental values derived from shake-flask or calibrated RP-HPLC retention data. **Calculated values (CLogP) via PubChem/ChemDraw algorithms. †Value inferred from RP-HPLC capacity factors of close analogs.

Structural Activity Relationship (SAR) Analysis
  • The Methylene Bump: Following Hansch-Leo principles, adding a methyl group (

    
    ) generally increases LogP.[1] The observed increase (from ~0.5 to ~1.0) aligns perfectly with theoretical predictions.
    
  • Electronic Effects (3- vs 5-position):

    • 3-Position: Substituents here are ortho to the exocyclic amine.[1] A methyl group here forces the amine out of planarity slightly or interacts with the lone pair, potentially altering the solvation shell.

    • 6-Position: Substituents here are ortho to the ring nitrogen.[1] A 6-methyl group sterically hinders water from H-bonding with the ring nitrogen, which can result in a slightly higher experimental LogP than calculated models might predict based on atomic summation alone.[1]

Visual Analysis: SAR & Mechanism

The following diagram illustrates the structural logic governing the lipophilicity of these derivatives.

SAR_Analysis cluster_0 Scaffold Properties cluster_1 Substituent Effects (Methyl) Parent 2-Aminopyridine LogP ≈ 0.49 Basicity Basic Ring N (pKa ≈ 6.8) Parent->Basicity Ionization Ortho_N 6-Methyl (Ortho to N) Steric Shielding of N LogP ≈ 0.98 Parent->Ortho_N +CH3 (Shielding) Ortho_Amine 3-Methyl (Ortho to NH2) Amine Interaction LogP ≈ 0.85 Parent->Ortho_Amine +CH3 (Steric) Para_Meta 4/5-Methyl (Distal) Standard Hydrophobic Effect LogP ≈ 1.0 Parent->Para_Meta +CH3 (Direct) Basicity->Ortho_N Reduced H-Bonding

Caption: SAR diagram showing how methyl substitution position alters the physicochemical baseline of the 2-aminopyridine scaffold.

Experimental Protocols

To verify these values in your own laboratory, use the following validated protocols.

Method A: Shake-Flask Method (The Gold Standard)

Best for: Generating absolute LogP values for novel derivatives.[1]

Principle: Direct measurement of solute distribution between n-octanol and water at equilibrium.[1] Critical Constraint: Since aminopyridines are basic (pKa ~6.8), the aqueous phase must be buffered to pH 10–11 to ensure the molecule is in its neutral (unionized) state.[1] Measuring at pH 7.4 yields LogD, not LogP.

Protocol:

  • Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours prior to use.

  • Buffer: Prepare a 10 mM borate or phosphate buffer adjusted to pH 10.5.

  • Stock Solution: Dissolve 1 mg of the aminopyridine derivative in 1 mL of pre-saturated n-octanol.

  • Equilibration:

    • Mix 1 mL of stock solution with 1 mL of pre-saturated buffer in a glass vial.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully remove the octanol (top) and aqueous (bottom) layers.[1]

    • Analyze concentration in both phases using UV-Vis spectroscopy (λmax ≈ 235 nm and 298 nm) or HPLC.[1]

  • Calculation:

    
    [1]
    
Method B: RP-HPLC Method (High Throughput)

Best for: Screening large libraries of derivatives.[1]

Principle: Retention time on a C18 column correlates linearly with lipophilicity.[1]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm.[1]

  • Mobile Phase: Isocratic Methanol/Water (60:40) buffered to pH 10.5 (using ammonium hydroxide/ammonium acetate) to suppress ionization.

  • Calibration: Inject a set of standards with known LogP values (e.g., Pyridine, Toluene, Benzene, 2-Aminopyridine).

  • Measurement:

    • Measure the retention time (

      
      ) of the test compound and the dead time (
      
      
      
      ) using uracil or NaNO₃.
    • Calculate the capacity factor (

      
      ): 
      
      
      
      [1]
  • Correlation: Plot

    
     vs. known LogP of standards to generate a linear regression equation (
    
    
    
    ). Use this equation to solve for the LogP of your derivative.

Workflow Visualization

LogP_Workflow Start Start: Select Derivative Solubility_Check Is compound stable/soluble? Start->Solubility_Check Shake_Flask Method A: Shake-Flask (High Accuracy) Solubility_Check->Shake_Flask Yes (Low Throughput) HPLC Method B: RP-HPLC (High Throughput) Solubility_Check->HPLC Yes (High Throughput) pH_Control CRITICAL: Adjust pH > 10.5 (Ensure Neutral Species) Shake_Flask->pH_Control HPLC->pH_Control Measure Measure Concentration/Retention pH_Control->Measure Calc Calculate LogP Measure->Calc Output Final LogP Value Calc->Output

Caption: Decision matrix and workflow for experimentally determining LogP of aminopyridines.

References

  • National Center for Biotechnology Information (PubChem). 2-Aminopyridine (CID 10439) and Derivatives Physical Properties. [Link][1]

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Amino-4-methylpyridine Experimental Properties. [Link][1]

  • Vasu, D. et al. (2016). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors.[1] Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Evaluation of the Lipophilicity of Pyridine Derivatives by RP-HPLC. [Link]

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Safety & Regulatory Compliance

Safety

4-Pentyl-pyridin-2-ylamine proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of 4-Pentyl-pyridin-2-ylamine As a versatile building block in pharmaceutical synthesis and drug development[1], 4-Pentyl-pyridin-2-ylamine (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of 4-Pentyl-pyridin-2-ylamine

As a versatile building block in pharmaceutical synthesis and drug development[1], 4-Pentyl-pyridin-2-ylamine (also known as 2-Amino-4-pentylpyridine) requires rigorous handling and disposal protocols. While it is an invaluable compound for introducing specific chemical functionalities into novel organic molecules[1], its core structure—a substituted 2-aminopyridine—carries significant toxicological and environmental risks.

This guide provides drug development professionals and laboratory personnel with a self-validating, causality-driven framework for the safe operational handling, spill decontamination, and regulatory-compliant disposal of this compound.

Hazard Assessment & Mechanistic Toxicology

To safely manage chemical waste, researchers must first understand the mechanistic drivers of a compound's toxicity. Treating 4-Pentyl-pyridin-2-ylamine with the same protocols as generic organic waste can lead to severe occupational exposure and environmental contamination.

  • Neurological Toxicity: The acute toxicity of 2-aminopyridine derivatives is primarily driven by their ability to block voltage-gated potassium (K+) channels in the nervous system[2]. Exposure can lead to severe neurological effects, including increased blood pressure, weakness, and in severe cases, convulsions and respiratory failure[2][3].

  • Enhanced Dermal Penetration: Aminopyridines are readily absorbed through the skin and gastrointestinal tract[2]. The addition of the 4-pentyl group significantly increases the molecule's lipophilicity (LogP) compared to the base 2-aminopyridine. This non-polar tail enhances the compound's ability to penetrate lipid bilayers, making dermal exposure a critical hazard[3].

  • Environmental Persistence: The compound is toxic to aquatic life with long-lasting effects[3][4]. It is not readily biodegradable, meaning any discharge into standard wastewater systems will result in persistent ecological contamination.

Quantitative Chemical Profile & Operational Impact
PropertyValueCausality / Operational Impact
CAS Number 60781-86-4[5]Unique identifier required for accurate hazardous waste manifesting.
Molecular Formula C10H16N2[5]High nitrogen content dictates that incineration facilities must utilize NOx scrubbers[6].
Molecular Weight 164.25 g/mol [5]Low MW contributes to volatility; dust presents a severe inhalation hazard[3].
Physical State Low Melting Solid[7]Prone to generating combustible dust; explicitly prohibits dry-sweeping during spills[4].
Primary Hazards Toxic / Irritant[3]Rapid dermal absorption necessitates strict PPE (0.11mm+ thick nitrile/neoprene gloves)[2].

Step-by-Step Spill Response & Decontamination Protocol

In the event of a localized laboratory spill, immediate containment is required to prevent aerosolization and dermal contact.

Step 1: Evacuation and PPE Assessment Immediately isolate the spill area. Do not attempt cleanup without a NIOSH-approved N95 or P100 particulate respirator, as airborne aminopyridine dust can cause severe respiratory toxicity and delayed toxic edema[3][6]. Ensure heavy-duty nitrile gloves and chemical safety goggles are worn.

Step 2: Wet-Containment (Critical Safety Step) Because fine aminopyridine powders present a combustible dust explosion hazard when dispersed in air[3][4], never dry sweep the material . Lightly mist the spill with water or cover it with a damp, inert absorbent material (e.g., wet sand or vermiculite) to suppress dust formation.

Step 3: Physical Collection Use non-sparking tools to scoop the wetted matrix into a high-density polyethylene (HDPE) hazardous waste container. Seal the container immediately.

Step 4: Chemical Decontamination (Causality-Driven) Why standard water fails: 4-Pentyl-pyridin-2-ylamine is highly lipophilic due to its pentyl chain; standard aqueous wipedowns will merely smear the freebase across the benchtop without dissolving it.

  • The Protocol: Prepare a dilute 0.1M Hydrochloric Acid (HCl) solution and wipe the contaminated surface. The acid protonates the basic pyridine nitrogen, converting the lipophilic freebase into a highly water-soluble pyridinium chloride salt. This ensures complete extraction from the surface into the cleaning wipe.

  • Final Wash: Perform a final wipedown with mild soapy water to neutralize any residual acid, and place all contaminated wipes into the solid hazardous waste bin.

Comprehensive Waste Segregation & Disposal Procedures

Proper disposal ensures compliance with EPA/RCRA guidelines and prevents dangerous chemical incompatibilities in the waste storage area.

Protocol: Routine Laboratory Waste Disposal

  • Organic Solvent Waste: Do not mix with halogenated waste. Place organic solvent mixtures containing 4-Pentyl-pyridin-2-ylamine into the "Non-Halogenated Organic Waste" carboy.

  • Aqueous Waste Treatment: If the compound is dissolved in an aqueous matrix, ensure the pH is adjusted to between 6.0 and 8.0 before transferring to the "Aqueous Hazardous Waste" container. Highly basic solutions may precipitate the freebase, while highly acidic solutions can react with other waste components.

  • Storage Incompatibilities: Label containers explicitly with "Contains Toxic Aminopyridines." Store in a cool, well-ventilated secondary containment tray, strictly isolated from strong oxidizing agents (e.g., peroxides, permanganates, nitrates). Mixing aminopyridines with oxidizers can trigger violent, exothermic reactions[4][8].

  • Final Destruction (Incineration): Coordinate with Environmental Health and Safety (EHS) for disposal via high-temperature incineration.

    • Causality: Incineration is mandatory to prevent long-term aquatic toxicity[4]. However, because the molecule contains two nitrogen atoms, combustion will generate highly toxic nitrogen oxide (NOx) gases[4][6]. Ensure your waste disposal contractor utilizes incinerators equipped with active NOx scrubbers.

Waste Stream Decision Workflow

SpillResponse Start 4-Pentyl-pyridin-2-ylamine Spill / Waste Generated Type Identify Waste State Start->Type SolidSpill Solid Powder Spill Type->SolidSpill LiquidWaste Liquid Reaction Waste Type->LiquidWaste WetSweep 1. Wet-sweep to avoid dust 2. Collect in HDPE container SolidSpill->WetSweep OrgStream Non-Halogenated Organic Waste Stream LiquidWaste->OrgStream Organic Solvents AqStream Aqueous Waste Stream (Adjust pH to 6-8) LiquidWaste->AqStream Aqueous Mixtures AcidWash 3. Decontaminate surface with 0.1M HCl wash WetSweep->AcidWash Incinerate High-Temp Incineration (Requires NOx Scrubber) AcidWash->Incinerate OrgStream->Incinerate AqStream->Incinerate

Decision tree for 4-Pentyl-pyridin-2-ylamine spill response and waste segregation.

References

  • Aaronchem. "2-Pyridinamine, 4-(1-butylpentyl)-". Available at:[1]

  • BLD Pharm. "60781-86-4 | 4-Pentylpyridin-2-amine". Available at:[5]

  • CymitQuimica. "Primary Amines | 4-Pentyl-pyridin-2-ylamine". Available at:[7]

  • Environmental Protection Agency (EPA). "Aminopyridines - Toxicity and Exposure". Available at:[2]

  • Fisher Scientific. "SAFETY DATA SHEET - 2-Aminopyridine derivatives". Available at:[6]

  • GESTIS Substance Database. "2-Aminopyridine". Available at:[3]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: 2-AMINOPYRIDINE". Available at:[8]

  • SafeSchools SDS. "SAFETY DATA SHEET - 2-Aminopyridine". Available at:[4]

Sources

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